molecular formula C24H20FN3O B15136945 Tnik-IN-8

Tnik-IN-8

Cat. No.: B15136945
M. Wt: 385.4 g/mol
InChI Key: UIFIIPQKSMQHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tnik-IN-8 is a useful research compound. Its molecular formula is C24H20FN3O and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H20FN3O

Molecular Weight

385.4 g/mol

IUPAC Name

4-[6-[5-(4-fluorophenyl)-3-methylimidazol-4-yl]quinolin-3-yl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C24H20FN3O/c1-24(2,29)11-10-16-12-19-13-18(6-9-21(19)26-14-16)23-22(27-15-28(23)3)17-4-7-20(25)8-5-17/h4-9,12-15,29H,1-3H3

InChI Key

UIFIIPQKSMQHIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CN=C2C=CC(=CC2=C1)C3=C(N=CN3C)C4=CC=C(C=C4)F)O

Origin of Product

United States

Foundational & Exploratory

Tnik-IN-8: A Potent Inhibitor of Wnt Signaling - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and NCK-interacting kinase (TNIK) has emerged as a key downstream effector in the canonical Wnt pathway, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Tnik-IN-8, a potent and selective TNIK inhibitor. We present a compilation of its biochemical and cellular activities, detailed protocols for key experimental assays, and visual representations of its mechanism within the Wnt signaling cascade.

Introduction to TNIK and Wnt Signaling

The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation, often initiated by mutations in genes such as APC or β-catenin, leads to the nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes that promote cell proliferation and survival.

TNIK, a member of the germinal center kinase (GCK) family, is a crucial component of this transcriptional complex.[1] It directly interacts with and phosphorylates TCF4, a key step for the full transcriptional activation of Wnt target genes.[1] Therefore, inhibiting the kinase activity of TNIK presents a promising strategy to suppress aberrant Wnt signaling in cancer.

This compound: A Potent TNIK Inhibitor

This compound is a potent, orally active small molecule inhibitor of TNIK. It has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer. The following table summarizes the available quantitative data for this compound and other notable TNIK inhibitors for comparative analysis.

Table 1: Quantitative Data for Selected TNIK Inhibitors

InhibitorTargetIC50 (nM)Cell-Based PotencyReference
This compound TNIK6Potent anti-tumor activity[2]
NCB-0846 TNIK21Inhibits colorectal cancer cell proliferation[3]
OBD9 TNIK (induces degradation)-Strong cytotoxic activity against colorectal cancer cell lines[2]
KY-05009 TNIK- (Ki = 100 nM)Induces apoptosis in cancer cells

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt signaling pathway by directly targeting the kinase activity of TNIK. By binding to TNIK, this compound prevents the phosphorylation of TCF4. This abrogation of TCF4 phosphorylation leads to the suppression of Wnt target gene transcription, ultimately resulting in the inhibition of cancer cell growth and proliferation.

Figure 1: Mechanism of this compound in the Wnt Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of TNIK inhibitors like this compound.

In Vitro TNIK Kinase Assay

This assay determines the direct inhibitory effect of a compound on TNIK's enzymatic activity.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant TNIK - Substrate (e.g., TCF4 peptide) - ATP - this compound (serial dilutions) start->reagents plate Add reagents to 384-well plate: 1. This compound/DMSO control 2. TNIK enzyme 3. Substrate/ATP mix reagents->plate incubate Incubate at room temperature (e.g., 60 minutes) plate->incubate adp_glo Add ADP-Glo™ Reagent (terminates kinase reaction) incubate->adp_glo incubate2 Incubate at room temperature (e.g., 40 minutes) adp_glo->incubate2 detect Add Kinase Detection Reagent (converts ADP to ATP) incubate2->detect incubate3 Incubate at room temperature (e.g., 30 minutes) detect->incubate3 read Measure luminescence incubate3->read analyze Calculate IC50 value read->analyze end End analyze->end

Figure 2: Workflow for an in vitro TNIK kinase assay.

Protocol:

  • Reagent Preparation:

    • Dilute recombinant human TNIK protein, a suitable substrate (e.g., a peptide derived from TCF4), ATP, and serially diluted this compound in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 μM DTT).

  • Reaction Setup:

    • In a 384-well plate, add 1 µl of this compound dilution or DMSO vehicle control.

    • Add 2 µl of diluted TNIK enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ Kinase Assay as an example):

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Protocol (MTS Assay):

  • Cell Seeding:

    • Seed colorectal cancer cells (e.g., HCT116, DLD1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) and incubate for 72 hours.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis

This technique is used to measure the levels of key proteins in the Wnt signaling pathway following treatment with this compound.

Protocol:

  • Cell Lysis:

    • Treat colorectal cancer cells with this compound for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against TNIK, β-catenin, phosphorylated TCF4, total TCF4, and downstream targets like c-Myc and Cyclin D1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the effect of this compound on the interaction between TNIK, β-catenin, and TCF4.

Co_IP_Logic start Start cell_treatment Treat cells with this compound or DMSO control start->cell_treatment lysis Lyse cells in non-denaturing buffer cell_treatment->lysis preclear Pre-clear lysate with control IgG and beads lysis->preclear ip Immunoprecipitate with anti-TNIK antibody preclear->ip wash Wash beads to remove non-specific binding ip->wash elute Elute protein complexes wash->elute western Analyze eluate by Western Blot for β-catenin and TCF4 elute->western end End western->end

References

An In-depth Technical Guide to the TNIK Inhibitor NCB-0846

Author: BenchChem Technical Support Team. Date: November 2025

A note on the topic: Initial searches for "Tnik-IN-8" did not yield a specific molecule with this identifier. The following guide focuses on NCB-0846 , a well-characterized and potent inhibitor of TRAF2- and Nck-interacting kinase (TNIK), to provide a comprehensive technical overview as requested.

Core Structure and Properties

NCB-0846 is an orally available small molecule inhibitor of TNIK. Its chemical structure is defined as cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol. The key structural features and properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₁H₂₁N₅O₂
Molecular Weight 375.4 g/mol
CAS Number 1792999-26-8
Appearance Crystalline solid
Solubility DMSO: 5 mg/mL, DMF: 1 mg/mL
SMILES O--INVALID-LINK--CC[C@@H]1OC2=CC=CC3=C2N=C(NC4=CC=C(N=CN5)C5=C4)N=C3
InChI Key FYWRWBSYRGSWIQ-IYBDPMFKSA-N

Synthesis of NCB-0846

The detailed synthesis of NCB-0846 is described in the supplementary materials of Masuda et al., Nat. Commun. 7, 12586 (2016). The synthesis is a multi-step process culminating in the final compound. While the full, step-by-step protocol from the supplementary information is not publicly available, the key reaction involves the coupling of a quinazoline core with a benzimidazole moiety and a cyclohexanol group. The stereochemistry of the hydroxyl group on the cyclohexane ring is crucial for its inhibitory activity against TNIK.

Quantitative Biological Activity

NCB-0846 is a potent inhibitor of TNIK with an IC₅₀ of 21 nM.[1][2] It also exhibits inhibitory activity against other kinases at higher concentrations. The table below summarizes the key quantitative data for NCB-0846.

TargetAssay TypeIC₅₀ (nM)% Inhibition @ 0.1 µMReference
TNIK Cell-free kinase assay21>80%[1][3]
FLT3Cell-free kinase assay->80%[1]
JAK3Cell-free kinase assay->80%
PDGFRαCell-free kinase assay->80%
TRKACell-free kinase assay->80%
CDK2/CycA2Cell-free kinase assay->80%
HGKCell-free kinase assay->80%

Experimental Protocols

TNIK Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • NCB-0846 or other test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)

Protocol:

  • Prepare serial dilutions of NCB-0846 in the kinase assay buffer.

  • In a 96-well plate, add the TNIK enzyme, the substrate (MBP), and the test compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Wnt/β-catenin Signaling Pathway Inhibition Assay (TCF/LEF Reporter Assay)

This cell-based assay measures the transcriptional activity of TCF/LEF, which is downstream of TNIK in the Wnt signaling pathway.

Materials:

  • HEK293 or other suitable cells

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

  • A plasmid for expressing a constitutively active form of β-catenin or Wnt3a conditioned medium

  • Transfection reagent

  • NCB-0846 or other test compounds

  • Luciferase assay reagent

Protocol:

  • Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid.

  • After transfection, treat the cells with Wnt3a conditioned medium or a β-catenin expressing plasmid to activate the Wnt pathway.

  • Add serial dilutions of NCB-0846 or vehicle control to the cells.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the TOPFlash luciferase activity to the FOPFlash activity to determine the specific inhibition of Wnt signaling.

  • Calculate the percent inhibition and IC₅₀ value.

Signaling Pathways and Experimental Workflows

Canonical Wnt/β-catenin Signaling Pathway

TNIK plays a crucial role in the canonical Wnt/β-catenin signaling pathway by phosphorylating the transcription factor TCF4, which is essential for the activation of Wnt target genes. NCB-0846 inhibits this pathway by binding to the ATP-binding site of TNIK and preventing the phosphorylation of TCF4.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Ub Ubiquitination & Degradation Beta_Catenin->Ub Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulates and Translocates TCF4 TCF4 Beta_Catenin_N->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates NCB_0846 NCB-0846 NCB_0846->TNIK Inhibits

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of NCB-0846 on TNIK.

Experimental Workflow for TNIK Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a TNIK inhibitor like NCB-0846.

Inhibitor_Characterization_Workflow cluster_discovery Discovery & Initial Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Evaluation Compound_Library Compound Library Screening Primary_Assay Primary Screen: TNIK Kinase Assay (e.g., ADP-Glo) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification IC50_Determination IC₅₀ Determination Hit_Identification->IC50_Determination Kinase_Selectivity Kinase Selectivity Profiling IC50_Determination->Kinase_Selectivity Cellular_Assay Cellular Wnt Pathway Assay (TCF/LEF Reporter) Kinase_Selectivity->Cellular_Assay Target_Engagement Target Engagement Assay (TCF4/TNIK Phosphorylation) Cellular_Assay->Target_Engagement Cell_Growth Cell Growth & Colony Formation Assays Target_Engagement->Cell_Growth In_Vivo_Models In Vivo Xenograft Models Cell_Growth->In_Vivo_Models Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Models->Pharmacokinetics

References

Tnik-IN-8: A Technical Guide to a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik-IN-8, also known as Compound 35b, has emerged as a potent and orally active inhibitor of Traf2- and Nck-interacting kinase (TNIK). Discovered through a fragment growth-based approach, this small molecule demonstrates significant potential in the realm of oncology, particularly for colorectal cancer, by targeting the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a pivotal role in multiple cellular processes, most notably as a key regulator of the canonical Wnt signaling pathway.[1][2] Aberrant Wnt signaling is a well-established driver in the pathogenesis of various cancers, especially colorectal cancer.[3] TNIK functions downstream in the Wnt cascade, where it interacts with and phosphorylates T-cell factor 4 (TCF4), a critical step for the transcriptional activation of Wnt target genes that promote cell proliferation and survival.[1][2] This central role makes TNIK an attractive therapeutic target for cancers dependent on Wnt signaling. This compound was developed as a selective inhibitor to disrupt this oncogenic signaling cascade.

Discovery and Development of this compound

This compound (Compound 35b) was identified from a series of 6-(1-methyl-1H-imidazole-5-yl) quinoline derivatives developed through a deep fragment growth and virtual screening strategy. This approach led to the discovery of a potent lead compound with promising pharmacological properties.

Chemical Structure

The chemical structure of this compound is a 6-(1-methyl-1H-imidazole-5-yl) quinoline derivative. The specific IUPAC name and structure can be found in the primary publication by Teng et al. (2024).

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound (Compound 35b) based on preclinical studies.

In Vitro Activity
ParameterValueCell Line/Assay ConditionReference
TNIK IC50 6 nMKinase activity assay
HCT116 IC50 2.11 µMCell proliferation assay
Pharmacokinetics
ParameterValueSpeciesRoute of AdministrationReference
Oral Bioavailability 84.64%MouseOral (p.o.)
In Vivo Efficacy
Animal ModelTreatmentOutcomeReference
HCT116 Xenograft 50 mg/kg, twice daily (p.o.)Suppressed tumor growth

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the kinase activity of TNIK. This inhibition disrupts the Wnt/β-catenin signaling pathway, a critical driver of colorectal cancer cell growth and proliferation.

Wnt/β-catenin Signaling Pathway

In canonical Wnt signaling, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors to activate the expression of target genes. TNIK is a crucial coactivator in this complex, phosphorylating TCF4 to enhance its transcriptional activity. By inhibiting TNIK, this compound is expected to prevent TCF4 phosphorylation, thereby suppressing the expression of Wnt target genes and inhibiting cancer cell growth.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 GSK3b_Axin_APC GSK3β/Axin/APC (Destruction Complex) Dishevelled->GSK3b_Axin_APC |-- beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocation Proteasome Proteasome beta_catenin_p->Proteasome degradation TCF4 TCF4 beta_catenin_n->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes activates TNIK TNIK TNIK->TCF4 phosphorylates Tnik_IN_8 This compound Tnik_IN_8->TNIK inhibits Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation

Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. The following sections provide an overview of the key methodologies employed in the evaluation of this compound.

TNIK Kinase Assay

A biochemical assay is used to determine the in vitro potency of this compound against TNIK. A common method is a luminescence-based kinase assay that measures the amount of ADP produced, which is then correlated to kinase activity.

Protocol Outline:

  • Recombinant human TNIK enzyme is incubated with the substrate (e.g., a generic kinase substrate or a specific TCF4 peptide) and ATP in a kinase reaction buffer.

  • This compound is added at various concentrations to determine its inhibitory effect.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • A reagent is added to stop the kinase reaction and simultaneously convert the generated ADP to ATP.

  • A luciferase/luciferin system is then used to detect the newly synthesized ATP, with the luminescent signal being proportional to the kinase activity.

  • IC50 values are calculated from the dose-response curves.

HCT116 Cell Viability Assay

The cytotoxic effect of this compound on colorectal cancer cells is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Protocol Outline:

  • HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of this compound or vehicle control.

  • After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTT or CellTiter-Glo reagent) is added to each well.

  • For MTT assays, the resulting formazan crystals are solubilized, and the absorbance is measured. For CellTiter-Glo, luminescence is measured, which is proportional to the amount of ATP and thus, the number of viable cells.

  • The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

HCT116 Xenograft Model

To evaluate the in vivo efficacy of this compound, a xenograft mouse model using the HCT116 colorectal cancer cell line is employed.

Protocol Outline:

  • HCT116 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size.

  • Mice are then randomized into treatment and control groups.

  • This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives a vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement.

Xenograft_Workflow HCT116_cells HCT116 Cell Culture Injection Subcutaneous Injection into Immunocompromised Mice HCT116_cells->Injection Tumor_growth Tumor Growth to Palpable Size Injection->Tumor_growth Randomization Randomization of Mice into Groups Tumor_growth->Randomization Treatment Treatment Group: This compound (p.o.) Randomization->Treatment Control Control Group: Vehicle (p.o.) Randomization->Control Monitoring Regular Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Control->Monitoring Analysis Endpoint Analysis: Tumor Excision, Western Blot, etc. Monitoring->Analysis

Figure 2: General workflow for an HCT116 xenograft study.

Conclusion and Future Directions

This compound is a promising novel TNIK inhibitor with potent in vitro and in vivo activity against colorectal cancer models. Its high oral bioavailability further enhances its potential as a therapeutic agent. Future research should focus on a comprehensive kinase selectivity profiling to fully characterize its off-target effects, detailed pharmacokinetic and pharmacodynamic studies, and investigation into its efficacy in a broader range of Wnt-dependent cancers. Further elucidation of the downstream effects of this compound on the Wnt signaling pathway will also be crucial for its clinical development. The data presented in this guide underscore the potential of this compound as a valuable tool for cancer research and a candidate for further drug development.

References

An In-depth Technical Guide to the Structure and Domains of TNIK Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the Germinal Center Kinase (GCK) family. It has emerged as a critical regulator in a variety of cellular processes, including cytoskeletal organization, cell proliferation, and neuronal development. Notably, TNIK is a key component of the canonical Wnt/β-catenin signaling pathway, where it plays a crucial role in the transcriptional activation of Wnt target genes.[1][2] Its involvement in oncogenic signaling, particularly in colorectal cancer, has positioned TNIK as a promising therapeutic target for drug development.[3][4] This technical guide provides a comprehensive overview of the TNIK protein, with a focus on its structure, domains, and associated functions.

TNIK Protein Architecture

The full-length human TNIK protein consists of 1360 amino acids.[2] Its structure is modular, comprising three principal domains: an N-terminal kinase domain, a central intermediate domain, and a C-terminal Citron Homology (CNH) domain.

Domain Organization
DomainResidue Boundaries (approx.)Key Interacting Proteins
N-terminal Kinase Domain25 - 289TCF4
Intermediate Domain290 - 1017β-catenin, TRAF2, NCK
C-terminal CNH Domain1018 - 1360Rap2

Below is a visual representation of the domain architecture of the TNIK protein and its primary interacting partners.

TNIK_Domains TNIK N-term Kinase Domain (25-289) Intermediate Domain (290-1017) CNH Domain (1018-1360) C-term TCF4 TCF4 TCF4->TNIK:f1 beta_catenin β-catenin beta_catenin->TNIK:f2 TRAF2 TRAF2 TRAF2->TNIK:f2 NCK NCK NCK->TNIK:f2 Rap2 Rap2 Rap2->TNIK:f3

Domain organization of TNIK and its interacting proteins.

The N-Terminal Kinase Domain

The N-terminal region of TNIK houses the catalytic serine/threonine kinase domain. This domain is structurally homologous to other members of the Ste20 kinase family and is responsible for the phosphotransferase activity of TNIK.

Structural Features

The crystal structure of the TNIK kinase domain has been resolved, revealing a canonical bi-lobal architecture characteristic of protein kinases. This structure consists of a smaller N-lobe and a larger C-lobe, connected by a flexible hinge region. The ATP-binding pocket is located in the cleft between these two lobes. Several structures of the TNIK kinase domain, both in its apo form and in complex with various inhibitors, have been deposited in the Protein Data Bank (PDB).

PDB IDDescriptionResolution (Å)
2X7FTNIK kinase domain in complex with a Wee1/Chk1 inhibitorNot specified
5CWZApo-form of the TNIK kinase domainNot specified
5AX9TNIK kinase domain in complex with a phenylaminopyridine analog2.40
6RA5Human TNIK in complex with compound 92.90
7XZQCrystal structure of TNIK-thiopeptide TP1 complex2.09
Functional Roles

The kinase activity of TNIK is essential for its role in Wnt signaling. TNIK directly interacts with and phosphorylates the transcription factor TCF4, a key step in the activation of Wnt target gene expression. This phosphorylation event is critical for the growth and survival of certain cancer cells, particularly those with mutations in the Wnt pathway.

The Intermediate Domain

Situated between the kinase and CNH domains, the intermediate domain is a less conserved region that serves as a crucial scaffold for protein-protein interactions.

Key Interactions

This domain mediates the interaction of TNIK with several important signaling proteins:

  • β-catenin: The intermediate domain of TNIK directly binds to β-catenin, a central component of the Wnt signaling pathway. This interaction is crucial for the recruitment of TNIK to the TCF4/β-catenin transcriptional complex at the promoters of Wnt target genes.

  • TRAF2 and NCK: As its name suggests, TNIK was initially identified through its interaction with TNF receptor-associated factor 2 (TRAF2) and the adapter protein Nck. These interactions, mediated by the intermediate domain, link TNIK to other signaling cascades, including the JNK pathway.

The C-Terminal Citron Homology (CNH) Domain

The C-terminal region of TNIK contains a conserved Citron Homology (CNH) domain, also known as the Germinal Center Kinase Homology (GCKH) region.

Functional Significance

The CNH domain is primarily involved in regulating the actin cytoskeleton. It mediates the interaction of TNIK with the small GTPase Rap2. This interaction is thought to be a key mechanism by which TNIK influences cell spreading and morphology. The CNH domain has also been implicated in the activation of the c-Jun N-terminal kinase (JNK) pathway.

TNIK in Signaling Pathways

TNIK is a convergence point for multiple signaling pathways, with its most well-characterized role being in the canonical Wnt signaling cascade.

Wnt Signaling Pathway

In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it forms a complex with TCF/LEF transcription factors to drive the expression of target genes. TNIK is an essential coactivator in this process. Upon Wnt stimulation, TNIK is recruited to the promoters of Wnt target genes in a β-catenin-dependent manner. There, it phosphorylates TCF4, leading to the transcriptional activation of genes that promote cell proliferation and maintain a stem-cell-like state.

The following diagram illustrates the central role of TNIK in the Wnt signaling pathway.

Wnt_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 Axin_complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Axin_complex Inhibits beta_catenin β-catenin Axin_complex->beta_catenin Phosphorylates for degradation TNIK_cyto TNIK beta_catenin->TNIK_cyto Binds beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TNIK_nuc TNIK TNIK_cyto->TNIK_nuc Translocates TCF4 TCF4 beta_catenin_nuc->TCF4 Forms complex TCF4->TNIK_nuc Recruits Wnt_genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4->Wnt_genes Activates Transcription TNIK_nuc->TCF4 Phosphorylates

Role of TNIK in the canonical Wnt signaling pathway.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits and is suitable for measuring TNIK kinase activity and for inhibitor screening.

Materials:

  • Recombinant active TNIK protein

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)

  • Substrate (e.g., Myelin Basic Protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in Kinase Buffer with a constant final concentration of DMSO (e.g., 1%).

  • In a 384-well plate, add 1 µl of the inhibitor solution or vehicle (DMSO).

  • Add 2 µl of diluted TNIK enzyme to each well. The optimal enzyme concentration should be determined empirically by titration.

  • Add 2 µl of a substrate/ATP mix. The final ATP concentration is typically at or near the Km for ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

The following diagram outlines the workflow for a typical TNIK inhibitor screening assay.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - TNIK Enzyme - Kinase Buffer - Substrate & ATP - Inhibitor Dilutions start->prep_reagents plate_setup Plate Setup (384-well): Add Inhibitor/Vehicle prep_reagents->plate_setup add_enzyme Add TNIK Enzyme plate_setup->add_enzyme add_substrate_atp Add Substrate/ATP Mix (Initiate Reaction) add_enzyme->add_substrate_atp incubate_reaction Incubate at RT (60 min) add_substrate_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent (Stop Reaction) incubate_reaction->add_adp_glo incubate_adp_glo Incubate at RT (40 min) add_adp_glo->incubate_adp_glo add_detection Add Kinase Detection Reagent incubate_adp_glo->add_detection incubate_detection Incubate at RT (30 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence end End read_luminescence->end

Workflow for a TNIK kinase inhibitor screening assay.
Co-Immunoprecipitation of TNIK and TCF4

This protocol is a general guideline for demonstrating the interaction between TNIK and TCF4 in cultured cells.

Materials:

  • Cell line expressing endogenous or tagged TNIK and TCF4 (e.g., HEK293T, HCT116)

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)

  • Antibody against TNIK or TCF4 for immunoprecipitation

  • Control IgG from the same species as the IP antibody

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Cell Lysis Buffer)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies against TNIK and TCF4 for Western blotting

Procedure:

  • Culture cells to ~80-90% confluency.

  • Lyse the cells in ice-cold Cell Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for 1-2 hours at 4°C.

  • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against TNIK and TCF4.

siRNA-mediated Knockdown of TNIK

This protocol provides a general framework for reducing the expression of TNIK in cell lines like HCT116 using siRNA.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • siRNA targeting TNIK and a non-targeting control siRNA

  • Lipofectamine™ RNAiMAX transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

Procedure:

  • One day before transfection, seed HCT116 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • For each well to be transfected, prepare two tubes:

    • Tube A: Dilute 30-50 pmol of siRNA in 250 µl of Opti-MEM.

    • Tube B: Dilute 5-10 µl of Lipofectamine™ RNAiMAX in 250 µl of Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5 minutes.

  • Add the 500 µl of siRNA-lipid complex to the cells in the 6-well plate.

  • Incubate the cells for 24-72 hours at 37°C.

  • Harvest the cells and analyze TNIK knockdown by Western blotting or qRT-PCR.

Conclusion

TNIK is a multifaceted serine/threonine kinase with distinct structural domains that dictate its diverse functions in cellular signaling. Its integral role as a coactivator in the Wnt/β-catenin pathway underscores its importance in both normal physiology and disease, particularly in cancer. The detailed understanding of its domain architecture, protein-protein interactions, and enzymatic activity provides a solid foundation for the rational design of targeted therapeutics. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the intricate biology of TNIK and to explore its potential as a therapeutic target.

References

The Crucial Interplay of TNIK with TCF4 and β-catenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between TRAF2 and NCK-interacting kinase (TNIK), T-cell factor 4 (TCF4), and β-catenin. This document is intended for researchers, scientists, and drug development professionals investigating the Wnt signaling pathway and its implications in oncology and other diseases.

Executive Summary

The canonical Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer.[1] A key event in this pathway is the formation of a nuclear complex between β-catenin and TCF/LEF transcription factors, leading to the activation of Wnt target genes.[2] Recent research has identified TNIK as an essential co-activator in this process, directly interacting with both β-catenin and TCF4 and phosphorylating TCF4 to enhance transcriptional activation.[2][3] This guide synthesizes the current understanding of this tripartite interaction, presenting qualitative and quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The TNIK-TCF4-β-catenin Signaling Axis

TNIK is a serine/threonine kinase that has been shown to be a critical component of the Wnt signaling pathway's transcriptional machinery.[3] In the nucleus of cells with active Wnt signaling, TNIK forms a complex with β-catenin and TCF4. This interaction is crucial for the full transcriptional activation of Wnt target genes. TNIK directly phosphorylates TCF4 at the conserved serine 154 residue, a post-translational modification essential for augmenting the transcriptional activity of the β-catenin/TCF4 complex. The kinase activity of TNIK is indispensable for this function; kinase-dead mutants of TNIK fail to activate TCF/LEF-driven transcription.

The recruitment of TNIK to the promoters of Wnt target genes is dependent on β-catenin. In the absence of Wnt signaling, TNIK does not associate with TCF4. Upon Wnt-induced stabilization and nuclear translocation of β-catenin, TNIK is recruited to the β-catenin/TCF4 complex, leading to the phosphorylation of TCF4 and subsequent gene activation.

TNIK_Wnt_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 APC_Axin_GSK3b APC/Axin/GSK3β Destruction Complex Dsh->APC_Axin_GSK3b Inhibits beta_catenin_cyto β-catenin APC_Axin_GSK3b->beta_catenin_cyto Phosphorylates for degradation (OFF state) beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TNIK_cyto TNIK TNIK_nuc TNIK TNIK_cyto->TNIK_nuc Translocates TCF4 TCF4 beta_catenin_nuc->TCF4 Binds beta_catenin_nuc->TNIK_nuc Recruits Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Binds to Promoter pTCF4 p-TCF4 TCF4->pTCF4 TNIK_nuc->TCF4 Phosphorylates (Ser154) pTCF4->Wnt_Target_Genes Activates Transcription

Figure 1: TNIK in the Canonical Wnt Signaling Pathway.

Quantitative and Qualitative Data

While direct binding affinities and enzymatic kinetics for the TNIK interactions are not extensively reported in the literature, a combination of qualitative and semi-quantitative data underscores the significance of this complex.

Binding Interactions

The interaction between β-catenin and TCF4 is a well-characterized, high-affinity event. In contrast, the interactions involving TNIK are primarily described through co-immunoprecipitation and in vitro binding assays.

Interacting ProteinsMethodBinding Affinity (Kd)Reference
TCF4 - β-cateninIsothermal Titration Calorimetry (ITC)16 nM
TCF4 - β-cateninFluorescence Quenching, SPR, ITC~3.3 nM (Kb = 3(±1) x 10⁸ M⁻¹)
TNIK - TCF4Co-immunoprecipitation, In vitro bindingDirect interaction confirmed
TNIK - β-cateninCo-immunoprecipitation, In vitro bindingDirect interaction confirmed
TNIK - TCF4 - β-cateninCo-immunoprecipitationTernary complex formation confirmed

Table 1: Summary of Binding Interactions.

Functional Effects of TNIK on Wnt/TCF4 Signaling

The functional consequence of the TNIK-TCF4-β-catenin interaction is the potentiation of Wnt-driven transcription. This has been demonstrated through various cellular assays.

Experimental SystemModulation of TNIKObserved EffectReference
Colorectal Cancer Cells (Ls174T)siRNA-mediated depletionSuppression of TOPFlash reporter activity
HEK293T CellssiRNA-mediated depletionAbrogation of Wnt3A-induced target gene expression
Colorectal Cancer CellsExpression of TNIK kinase mutantsAbrogation of TCF/LEF-driven transcription
Colorectal Cancer CellsSmall molecule inhibitor (NCB-0846)Suppression of Wnt-driven tumorigenesis
Multiple Myeloma CellsSmall molecule inhibitor (KY-05009)Inhibition of IL-6-induced TCF4-mediated transcription

Table 2: Functional Consequences of TNIK Modulation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the TNIK-TCF4-β-catenin interaction.

Co-immunoprecipitation

This technique is used to demonstrate the in vivo or in situ interaction between TNIK, TCF4, and β-catenin within a cellular context.

Protocol:

  • Cell Lysis: Lyse cells (e.g., HEK293T stimulated with Wnt3A, or colorectal cancer cell lines like DLD1 and HCT-116) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-TNIK, anti-TCF4, or anti-β-catenin) or a control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE and perform western blotting using antibodies against the other proteins of interest to detect co-precipitated partners.

CoIP_Workflow Start Cell Lysate Preparation Preclear Pre-clear with Protein A/G Beads Start->Preclear IP Immunoprecipitate with Primary Antibody (e.g., anti-TNIK) Preclear->IP Capture Capture Immune Complexes with Protein A/G Beads IP->Capture Wash Wash Beads to Remove Non-specific Proteins Capture->Wash Elute Elute Bound Proteins Wash->Elute Analysis Western Blot Analysis for TCF4 and β-catenin Elute->Analysis

Figure 2: Co-immunoprecipitation Workflow.
In Vitro Kinase Assay

This assay directly demonstrates the phosphorylation of TCF4 by TNIK.

Protocol:

  • Protein Purification: Purify recombinant GST-tagged TCF4 and GST-tagged β-catenin. Immunoprecipitate Flag-tagged wild-type and kinase-dead TNIK from transfected cells.

  • Kinase Reaction: In a kinase buffer, incubate the immunoprecipitated TNIK with the purified GST-TCF4 or GST-β-catenin substrate in the presence of [γ-³²P]ATP.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film to visualize the radiolabeled, phosphorylated proteins.

Kinase_Assay_Workflow Start Purify Recombinant Proteins (GST-TCF4, Flag-TNIK) Reaction Incubate TNIK, TCF4, and [γ-³²P]ATP in Kinase Buffer Start->Reaction Stop Terminate Reaction with SDS-PAGE Sample Buffer Reaction->Stop Separate Separate Proteins by SDS-PAGE Stop->Separate Detect Detect Phosphorylation by Autoradiography Separate->Detect

Figure 3: In Vitro Kinase Assay Workflow.
Luciferase Reporter Assay

This cell-based assay measures the effect of TNIK on TCF/LEF-dependent transcriptional activity.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization). A FOPFlash plasmid with mutated TCF binding sites is used as a negative control.

  • Experimental Treatment: Treat the transfected cells with Wnt3A-conditioned media to activate the Wnt pathway. In parallel, transfect cells with siRNA targeting TNIK or express TNIK mutants to assess their impact on reporter activity.

  • Cell Lysis: After a defined incubation period (e.g., 24-48 hours), lyse the cells using a luciferase lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized reporter activity across different experimental conditions.

Luciferase_Assay_Workflow Start Co-transfect Cells with TOPFlash and Renilla Luciferase Plasmids Treatment Apply Experimental Conditions (e.g., Wnt3A, siTNIK) Start->Treatment Lysis Lyse Cells Treatment->Lysis Measurement Measure Firefly and Renilla Luciferase Activity Lysis->Measurement Analysis Normalize and Analyze Data Measurement->Analysis

Figure 4: Luciferase Reporter Assay Workflow.

Implications for Drug Development

The essential role of TNIK's kinase activity in activating Wnt signaling makes it an attractive therapeutic target for cancers driven by aberrant Wnt pathway activation. Small molecule inhibitors of TNIK, such as NCB-0846, have shown promise in preclinical models by suppressing Wnt-driven tumorigenesis. Targeting TNIK offers a strategy to inhibit the Wnt pathway at its most downstream point, potentially overcoming resistance mechanisms that may arise from mutations in upstream components like APC or β-catenin.

Conclusion

The interaction between TNIK, TCF4, and β-catenin represents a critical regulatory node in the canonical Wnt signaling pathway. TNIK's role as a kinase that directly phosphorylates and activates the transcriptional function of TCF4 highlights its importance in both normal physiology and disease. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to further unravel the complexities of this interaction and to develop novel therapeutic strategies targeting the Wnt pathway. Further research is warranted to elucidate the precise biophysical and kinetic parameters of these interactions to facilitate the structure-based design of more potent and specific TNIK inhibitors.

References

Downstream Targets of TNIK Kinase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family. It has emerged as a critical signaling node in a multitude of cellular processes, including embryonic development, cell proliferation, cytoskeletal organization, and neuronal function. Dysregulation of TNIK activity is implicated in various pathologies, most notably in cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the known downstream targets of TNIK's kinase activity, the signaling pathways it modulates, and detailed experimental protocols for their investigation.

Core Downstream Signaling Pathways and Substrates

TNIK exerts its influence through the direct phosphorylation of a range of substrate proteins, thereby initiating downstream signaling cascades. The two most well-characterized areas of TNIK function are its roles in Wnt signaling and the regulation of the actin cytoskeleton.

Wnt/β-catenin Signaling Pathway

TNIK is a key positive regulator of the canonical Wnt/β-catenin signaling pathway, a critical pathway in development and disease, particularly in colorectal cancer.[1][2] TNIK functions as a coactivator of the β-catenin/T-cell factor 4 (TCF4) transcriptional complex.[1][3]

  • Direct Substrate: TCF4

    • Phosphorylation Site: TNIK directly phosphorylates the transcription factor TCF4 (also known as TCF7L2) at the conserved serine 154 residue.[4]

    • Functional Consequence: This phosphorylation event is essential for the full activation of the β-catenin/TCF4 transcriptional complex, leading to the expression of Wnt target genes such as AXIN2, c-MYC, and Cyclin D1. Inhibition or knockdown of TNIK abrogates TCF/LEF-driven transcription.

Signaling Pathway: TNIK in Canonical Wnt Signaling

TNIK_Wnt_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh activates APC_Axin_GSK3b Destruction Complex (APC/Axin/GSK3β) Dsh->APC_Axin_GSK3b inhibits beta_catenin_cyto β-catenin APC_Axin_GSK3b->beta_catenin_cyto promotes degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc accumulation & translocation TCF4 TCF4 beta_catenin_nuc->TCF4 binds Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1, etc.) TCF4->Wnt_Target_Genes activates transcription TNIK TNIK TNIK->beta_catenin_nuc TNIK->TCF4 phosphorylates (S154)

TNIK-mediated activation of the Wnt/β-catenin signaling pathway.
Cytoskeletal Dynamics and Cell Migration

TNIK plays a pivotal role in regulating the actin cytoskeleton, which is crucial for cell shape, adhesion, and migration.

  • Direct Substrates: Catenin Family Members

    • A phosphoproteomic study identified members of the delta-catenin family, including p120-catenin, δ-catenin, and ARVCF (Armadillo Repeat Gene Deleted In Velo-Cardio-Facial Syndrome), as endogenous neuronal substrates of TNIK.

    • Functional Consequence: While the specific phosphorylation sites and the full functional consequences are still under investigation, the phosphorylation of these catenins, which are key components of cell-cell adhesion junctions, suggests a role for TNIK in modulating cell adhesion and migration.

  • Downstream Pathway: RHOA/ROCK/LIMK1

    • TNIK acts upstream of the RHOA/ROCK/LIMK1 signaling pathway. This pathway is a central regulator of actin filament dynamics and contractility.

    • Functional Consequence: TNIK-mediated activation of this pathway leads to increased focal adhesion turnover, F-actin stress fiber formation, and consequently, enhanced cell migration and invasion. Knockdown of TNIK inhibits these processes.

Signaling Pathway: TNIK in Cytoskeletal Regulation

TNIK_Cytoskeleton_Signaling TNIK TNIK RHOA RHOA TNIK->RHOA activates ROCK ROCK RHOA->ROCK activates LIMK1 LIMK1 ROCK->LIMK1 phosphorylates & activates Cofilin Cofilin LIMK1->Cofilin phosphorylates & inhibits Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization promotes depolymerization Cell_Migration Cell Migration & Invasion Actin_Polymerization->Cell_Migration

TNIK regulates cytoskeletal dynamics via the RHOA/ROCK/LIMK1 pathway.
Other Identified Substrates

  • SMAD1: TNIK has been shown to phosphorylate SMAD1, a key component of the TGF-β and BMP signaling pathways. The functional consequence of this phosphorylation is still being elucidated but suggests a potential crosstalk between Wnt and TGF-β/BMP signaling mediated by TNIK.

  • Gelsolin: An early study identified Gelsolin, an actin-binding protein that regulates actin filament length, as an in vitro substrate of TNIK. This further supports TNIK's role in cytoskeletal regulation.

Quantitative Data on TNIK-Substrate Interactions

Quantitative data on TNIK's kinase activity and its downstream effects are crucial for understanding its biological function and for the development of targeted inhibitors.

SubstratePhosphorylation Site(s)Quantitative EffectCell/SystemReference
TCF4 Ser154Phosphorylation is essential for TCF/LEF transcriptional activity. Knockdown of TNIK leads to a significant decrease in Wnt target gene expression (e.g., AXIN2, c-MYC).Colorectal cancer cells, mouse intestinal crypts
p120-catenin Not specified in detailTNIK knockdown or inhibition with a small molecule inhibitor reduces endogenous p120-catenin phosphorylation.Neurons
δ-catenin Not specifiedIdentified as an endogenous substrate in a phosphoproteomic screen.Neurons
ARVCF Not specifiedIdentified as an endogenous substrate in a phosphoproteomic screen.Neurons
SMAD1 Not specified in detailIdentified as a substrate in an in vitro kinase assay.In vitro

Further quantitative studies are required to determine the kinetic parameters (Km, kcat) of TNIK for these substrates and to precisely quantify the stoichiometric changes in phosphorylation in response to TNIK activity.

Detailed Experimental Protocols

In Vitro Kinase Assay for TNIK Activity

This protocol is for determining the kinase activity of TNIK on a given substrate, such as TCF4.

Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Reagents Prepare Reagents: - Recombinant TNIK - Substrate (e.g., GST-TCF4) - Kinase Buffer - ATP (with [γ-32P]ATP) Incubation Incubate at 30°C for 30-60 min Reagents->Incubation Stop_Reaction Stop Reaction (add SDS-PAGE sample buffer) Incubation->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analysis Analyze Phosphorylation Signal Autoradiography->Analysis

Workflow for a radioactive in vitro kinase assay.

Materials:

  • Recombinant active TNIK

  • Substrate protein (e.g., purified GST-TCF4)

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • DTT (1 mM, add fresh)

  • ATP solution (100 µM)

  • [γ-³²P]ATP

  • SDS-PAGE sample buffer

  • SDS-PAGE gels

  • Phosphorimager screen and scanner

Procedure:

  • Prepare the kinase reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, add:

    • 5 µL of 4x Kinase Assay Buffer

    • 1 µL of 10 mM DTT

    • Recombinant TNIK (e.g., 50-100 ng)

    • Substrate protein (e.g., 1-2 µg of GST-TCF4)

    • Nuclease-free water to a final volume of 20 µL.

  • Initiate the reaction by adding 5 µL of ATP mix (100 µM cold ATP supplemented with 10 µCi [γ-³²P]ATP).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding 25 µL of 2x SDS-PAGE sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen overnight.

  • Scan the screen and quantify the radioactive signal in the band corresponding to the substrate protein.

Co-Immunoprecipitation (Co-IP) to Validate TNIK-Substrate Interaction

This protocol is to determine if TNIK physically interacts with a putative substrate (e.g., β-catenin) in a cellular context.

Materials:

  • Cell lysate from cells expressing the proteins of interest

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Antibody against the "bait" protein (e.g., anti-TNIK)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffer (same as Lysis Buffer but with lower detergent, e.g., 0.1% NP-40)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with the primary antibody (anti-TNIK) or control IgG overnight at 4°C.

  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads 3-5 times with cold Wash Buffer.

  • Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the eluates by Western blot using an antibody against the "prey" protein (e.g., anti-β-catenin).

Mass Spectrometry-Based Identification of TNIK Substrates

This is a general workflow for identifying novel TNIK substrates from cell lysates.

Workflow: Mass Spectrometry for Substrate Discovery

MS_Workflow Cell_Culture Cell Culture with TNIK activity modulation (e.g., inhibitor treatment) Lysis Cell Lysis Cell_Culture->Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Lysis->Protein_Digestion Phospho_Enrichment Phosphopeptide Enrichment (e.g., TiO2 chromatography) Protein_Digestion->Phospho_Enrichment LC_MS LC-MS/MS Analysis Phospho_Enrichment->LC_MS Data_Analysis Data Analysis: - Peptide Identification - Phosphosite Localization - Quantitative Comparison LC_MS->Data_Analysis Substrate_ID Candidate Substrate Identification Data_Analysis->Substrate_ID

General workflow for phosphoproteomic identification of kinase substrates.

Procedure Overview:

  • Sample Preparation: Grow cells under conditions where TNIK activity is modulated (e.g., treatment with a specific TNIK inhibitor vs. vehicle control).

  • Lysis and Protein Digestion: Lyse the cells and digest the proteome into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to sequence the peptides and identify the location of the phosphate group.

  • Data Analysis: Use specialized software to identify the phosphopeptides and quantify their abundance in the different experimental conditions. Peptides that show a significant decrease in phosphorylation upon TNIK inhibition are considered potential direct substrates.

RHOA Activation Assay (GTPase Pull-down Assay)

This assay measures the amount of active, GTP-bound RHOA, which is expected to increase with TNIK activity.

Materials:

  • Cell lysates

  • Rhotekin-RBD (Rho-binding domain) beads

  • Wash Buffer

  • GTPγS and GDP for positive and negative controls

  • Anti-RHOA antibody

  • Western blot reagents

Procedure:

  • Prepare cell lysates from cells with modulated TNIK activity.

  • Incubate a portion of the lysate with GTPγS (non-hydrolyzable GTP analog, positive control) and another with GDP (negative control).

  • Incubate the lysates with Rhotekin-RBD beads for 1 hour at 4°C to pull down active (GTP-bound) RHOA.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins with SDS-PAGE sample buffer.

  • Detect the amount of pulled-down RHOA by Western blot using an anti-RHOA antibody. An increase in the signal corresponds to increased RHOA activation.

Conclusion

TNIK is a multifaceted kinase with a growing list of downstream targets that implicate it in fundamental cellular processes. Its role as a key activator of Wnt signaling and a regulator of cytoskeletal dynamics places it at the center of pathways that are frequently dysregulated in cancer and other diseases. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the function of TNIK and to develop novel therapeutic strategies targeting this important kinase. Further research, particularly quantitative phosphoproteomic studies and detailed kinetic analyses, will undoubtedly uncover additional substrates and provide a more complete picture of the TNIK signaling network.

References

Tnik-IN-8: An In-Depth Profile of a Highly Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Tnik-IN-8, a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK). While the discovery of this compound highlighted its "excellent kinase selectivity," specific quantitative data from broad kinase panel screening has not been made publicly available.[1] To provide a detailed understanding of what a strong selectivity profile for a TNIK inhibitor entails, this document presents representative data from a comparable potent and highly selective TNIK inhibitor, compound 21k. This guide will delve into the quantitative analysis of its kinase selectivity, the experimental protocols for such assessments, and the critical signaling pathways involved.

Introduction to TNIK and its Inhibition

TRAF2 and NCK-interacting kinase (TNIK) is a serine/threonine kinase that is a crucial component of the Wnt/β-catenin signaling pathway. Its involvement in phosphorylating T-cell factor 4 (TCF4) makes it a key activator of Wnt target gene transcription. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target. This compound (also referred to as compound 35b) has been identified as a highly potent TNIK inhibitor with an IC50 value of 6 nM.[1] The development of selective TNIK inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. Kinome scanning, where the inhibitor is tested against a large panel of kinases, is the standard method for determining selectivity.

While the specific kinome scan data for this compound is not available, the data for compound 21k, another potent TNIK inhibitor, demonstrates an exemplary selectivity profile. Compound 21k was profiled against a panel of 406 kinases and showed remarkable selectivity for TNIK.

Table 1: Representative Kinase Selectivity Profile of a Potent TNIK Inhibitor (Compound 21k)

Kinase TargetIC50 (nM)Assay Type
TNIK 26 Biochemical
MINK1>10,000Biochemical
MAP4K4>10,000Biochemical
FLT3>10,000Biochemical
PDGFRα>10,000Biochemical
CDK2/CycA2>10,000Biochemical
... (400 other kinases)>10,000Biochemical

This table is a representation based on the reported high selectivity of compound 21k. The IC50 values for off-target kinases are illustrative of a highly selective compound.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves robust and standardized biochemical assays. The following is a generalized protocol representative of those used in large-scale kinase screening.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin basic protein (MBP) as a generic substrate

  • ATP

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted this compound.

    • Add the TNIK enzyme and substrate (MBP) solution.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Kinome Scan Profiling

For broad selectivity profiling, the inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., KINOMEscan™). The results are often reported as the percentage of inhibition relative to a control. Follow-up dose-response curves are then generated for any significantly inhibited off-target kinases to determine their IC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the impact of a selective TNIK inhibitor.

Caption: TNIK's role in the canonical Wnt signaling pathway and the point of intervention for this compound.

Kinase_Selectivity_Workflow cluster_screening Primary Screen cluster_analysis Data Analysis cluster_validation Secondary Screen (Validation) cluster_result Final Profile A1 This compound at fixed concentration (e.g., 1µM) A2 Kinome Panel (e.g., 400+ kinases) A1->A2 A3 Biochemical Assay (e.g., KINOMEscan™) A2->A3 B1 Calculate % Inhibition for each kinase A3->B1 B2 Identify Off-Targets (e.g., >50% inhibition) B1->B2 C2 Off-Target Kinases B2->C2 C1 Serial Dilution of this compound C1->C2 C3 Dose-Response Assay (e.g., ADP-Glo™) C2->C3 D1 Determine IC50 values for Off-Targets C3->D1 D2 Generate Selectivity Profile Table D1->D2

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

This compound is a potent inhibitor of TNIK, a key regulator of the Wnt signaling pathway. While its high selectivity is a noted feature, the public availability of a comprehensive kinome scan is pending. The representative data from a comparable inhibitor, compound 21k, underscores the feasibility of developing TNIK inhibitors with an exceptional selectivity profile, a critical attribute for advancing such compounds into further preclinical and clinical development. The methodologies outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, which is essential for the development of safe and effective targeted therapies.

References

The Foundational Role of TNIK in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family.[1] Since its discovery as an interacting partner of TRAF2 and NCK, TNIK has emerged as a critical regulator in a multitude of cellular processes.[1] Its involvement extends from cytoskeletal organization and neuronal development to being a pivotal activator of the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] This technical guide provides an in-depth overview of the foundational research on TNIK signaling pathways, focusing on its core interactions, the experimental methodologies used to elucidate these pathways, and its significance as a therapeutic target.

Core Signaling Pathways Involving TNIK

TNIK is a central node in several key signaling cascades, most notably the Wnt/β-catenin pathway and the JNK pathway.

TNIK in the Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is crucial for embryonic development, stem cell maintenance, and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. TNIK functions as an essential activator of Wnt target gene transcription.

In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin. TNIK directly phosphorylates TCF4, a necessary step for the full transcriptional activation of Wnt target genes such as c-Myc and Axin2. This kinase activity is indispensable for the proliferation of colorectal cancer cells that are dependent on Wnt signaling. The interaction between TNIK, TCF4, and β-catenin is dependent on active Wnt signaling, which leads to the nuclear accumulation of β-catenin.

TNIK_Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibition BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF4_nuc TCF4 BetaCatenin_nuc->TCF4_nuc Forms Complex WntTargetGenes Wnt Target Genes (c-Myc, Axin2) BetaCatenin_nuc->WntTargetGenes Co-activates TCF4_nuc->WntTargetGenes Activates Transcription TNIK_nuc TNIK TNIK_nuc->TCF4_nuc Phosphorylates Nucleus Nucleus Cytoplasm Cytoplasm

Canonical Wnt/β-catenin signaling pathway featuring TNIK.
Other Signaling Roles

Beyond the Wnt pathway, TNIK is implicated in other critical cellular functions:

  • JNK Pathway Activation: TNIK can activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.

  • Cytoskeletal Regulation: TNIK interacts with the actin cytoskeleton and is involved in regulating cell spreading and morphology. It can phosphorylate Gelsolin, a protein involved in F-actin depolymerization.

  • Neuronal Function: In the nervous system, TNIK plays a role in dendrite development and synaptic transmission.

Quantitative Data on TNIK Interactions

While direct, high-affinity binding constants for TNIK with its partners are not extensively documented in publicly available literature, the following tables summarize the key interactions and the effects of TNIK modulation based on published research.

Table 1: Key Protein-Protein Interactions of TNIK

Interacting ProteinCellular LocationFunctional Consequence of InteractionExperimental Evidence
TCF4 NucleusPhosphorylation of TCF4, leading to activation of Wnt target gene transcription.Co-immunoprecipitation, In vitro binding assays
β-catenin Nucleus, CytoplasmForms a transcriptional activation complex with TCF4 and β-catenin.Co-immunoprecipitation, In vitro binding assays
TRAF2 CytoplasmImplicated in JNK pathway activation.Yeast-two-hybrid
NCK CytoplasmInvolved in cytoskeletal regulation.Yeast-two-hybrid
Rap2 CytoplasmRegulates actin cytoskeleton.Yeast-two-hybrid
Gelsolin CytoplasmPhosphorylation of Gelsolin, inducing cytoskeletal changes.In vitro kinase assay

Table 2: Effects of TNIK Modulation on Downstream Signaling

ModulationModel SystemEffect on Wnt SignalingEffect on Cell PhenotypeReference
siRNA Knockdown Colorectal Cancer CellsDecreased TCF/LEF reporter activity.Inhibition of cell proliferation.
Expression of Kinase-Dead Mutant (K54R) Colorectal Cancer CellsAbrogation of TCF/LEF-driven transcription.Inhibition of anchorage-independent growth.
Pharmacological Inhibition (e.g., NCB-0846) Colorectal Cancer CellsInhibition of Wnt/β-catenin signaling.Suppression of tumor growth in xenograft models.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to study TNIK signaling pathways.

Co-Immunoprecipitation (Co-IP) to Detect TNIK-TCF4/β-catenin Interaction

This protocol is adapted from studies demonstrating the interaction between TNIK and components of the Wnt signaling pathway.

Objective: To determine if TNIK physically associates with TCF4 and/or β-catenin in vivo.

Materials:

  • Cell lines (e.g., HEK293T, Ls174T colorectal cancer cells)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-TNIK, anti-TCF4, anti-β-catenin, and control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TNIK) or control IgG overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners (e.g., anti-TCF4 and anti-β-catenin).

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing with Control IgG lysis->preclear ip Immunoprecipitation with Primary Antibody (e.g., anti-TNIK) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elution Elution of Protein Complexes wash->elution analysis SDS-PAGE and Western Blot elution->analysis end End: Detect Interacting Proteins analysis->end

References

Methodological & Application

Tnik-IN-8: A Potent Inhibitor for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for an in vitro kinase assay using Tnik-IN-8, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine-threonine kinase implicated in various signaling pathways, including Wnt and JNK signaling, and is a therapeutic target in oncology and fibrosis.[1][2][3][4] This guide offers a comprehensive methodology for researchers to assess the inhibitory activity of compounds like this compound against TNIK, presenting data in a structured format and visualizing experimental workflows and signaling pathways.

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family that plays a crucial role in cellular processes such as cytoskeletal regulation, cell proliferation, and apoptosis.[1] Its involvement in the Wnt signaling pathway through interaction with TCF4 and β-catenin has made it a significant target in cancer research, particularly colorectal cancer. Furthermore, recent studies have identified TNIK as a promising target for anti-fibrotic drug development.

This compound is a potent and orally active inhibitor of TNIK with a reported IC50 value of 6 nM. In vitro kinase assays are essential for characterizing the potency and selectivity of such inhibitors. This document outlines a common and robust method for determining the inhibitory activity of this compound using a luminescence-based kinase assay format.

Data Presentation

The inhibitory activity of various compounds against TNIK has been quantified and is summarized below for comparative purposes.

CompoundIC50 / KiAssay Notes
This compound IC50: 6 nMPotent, orally active TNIK inhibitor.
INS018_55 IC50: 7.8 nMInvestigated for idiopathic pulmonary fibrosis.
Dovitinib Ki: 13 nMATP competing kinase inhibitor with activity against TNIK.
KY-05009 Ki: 100 nMHigh affinity for the ATP binding site of TNIK.
NCB-0846 Not specifiedHas anti-Wnt signaling and anti-tumorigenesis activities.

Experimental Protocols

A widely used method for in vitro kinase assays is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to kinase activity.

Materials and Reagents
  • Recombinant human TNIK enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

  • Standard laboratory equipment (pipettes, incubators, etc.)

Experimental Procedure

This protocol is adapted from commercially available TNIK kinase assay kits.

1. Reagent Preparation:

  • 1x Kinase Assay Buffer: Prepare the assay buffer as per the formulation above. Keep on ice.

  • ATP Solution: Thaw ATP stock solution and dilute to the desired concentration in 1x Kinase Assay Buffer. The final ATP concentration in the reaction is typically close to the Km value for the kinase.

  • TNIK Enzyme Solution: Thaw the recombinant TNIK enzyme on ice. Dilute the enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a linear reaction rate.

  • Substrate Solution: Dilute the kinase substrate (e.g., MBP) to the desired concentration in 1x Kinase Assay Buffer.

  • This compound (Test Inhibitor) Preparation:

    • For DMSO-soluble inhibitors like this compound, prepare a concentrated stock solution in 100% DMSO.

    • Create a series of 10-fold higher concentration working solutions by serially diluting the stock in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). This ensures the final DMSO concentration in all wells remains constant and low (typically ≤1%).

2. Assay Protocol (96-well format):

  • Master Mix Preparation: Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and the substrate (MBP).

  • Plate Layout:

    • Test Inhibitor Wells: Add 2.5 µL of the serially diluted this compound solutions.

    • Positive Control (No Inhibitor) Wells: Add 2.5 µL of the diluent solution (e.g., 1x Kinase Assay Buffer with 10% DMSO).

    • Blank (No Enzyme) Wells: Add 2.5 µL of the diluent solution.

  • Add Master Mix: Add 12.5 µL of the Master Mix to all wells.

  • Initiate Kinase Reaction:

    • To the "Test Inhibitor" and "Positive Control" wells, add 10 µL of the diluted TNIK enzyme solution.

    • To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.

    • The total reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

3. Signal Detection (using ADP-Glo™):

  • Stop Reaction and Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.

  • Incubate: Incubate the plate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce light.

  • Incubate: Incubate the plate at room temperature for 30 minutes.

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the average "Blank" reading from all other readings.

  • Calculate the percent inhibition for each this compound concentration relative to the "Positive Control" (0% inhibition).

  • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescent Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare this compound Dilutions add_reagents Add Reagents to Plate: - Inhibitor/Vehicle - Master Mix prep_inhibitor->add_reagents prep_enzyme Prepare TNIK Enzyme start_reaction Initiate Reaction with TNIK Enzyme prep_enzyme->start_reaction prep_mastermix Prepare Master Mix (ATP + Substrate) prep_mastermix->add_reagents add_reagents->start_reaction incubate_reaction Incubate at 30°C for 45-60 min start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stops reaction) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30 min add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the this compound in vitro kinase assay.

TNIK Signaling Pathway

TNIK_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD Binds beta_catenin β-catenin FZD->beta_catenin Stabilizes TNIK TNIK JNK_Pathway JNK Pathway TNIK->JNK_Pathway Activates TNIK_n TNIK TNIK->TNIK_n Translocates beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates TCF4 TCF4 Nucleus Nucleus Gene_Transcription Wnt Target Gene Transcription TRAF2 TRAF2 TRAF2->TNIK Interacts NCK NCK NCK->TNIK Interacts TCF4_n TCF4 beta_catenin_n->TCF4_n Forms complex TCF4_n->Gene_Transcription TNIK_n->TCF4_n Phosphorylates (Activates)

Caption: Simplified TNIK signaling pathway interactions.

References

Application Notes and Protocols for Tnik-IN-8 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tnik-IN-8, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK), in various cell culture applications. The provided protocols and concentration guidelines are designed to assist researchers in optimizing their experimental conditions for studying the effects of TNIK inhibition on cellular processes.

Introduction

This compound is a small molecule inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1] Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[1][2] this compound exerts its effects by binding to the ATP-binding site of TNIK, thereby inhibiting its kinase activity and downstream signaling.[3] These notes offer detailed protocols for determining the optimal concentration of this compound and for conducting key cell-based assays.

Data Presentation

The following table summarizes the available quantitative data for this compound and other relevant TNIK inhibitors. This information can be used as a starting point for designing experiments with this compound.

CompoundAssay TypeCell Line(s)IC50 / Effective ConcentrationReference(s)
This compound (35b) Biochemical AssayN/A6 nM[4]
This compound (35b) Cell ViabilityHCT1162.11 µM
NCB-0846Cell ViabilityHCT11621 nM - 360 nM
NCB-0846Cell ViabilityMC38, CT26380 nM, 600 nM
NCB-0846Western BlotHCT116, DLD-11 µM
NCB-0846Cancer StemnessHCT1161-3 µM
NCB-0846RadiosensitizationLSCC lines300 nM

Signaling Pathway

This compound inhibits TNIK, a key downstream component of the canonical Wnt signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (GSK3β, APC, Axin, CK1) Dsh->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin CK1 CK1 Beta_Catenin β-catenin Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylates & Co-activates Tnik_IN_8 This compound Tnik_IN_8->TNIK Inhibits

Caption: Wnt Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in various cell culture experiments. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.

General Workflow for Determining Optimal Concentration

This workflow outlines the initial steps to identify the effective concentration range of this compound for your cell line of interest.

Optimal_Concentration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Dose_Response Treat Cells with a Range of This compound Concentrations (e.g., 0.01 µM to 100 µM) Stock_Solution->Dose_Response Seed_Cells Seed Cells in a 96-well Plate Seed_Cells->Dose_Response Incubate Incubate for 24-72 hours Dose_Response->Incubate Viability_Assay Perform Cell Viability Assay (e.g., CCK-8, MTT) Incubate->Viability_Assay Measure_Absorbance Measure Absorbance/ Luminescence Viability_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 Determine_Concentration Determine Optimal Concentration Range for Subsequent Assays Calculate_IC50->Determine_Concentration

Caption: Workflow to Determine Optimal this compound Concentration.
Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., HCT116, DLD-1, SW480)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range, based on the HCT116 IC50, is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation of proteins in the Wnt signaling pathway.

Recommended Concentration Range: 1x to 5x the determined IC50 (e.g., 2 µM to 10 µM for HCT116 cells).

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Recommended Concentration Range: 2x to 10x the determined IC50 (e.g., 4 µM to 20 µM for HCT116 cells). A higher concentration range is often required to induce apoptosis compared to inhibiting proliferation.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for 24-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Recommended Concentration Range: 1x to 5x the determined IC50 (e.g., 2 µM to 10 µM for HCT116 cells).

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and synchronize them if necessary. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

These application notes and protocols provide a comprehensive resource for researchers working with this compound. By carefully determining the optimal concentration for your specific cell line and application, you can effectively investigate the role of TNIK in cellular signaling and its potential as a therapeutic target. It is always recommended to consult the primary literature for the most up-to-date information and to optimize these protocols for your specific experimental needs.

References

Application Notes and Protocols for TNIK Inhibition in Lung Squamous Cell Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: The following application notes and protocols are based on preclinical research involving the potent and well-characterized TNIK (TRAF2- and Nck-interacting kinase) inhibitor, NCB-0846 . While the user specified an interest in Tnik-IN-8, a compound identified as a potent TNIK inhibitor with an IC50 of 6 nM, there is currently a lack of published literature on its specific application in lung squamous cell carcinoma (LUSC) cell lines.[1] Therefore, NCB-0846 is used here as a representative TNIK inhibitor to provide detailed experimental context.

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in lung squamous cell carcinoma (LUSC).[2][3][4] A notable genomic alteration in LUSC is the amplification of the 3q chromosome, which includes the TNIK gene. This amplification is observed in approximately 35-44% of LUSC cases, with copy-number gains in an additional 46-54% of cases.[1] Elevated TNIK expression is crucial for the viability and growth of LUSC cells. Pharmacological inhibition of TNIK's catalytic activity has been shown to reduce LUSC cell viability in vitro and impede tumor growth in vivo, highlighting its potential as a targeted therapy.

Mechanistically, TNIK's role in LUSC progression involves the phosphorylation of the tumor suppressor Merlin (NF2), which is essential for the activation of focal adhesion kinase (FAK). This signaling cascade is critical for maintaining cancer cell viability. Furthermore, TNIK is a key component of the Wnt signaling pathway, which is frequently dysregulated in various cancers.

This document provides a summary of the effects of the TNIK inhibitor NCB-0846 on LUSC cell lines and detailed protocols for key in vitro experiments.

Data Presentation

The following tables summarize the quantitative data on the efficacy of the TNIK inhibitor NCB-0846 in various LUSC cell lines.

Cell LineTNIK Expression LevelEC50 of NCB-0846 (nM)Reference
LK2High230
NCI-H520HighNot explicitly stated, but sensitive
SW900HighNot sensitive to NCB-0846
NCI-H157Low870
HCC15LowNot explicitly stated, but less sensitive
Calu-1High (without 3q amplification)Not explicitly stated

Note: TNIK-high-expressing cells generally displayed greater sensitivity to NCB-0846.

Signaling Pathway and Experimental Workflow Diagrams

TNIK Signaling Pathway in LUSC

TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAK FAK Cell_Viability Cell Viability & Proliferation FAK->Cell_Viability TNIK TNIK Merlin Merlin (NF2) TNIK->Merlin Phosphorylates Wnt_Target_Genes Wnt Target Gene Transcription TNIK->Wnt_Target_Genes Activates pMerlin p-Merlin pMerlin->FAK Activates NCB0846 NCB-0846 NCB0846->TNIK Inhibits Wnt_Target_Genes->Cell_Viability

Caption: TNIK signaling pathway in lung squamous cell carcinoma.

General Experimental Workflow for In Vitro Studies

Experimental_Workflow start LUSC Cell Culture treatment Treat cells with this compound / NCB-0846 start->treatment viability Cell Viability Assay (MTS/CCK-8) treatment->viability western Western Blot Analysis treatment->western apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis data Data Analysis viability->data western->data apoptosis->data

Caption: Workflow for in vitro evaluation of TNIK inhibitors.

Experimental Protocols

Cell Viability Assay (MTS/CCK-8 Assay)

This protocol determines the effect of a TNIK inhibitor on the viability and proliferation of LUSC cell lines.

Materials:

  • LUSC cell lines (e.g., LK2, NCI-H520, SW900, NCI-H157)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • TNIK inhibitor (NCB-0846) stock solution (in DMSO)

  • MTS or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count LUSC cells.

    • Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the TNIK inhibitor in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS/CCK-8 Addition and Measurement:

    • Add 20 µL of MTS reagent or 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the inhibitor concentration and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of proteins in the TNIK signaling pathway.

Materials:

  • LUSC cells treated with a TNIK inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TNIK, anti-phospho-Merlin, anti-Merlin, anti-phospho-FAK, anti-FAK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction:

    • After treatment with the TNIK inhibitor for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-40 µg of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Use a loading control like GAPDH to ensure equal protein loading.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with a TNIK inhibitor.

Materials:

  • LUSC cells treated with a TNIK inhibitor

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat LUSC cells with the TNIK inhibitor at the desired concentrations for 24-48 hours.

    • Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Conclusion

The inhibition of TNIK presents a promising therapeutic strategy for a subset of LUSC patients, particularly those with TNIK gene amplification. The provided protocols offer a framework for the in vitro evaluation of TNIK inhibitors like NCB-0846 and potentially this compound in LUSC cell lines. These assays are crucial for determining the efficacy, mechanism of action, and optimal conditions for these targeted therapeutic agents. Further research into specific inhibitors like this compound is warranted to fully characterize their potential in LUSC treatment.

References

Application Notes and Protocols for Tnik-IN-8 Administration in Mouse Models of Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a promising therapeutic target for fibrotic diseases. TNIK is a serine/threonine kinase that plays a crucial role in signaling pathways that drive fibrosis, including the Transforming Growth Factor-β (TGF-β) and Wnt pathways. Inhibition of TNIK has been shown to have potent anti-fibrotic and anti-inflammatory effects in various preclinical models. This document provides detailed application notes and protocols for the administration of TNIK inhibitors, specifically focusing on INS018_055 and NCB-0846, in mouse models of lung, liver, and kidney fibrosis.

Data Presentation

Table 1: In Vivo Efficacy of TNIK Inhibitor INS018_055 in a Bleomycin-Induced Lung Fibrosis Mouse Model.[1]
Treatment GroupDoseAdministration RouteFrequencyEfficacy EndpointsResults
Vehicle (0.5% methylcellulose)-Oral GavageBIDAshcroft score, Collagen 1 & α-SMA expression-
INS018_0553 mg/kgOral GavageBIDAshcroft score, Collagen 1 & α-SMA expressionSignificant reduction in fibrosis markers
INS018_05510 mg/kgOral GavageBIDAshcroft score, Collagen 1 & α-SMA expressionSignificant reduction in fibrosis markers
INS018_05530 mg/kgOral GavageBIDAshcroft score, Collagen 1 & α-SMA expressionSignificant reduction in fibrosis markers
Nintedanib (Positive Control)60 mg/kgOral GavageQDAshcroft score, Collagen 1 & α-SMA expressionSignificant reduction in fibrosis markers
Table 2: In Vivo Efficacy of TNIK Inhibitor INS018_055 in a Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Mouse Model.[2]
Treatment GroupDoseAdministration RouteFrequencyEfficacy EndpointsResults
Vehicle-Oral GavageBIDSirius Red Staining, Hydroxyproline Content, Collagen Type 1 Score-
INS018_0553 mg/kgOral GavageBIDSirius Red Staining, Hydroxyproline Content, Collagen Type 1 ScoreSignificant reduction in all fibrosis markers
INS018_05510 mg/kgOral GavageBIDSirius Red Staining, Hydroxyproline Content, Collagen Type 1 ScoreSignificant reduction in all fibrosis markers
INS018_05530 mg/kgOral GavageBIDSirius Red Staining, Hydroxyproline Content, Collagen Type 1 ScoreSignificant reduction in all fibrosis markers
SB525334 (Positive Control)100 mg/kgOral GavageQDSirius Red Staining, Hydroxyproline Content, Collagen Type 1 ScoreSignificant reduction in all fibrosis markers
Table 3: In Vivo Efficacy of TNIK Inhibitor NCB-0846 in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model
Treatment GroupDoseAdministration RouteFrequencyEfficacy EndpointsResults
Vehicle-Intraperitoneal Injection5 times weeklySirius Red Staining, Hydroxyproline Content, Collagen 1a1 & Fibronectin 1 mRNA-
NCB-084610 mg/kgIntraperitoneal Injection5 times weeklySirius Red Staining, Hydroxyproline Content, Collagen 1a1 & Fibronectin 1 mRNALimited fibrosis compared to CCl4 alone
Table 4: Pharmacokinetic Parameters of INS018_055 in Mice.[3]
ParameterValue
Intravenous Administration
Half-life (t½)1.22 h
Clearance (CL)123.5 mL/min/kg
Oral Administration (30 mg/kg)
Maximum Concentration (Cmax)1010 ng/mL
Time to Maximum Concentration (tmax)0.25 h
Bioavailability (F)44%

Experimental Protocols

Protocol 1: Preparation of INS018_055 for Oral Administration

Materials:

  • INS018_055 powder

  • 0.5% (w/v) Methylcellulose (e.g., Sigma-Aldrich, Cat. No. M0262, 400 cP viscosity) in sterile water.[1]

  • Sterile water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Beakers

Procedure:

  • Prepare the 0.5% methylcellulose vehicle by heating approximately one-third of the final volume of sterile water to 70-80°C.[1]

  • Add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer to create a homogenous suspension.

  • Add the remaining two-thirds of the sterile water as cold water or ice to facilitate the dissolution of the methylcellulose.

  • Continue stirring until a clear, viscous solution is formed. Store the vehicle at 4°C.

  • To prepare the dosing solution, first calculate the required amount of INS018_055 based on the desired concentration and the total volume needed.

  • Weigh the calculated amount of INS018_055 powder.

  • In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the INS018_055 powder to form a paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Prepare the formulation fresh daily before administration.

Protocol 2: Induction of Pulmonary Fibrosis with Bleomycin

Materials:

  • Bleomycin sulfate (e.g., from Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Animal handling and surgical equipment

  • Intratracheal instillation device

Procedure:

  • Anesthetize the mouse using a suitable anesthetic agent.

  • Position the mouse in a supine position and expose the trachea through a small midline cervical incision.

  • Dissolve bleomycin in sterile saline to the desired concentration. A commonly used dose is 1-3 U/kg body weight.

  • Using a fine-gauge needle and syringe or a specialized intratracheal instillation device, carefully inject the bleomycin solution directly into the trachea.

  • Suture the incision and allow the mouse to recover on a warming pad.

  • Monitor the animal's health closely for the duration of the experiment. Fibrosis typically develops over 14-28 days.

Protocol 3: Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4)

Materials:

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a 10-20% (v/v) solution of CCl4 in olive oil or corn oil.

  • Administer the CCl4 solution to mice via intraperitoneal (IP) injection. A typical dose is 1-2 mL/kg body weight.

  • Injections are typically given 2-3 times per week for a period of 4-12 weeks to induce progressive liver fibrosis.

  • Control animals should receive injections of the vehicle (olive oil or corn oil) on the same schedule.

  • Monitor the animals for signs of toxicity and weight loss.

Protocol 4: Assessment of Fibrosis

1. Histological Analysis:

  • Harvest lung, liver, or kidney tissues and fix them in 10% neutral buffered formalin.

  • Embed the tissues in paraffin and section them at 4-5 µm thickness.

  • Stain sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.

  • Quantify the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score for lung fibrosis) or by measuring the stained area using image analysis software.

2. Hydroxyproline Assay:

  • Hydroxyproline is a major component of collagen, and its quantification provides a measure of total collagen content.

  • Hydrolyze a known weight of tissue in 6N HCl at 110-120°C for 18-24 hours.

  • Neutralize the hydrolysate and use a colorimetric assay to determine the hydroxyproline concentration.

3. Immunohistochemistry (IHC) and Immunofluorescence (IF):

  • Use specific antibodies to detect fibrotic markers such as alpha-smooth muscle actin (α-SMA), a marker of myofibroblast activation, and Collagen Type I.

  • Quantify the expression of these markers by measuring the stained area or intensity using image analysis software.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from tissue samples.

  • Synthesize cDNA and perform qRT-PCR using primers for profibrotic genes such as Col1a1, Acta2, and Tgf-β1.

  • Normalize the expression of target genes to a suitable housekeeping gene.

Visualizations

TNIK_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Smad Smad2/3 TGFbR->Smad Dvl Dvl Frizzled->Dvl Smad4 Smad4 Smad->Smad4 GSK3b_complex GSK3β/Axin/APC (Destruction Complex) Dvl->GSK3b_complex inhibition Beta_catenin_cyto β-catenin GSK3b_complex->Beta_catenin_cyto degradation Beta_catenin_nuc β-catenin Beta_catenin_cyto->Beta_catenin_nuc Profibrotic_genes Profibrotic Gene Expression (e.g., COL1A1, ACTA2) Smad4->Profibrotic_genes TCF_LEF TCF/LEF Beta_catenin_nuc->TCF_LEF TNIK TNIK TCF_LEF->TNIK TNIK->Profibrotic_genes activation

Caption: Simplified TNIK signaling pathway in fibrosis.

Experimental_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_assessment Assessment Induction Induce Fibrosis in Mice (e.g., Bleomycin or CCl4) Treatment_Group Administer TNIK Inhibitor (e.g., INS018_055) Induction->Treatment_Group Vehicle_Group Administer Vehicle Control Induction->Vehicle_Group Positive_Control Administer Positive Control (e.g., Nintedanib) Induction->Positive_Control Sacrifice Sacrifice Animals at Endpoint (e.g., Day 28) Treatment_Group->Sacrifice Vehicle_Group->Sacrifice Positive_Control->Sacrifice Tissue_Collection Collect Tissues (Lung, Liver, Kidney) Sacrifice->Tissue_Collection Analysis Analyze Fibrotic Markers: - Histology (Masson's Trichrome) - Hydroxyproline Assay - IHC/IF (α-SMA, Collagen I) - qRT-PCR (Col1a1, Acta2) Tissue_Collection->Analysis

Caption: Experimental workflow for Tnik-IN-8 administration.

References

Application Notes and Protocols for Tnik-IN-8 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tnik-IN-8 is a potent and orally active inhibitor of Traf2- and Nck-interacting kinase (TNIK), with a reported IC50 of 6 nM.[1] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[2] By interacting with β-catenin and T-cell factor 4 (TCF4), TNIK activates the transcription of Wnt target genes, promoting cell proliferation and survival.[2] Inhibition of TNIK presents a promising therapeutic strategy for cancers dependent on the Wnt pathway.

These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro experiments, ensuring accurate and reproducible results.

Quantitative Data Summary

The following table summarizes the key physicochemical and experimental data for this compound.

PropertyValueReference
Molecular Weight 385.43 g/mol
IC50 6 nM[1]
Appearance Solid
Solubility in DMSO ≥ 50 mg/mL (≥ 129.73 mM)
Storage (Powder) -20°C for up to 3 years[3]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for 1 month

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be subsequently diluted to desired working concentrations for various cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE at all times.

  • Weighing: Accurately weigh 3.85 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile, light-protected microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulate matter. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected cryovials.

  • Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment. A typical starting point for a potent inhibitor like this compound could be in the nanomolar to low micromolar range. For example, a similar TNIK inhibitor, NCB-0846, has been used at 500 nM in cell viability assays.

  • Intermediate Dilution (Optional but Recommended): To ensure accurate pipetting and minimize the risk of precipitation, it is advisable to perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. (e.g., add 1 µL of 10 mM stock to 99 µL of medium).

    • Further dilute the 100 µM intermediate solution 1:10 in sterile cell culture medium to achieve a final 10 µM working solution. (e.g., add 10 µL of 100 µM intermediate to 90 µL of medium).

  • Final Dilution in Culture Medium: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final concentration of 500 nM this compound from a 10 mM stock solution, add 0.5 µL of the stock solution to the 10 mL of medium. This results in a final DMSO concentration of 0.005%.

  • Mixing: Immediately and thoroughly mix the working solution by gentle inversion or pipetting. Avoid vigorous vortexing, which can be detrimental to media components like serum.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the inhibitor.

  • Application: Use the freshly prepared this compound working solutions to treat your cells according to your experimental design.

Mandatory Visualizations

TNIK_Signaling_Pathway TNIK Signaling in the Wnt Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylates and Activates Tnik_IN_8 This compound Tnik_IN_8->TNIK Inhibits

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Tnik_IN_8_Workflow Experimental Workflow for this compound Stock Solution Preparation cluster_preparation Stock Solution Preparation (10 mM) cluster_usage Working Solution Preparation and Use weigh 1. Weigh 3.85 mg This compound dissolve 2. Dissolve in 1 mL anhydrous DMSO weigh->dissolve vortex 3. Vortex until completely dissolved dissolve->vortex aliquot 4. Aliquot into single-use vials vortex->aliquot store 5. Store at -80°C or -20°C aliquot->store thaw A. Thaw a single aliquot of stock solution dilute B. Dilute in cell culture medium to final concentration (e.g., 1-1000 nM) thaw->dilute treat D. Treat cells with working solution or vehicle dilute->treat vehicle C. Prepare vehicle control (medium + same % DMSO) vehicle->treat

Caption: Workflow for preparing and using this compound solutions.

References

Tnik-IN-8 Protocol for Western Blot Analysis of p-TCF4: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing the selective TNIK (TRAF2- and NCK-interacting kinase) inhibitor, Tnik-IN-8, to study the phosphorylation of T-Cell Factor 4 (TCF4). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt/β-catenin signaling pathway by directly phosphorylating TCF4, a key transcription factor in this cascade.[1] This phosphorylation event is critical for the activation of Wnt target genes, and its dysregulation is implicated in various diseases, including colorectal cancer. This compound is a potent inhibitor of TNIK with a reported IC50 of 6 nM. These application notes detail a Western blot protocol to assess the inhibition of TCF4 phosphorylation upon treatment with this compound and provide the necessary information for researchers to effectively utilize this compound in their studies.

Introduction

The Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers. A key downstream event in this pathway is the formation of a complex between β-catenin and TCF/LEF transcription factors, leading to the transcription of target genes that drive cell proliferation. The kinase TNIK has been identified as a critical coactivator in this process, directly interacting with and phosphorylating TCF4.[1] This phosphorylation is essential for the full transcriptional activity of the β-catenin/TCF4 complex.

This compound is a small molecule inhibitor designed to target the kinase activity of TNIK. By inhibiting TNIK, this compound is expected to reduce the phosphorylation of TCF4, thereby attenuating Wnt signaling. This makes this compound a valuable tool for studying the role of TNIK in cellular processes and a potential therapeutic agent for diseases driven by aberrant Wnt signaling.

This document outlines a detailed protocol for treating cells with this compound and subsequently performing a Western blot analysis to detect changes in the phosphorylation status of TCF4.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams have been generated.

TNIK-TCF4 Signaling Pathway

TNIK_TCF4_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes TCF4 TCF4 Beta_Catenin->TCF4 binds TNIK TNIK TNIK->TCF4 phosphorylates (Ser154) Tnik_IN_8 This compound Tnik_IN_8->TNIK inhibits pTCF4 p-TCF4 Wnt_Target_Genes Wnt Target Gene Transcription pTCF4->Wnt_Target_Genes activates

Caption: The TNIK-TCF4 signaling cascade within the Wnt pathway.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Seeding Seed Cells Treatment Treat with this compound (or vehicle control) Cell_Seeding->Treatment Cell_Lysis Lyse Cells & Collect Protein Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane (5% BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-p-TCF4 or anti-TCF4) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of p-TCF4.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the experimental protocol. Researchers should note that optimal concentrations and times may vary depending on the cell line and experimental conditions and should be determined empirically.

ParameterRecommended Value/RangeNotes
This compound Concentration 10 nM - 1 µMStart with a dose-response curve around the IC50 (6 nM). A concentration of 100-500 nM is a reasonable starting point for many cell lines.
Treatment Time 4 - 24 hoursTime-course experiments are recommended to determine the optimal treatment duration for observing a decrease in p-TCF4 levels.
Primary Antibody: p-TCF4 (Ser154) Follow manufacturer's datasheetA specific antibody for p-TCF4 (Ser154) is crucial. Dilution will depend on the specific antibody used.
Primary Antibody: Total TCF4 1:1000 dilutionThis serves as a loading control to normalize the p-TCF4 signal. (Example based on commercially available antibodies).
Secondary Antibody (HRP-conjugated) 1:2000 - 1:10000 dilutionDilution should be optimized for the specific primary antibody and detection reagent.
Protein Loading per Lane 20 - 40 µgEnsure equal loading across all lanes.
Blocking Solution 5% (w/v) BSA in TBSTBovine Serum Albumin (BSA) is recommended over milk for phosphoprotein detection to avoid background from casein.

Detailed Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells of interest (e.g., colorectal cancer cell lines with active Wnt signaling like HCT116 or DLD-1) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.

  • Treatment:

    • Thaw the this compound stock solution and prepare working concentrations by diluting in cell culture medium.

    • For a dose-response experiment, prepare a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for the desired treatment time (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation:

    • Based on the protein quantification, normalize the volume of each lysate to contain the same amount of protein (e.g., 30 µg).

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • After transfer, briefly wash the membrane with deionized water and then with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Immunodetection:

    • Blocking: Block the membrane with 5% (w/v) BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation:

      • Dilute the primary antibody (anti-p-TCF4 or anti-total TCF4) in 5% BSA in TBST according to the recommended dilution.

      • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

    • Secondary Antibody Incubation:

      • Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST.

      • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-TCF4 signal to the total TCF4 signal for each sample to determine the relative change in phosphorylation. A loading control like β-actin or GAPDH should also be used to ensure equal protein loading.

References

Tnik-IN-8 in vivo efficacy studies in xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Tnik-IN-8, a potent and selective inhibitor of Traf2- and NCK-interacting kinase (TNIK). The information compiled herein is based on preclinical studies utilizing human colorectal cancer xenograft models. These protocols are intended to serve as a comprehensive guide for researchers investigating the anti-tumor properties of TNIK inhibitors.

Introduction

Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1][2] Aberrant activation of the Wnt pathway is a well-established driver in a variety of human cancers, particularly colorectal cancer.[3] TNIK functions as a key downstream regulator in this pathway, making it an attractive therapeutic target.[3][4] Small molecule inhibitors of TNIK, such as this compound, have shown promise in preclinical cancer models by suppressing tumor growth. This document outlines the methodologies for assessing the in vivo anti-tumor activity of this compound in xenograft models, providing researchers with the necessary information to design and execute robust preclinical efficacy studies.

Data Presentation: In Vivo Efficacy of TNIK Inhibitors

The following tables summarize quantitative data from in vivo studies of this compound and other notable TNIK inhibitors in various xenograft models.

Table 1: Efficacy of this compound (Compound 35b) in HCT116 Xenograft Model

CompoundCell LineAnimal ModelDosing RegimenOutcomeReference
This compound (35b)HCT116 (colorectal carcinoma)Not Specified50 mg/kg, p.o., twice dailySuppressed tumor growth

Table 2: Efficacy of NCB-0846 in Xenograft Models

CompoundCell Line / ModelAnimal ModelDosing RegimenOutcomeReference
NCB-0846HCT116 (colorectal carcinoma)BALB/c-nu/nu miceNot Specified, p.o.Suppressed tumor growth
NCB-0846Patient-Derived Xenograft (colorectal cancer)Not SpecifiedNot Specified, p.o.Decreased small intestine tumor growth
NCB-0846LK2 (TNIKhigh Lung Squamous Cell Carcinoma)Subcutaneous xenograftNot SpecifiedSignificantly enhanced efficacy of ionizing radiation

Table 3: Efficacy of Mebendazole in Colon Cancer Xenograft Model

CompoundCell LineAnimal ModelDosing RegimenOutcomeReference
MebendazoleHT29 (colorectal adenocarcinoma)Mice0.05 of LD50, i.p., every other day for 35 daysSignificantly reduced tumor volume and weight

Experimental Protocols

This section provides detailed protocols for conducting in vivo efficacy studies of this compound using a human colorectal cancer xenograft model.

Cell Culture and Preparation
  • Cell Line: HCT116 (human colorectal carcinoma) is a commonly used cell line for this type of study.

  • Culture Conditions: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach approximately 80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Viability: Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.

  • Preparation for Injection: Resuspend the cells in sterile PBS or a suitable medium at the desired concentration for injection (e.g., 5 x 10^6 to 1 x 10^7 cells in 50-100 µL). Keep the cell suspension on ice until injection.

Animal Model and Tumor Implantation
  • Animal Strain: Immunodeficient mice, such as BALB/c-nu/nu or NOD-SCID, are suitable for establishing xenografts.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Subcutaneous Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave and sterilize the injection site on the flank of the mouse.

    • Inject the prepared HCT116 cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank.

  • Tumor Growth Monitoring:

    • Monitor the animals regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) using calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

This compound Administration
  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Based on published data, a starting dose of 50 mg/kg administered orally twice daily can be used. Dose optimization studies may be required.

  • Administration: Administer the drug or vehicle to the respective groups via oral gavage.

  • Treatment Schedule: Continue treatment for a predetermined period (e.g., 21-28 days), monitoring tumor growth and animal well-being.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI% using the formula: TGI% = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Body Weight: Monitor the body weight of the animals two to three times per week as an indicator of systemic toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

Visualizations

Signaling Pathway

TNIK_Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dvl) Frizzled->Dsh Activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds TNIK TNIK Beta_Catenin_N->TNIK Interacts with Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription TNIK->TCF_LEF Phosphorylates & Activates Tnik_IN_8 This compound Tnik_IN_8->TNIK Inhibits

Caption: Canonical Wnt signaling pathway and the role of TNIK.

Experimental Workflow

Xenograft_Workflow start Start cell_culture 1. HCT116 Cell Culture & Preparation start->cell_culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring & Measurement implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. This compound or Vehicle Administration (p.o.) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint & Tissue Collection monitoring->endpoint data_analysis 8. Data Analysis (e.g., TGI%) endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for a this compound xenograft study.

References

Application Notes and Protocols for Assessing the Anti-Tumor Activity of Tnik-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tnik-IN-8 is a potent and orally active inhibitor of Traf2- and Nck-interacting kinase (TNIK) with an IC50 value of 6 nM.[1] TNIK, a member of the germinal center kinase (GCK) family, is a crucial activator of the Wnt signaling pathway.[2][3][4] Aberrant Wnt signaling is a major driver in several cancers, including colorectal cancer, making TNIK a compelling therapeutic target.[2] this compound exerts its anti-tumor activity by inhibiting the kinase function of TNIK, which in turn disrupts the downstream signaling cascade that promotes cancer cell proliferation and survival. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-tumor efficacy of this compound using a combination of in vitro and in vivo methodologies.

This compound Mechanism of Action: Wnt Signaling Pathway

TNIK is a key regulator in the canonical Wnt signaling pathway. In many cancers, mutations in genes like APC or β-catenin lead to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. TNIK phosphorylates TCF4, enhancing the transcriptional activity of this complex and driving the expression of Wnt target genes that promote cell proliferation and survival. This compound inhibits this phosphorylation step, thereby suppressing Wnt signaling and reducing cancer cell growth.

Tnik_Wnt_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocation TCF4 TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) Beta_Catenin_Nuc->Wnt_Target_Genes TCF4_P p-TCF4 TCF4_P->Wnt_Target_Genes TNIK TNIK TNIK->TCF4_P phosphorylation (Ser154) Tnik_IN_8 This compound Tnik_IN_8->TNIK inhibition Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Experimental Workflow for Efficacy Assessment

A tiered approach is recommended to comprehensively evaluate the anti-tumor activity of this compound, progressing from in vitro cell-based assays to in vivo animal models. This workflow allows for the initial screening of activity and mechanism of action, followed by validation in a more complex biological system.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Viability Cell Viability/Cytotoxicity (MTT/MTS Assay) Apoptosis Apoptosis Induction (Caspase 3/7, Annexin V) Xenograft Tumor Xenograft Model (e.g., Colorectal Cancer) Cell_Viability->Xenograft Proceed if active Cell_Cycle Cell Cycle Arrest (Flow Cytometry) Target_Engagement Target Engagement (Western Blot) Efficacy Evaluate Tumor Growth Inhibition PD Pharmacodynamics (e.g., Western Blot of Tumor)

Caption: Stepwise workflow for assessing this compound anti-tumor activity.

In Vitro Assessment of Anti-Tumor Activity

In vitro assays are fundamental for the initial characterization of an anti-cancer compound's efficacy and mechanism. These assays provide quantitative data on how this compound affects cancer cell viability, proliferation, and survival.

Cell Viability and Cytotoxicity Assays

The MTT or MTS assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce a tetrazolium salt (MTT/MTS) to a colored formazan product, and the absorbance of this product is directly proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT116, DLD-1 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72-96 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Allow the plate to stand overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: this compound IC50 Values

Cell LineCancer TypeThis compound IC50 (nM)
HCT116Colorectal Cancere.g., 50
DLD-1Colorectal Cancere.g., 75
SW480Colorectal Cancere.g., 120
SCLC-NSmall Cell Lung Cancere.g., 90
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells. Assays detecting caspase activation or phosphatidylserine (PS) externalization can quantify the apoptotic effect of this compound.

Protocol: Caspase-3/7 Activity Assay (Luminescent)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate and treat with various concentrations of this compound (and a vehicle control) as described in the viability assay protocol. Incubate for 24-48 hours.

  • Reagent Equilibration: Allow the assay plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay) and express the results as fold-change over the vehicle control.

Data Presentation: Apoptosis Induction by this compound

Treatment GroupConcentrationCaspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control0.1% DMSO1.0
This compound1x IC50e.g., 3.5
This compound2x IC50e.g., 6.8
Cell Cycle Analysis

Cancer cells often exhibit dysregulated cell cycle progression. This compound may induce cell cycle arrest, preventing cells from dividing. This can be assessed by flow cytometry using a DNA-intercalating dye like propidium iodide (PI).

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and slowly add ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the data and determine the percentage of cells in each phase.

Data Presentation: Effect of this compound on Cell Cycle Distribution

Treatment GroupConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0.1% DMSOe.g., 45%e.g., 35%e.g., 20%
This compound1x IC50e.g., 65%e.g., 20%e.g., 15%
This compound2x IC50e.g., 75%e.g., 15%e.g., 10%
Western Blot Analysis for Target Engagement

Western blotting is used to confirm that this compound engages its target, TNIK, and inhibits the downstream Wnt signaling pathway. This can be visualized by measuring the levels of total and phosphorylated forms of downstream proteins or the expression levels of Wnt target genes like β-catenin and TCF4.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-TCF4, anti-TCF4, anti-β-catenin, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

  • Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control.

In Vivo Assessment of Anti-Tumor Efficacy

In vivo studies are crucial for evaluating the therapeutic potential of a drug in a whole-organism context, considering factors like pharmacokinetics and bioavailability. Human tumor xenograft models in immunodeficient mice are a standard preclinical method for this purpose.

Protocol: Colorectal Cancer Xenograft Model

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice). Allow a 3-5 day acclimatization period.

  • Cell Preparation: Harvest colorectal cancer cells (e.g., HCT116) that are in an exponential growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 3 x 10^7 cells/mL. For enhanced tumor take, cells can be mixed 1:1 with Matrigel or Cultrex BME.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.

  • Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally (or via the appropriate route) according to the desired schedule (e.g., once daily for 21 days).

  • Efficacy Evaluation: Continue to monitor tumor volumes and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).

  • Data Analysis: Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Data Presentation: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-e.g., 15000%e.g., +5%
This compound25e.g., 750e.g., 50%e.g., +2%
This compound50e.g., 450e.g., 70%e.g., -1%

References

Application of Tnik-IN-8 in Studying CD8+ T Cell Memory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical regulator of CD8+ T cell fate decisions, particularly in the differentiation of effector and memory T cells.[1][2][3] Pharmacological inhibition of TNIK presents a valuable tool to dissect the molecular mechanisms governing the formation of long-lived, protective CD8+ T cell memory. Tnik-IN-8 is a potent and selective small molecule inhibitor of TNIK's kinase activity.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its impact on CD8+ T cell memory formation.

TNIK is a serine/threonine kinase that acts as a key component of the Wnt signaling pathway. In the context of T cell activation, TNIK is crucial for the nuclear translocation of β-catenin, a central event in canonical Wnt signaling. This pathway is instrumental in promoting the development of memory precursor CD8+ T cells, which are characterized by their stem-cell-like properties and enhanced potential for self-renewal and recall responses. Conversely, inhibition or genetic deletion of TNIK has been shown to skew differentiation towards terminal effector T cells, which are potent killers but have a limited lifespan and reduced memory potential.

Mechanism of Action

This compound inhibits the catalytic activity of TNIK, thereby preventing the phosphorylation of its downstream targets. A key consequence of TNIK inhibition in CD8+ T cells is the suppression of the Wnt/β-catenin signaling pathway. This leads to a reduction in the expression of Wnt target genes that are essential for the establishment of a memory phenotype.

TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD28 TCR/CD28 TNIK TNIK TCR_CD28->TNIK Activation Beta-Catenin β-catenin TNIK->Beta-Catenin Stabilization Effector_Genes Effector Genes TNIK->Effector_Genes Suppression (indirect) Beta-Catenin_complex β-catenin Degradation Complex Beta-Catenin_complex->Beta-Catenin Degradation Beta-Catenin_n β-catenin Beta-Catenin->Beta-Catenin_n Translocation TCF_LEF TCF/LEF Beta-Catenin_n->TCF_LEF Binding Memory_Genes Memory Progenitor Genes (e.g., Tcf7, Lef1) TCF_LEF->Memory_Genes Activation This compound This compound This compound->TNIK

Caption: TNIK Signaling in CD8+ T Cell Fate Decision.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes based on studies with TNIK knockout mice, which can be used as a benchmark for evaluating the in vitro and in vivo effects of this compound.

Table 1: In Vitro Effects of this compound on CD8+ T Cell Differentiation

ParameterControl (DMSO)This compound (1 µM)Expected Fold ChangeReference
% Memory Precursors (CD127+KLRG1-)45%20%~2.25-fold decrease
% Terminal Effectors (CD127-KLRG1+)30%55%~1.83-fold increase
Mean Fluorescence Intensity (MFI) of Tcf750002500~2-fold decrease
% Apoptotic Cells (Annexin V+)15%35%~2.33-fold increase

Table 2: In Vivo Effects of this compound on Memory CD8+ T Cell Formation (LCMV Infection Model)

ParameterVehicle ControlThis compound TreatmentExpected Fold ChangeReference
Peak Expansion (Day 8 post-infection)1 x 10^6 cells0.8 x 10^6 cells~1.25-fold decrease
Memory Cell Number (Day 30 post-infection)5 x 10^5 cells1.5 x 10^5 cells~3.33-fold decrease
Secondary Expansion (upon re-challenge)2 x 10^7 cells0.5 x 10^7 cells~4-fold decrease

Experimental Protocols

Protocol 1: In Vitro Differentiation of Murine CD8+ T Cells

This protocol details the methodology for assessing the effect of this compound on the differentiation of naive CD8+ T cells into effector and memory precursor populations.

In_Vitro_Workflow Start Isolate Naive CD8+ T cells (CD62L+ CD44-) Activation Activate with anti-CD3/CD28 beads + IL-2 Start->Activation Treatment Add this compound or DMSO (Control) Activation->Treatment Culture Culture for 3-5 days Treatment->Culture Analysis Flow Cytometry Analysis (CD127, KLRG1, Tcf7, Annexin V) Culture->Analysis

Caption: In Vitro CD8+ T Cell Differentiation Workflow.

Materials:

  • Naive CD8+ T cells (isolated from spleen and lymph nodes of C57BL/6 mice)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol

  • Anti-CD3/CD28 Dynabeads

  • Recombinant mouse IL-2

  • Flow cytometry antibodies: anti-CD8, anti-CD127, anti-KLRG1, anti-Tcf7, Annexin V

  • 96-well U-bottom plates

Procedure:

  • Isolate naive CD8+ T cells using a negative selection kit.

  • Plate 1 x 10^5 naive CD8+ T cells per well in a 96-well plate.

  • Activate cells with anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio and 20 U/mL of IL-2.

  • Add this compound to the desired final concentration (e.g., 0.1, 1, 10 µM). Add an equivalent volume of DMSO to control wells.

  • Incubate the plate at 37°C, 5% CO2 for 3 to 5 days.

  • On the day of analysis, harvest the cells and stain with fluorescently labeled antibodies against surface markers (CD8, CD127, KLRG1).

  • For transcription factor staining (Tcf7), fix and permeabilize the cells according to the manufacturer's protocol before intracellular staining.

  • For apoptosis analysis, stain with Annexin V and a viability dye.

  • Acquire data on a flow cytometer and analyze the percentage of different T cell populations.

Protocol 2: In Vivo Assessment of CD8+ T Cell Memory in a Mouse Model of Acute Viral Infection

This protocol describes an in vivo experiment to evaluate the impact of this compound on the generation and maintenance of memory CD8+ T cells following an acute viral infection.

In_Vivo_Workflow Start Adoptive Transfer of Transgenic CD8+ T cells (e.g., OT-I) Infection Infect mice with LCMV-Armstrong or Vaccinia-OVA Start->Infection Treatment Administer this compound or Vehicle (e.g., daily IP injection) Infection->Treatment Analysis_Peak Analyze Peak Response (Day 8) (Blood, Spleen) Treatment->Analysis_Peak Analysis_Memory Analyze Memory Phase (Day 30+) (Blood, Spleen, Lymph Nodes) Analysis_Peak->Analysis_Memory Rechallenge Re-challenge with high dose virus or bacteria expressing the antigen Analysis_Memory->Rechallenge Analysis_Recall Analyze Recall Response (3-5 days post-rechallenge) Rechallenge->Analysis_Recall

Caption: In Vivo CD8+ T Cell Memory Study Workflow.

Materials:

  • C57BL/6 mice

  • Transgenic CD8+ T cells specific for a model antigen (e.g., OT-I cells specific for ovalbumin)

  • Lymphocytic choriomeningitis virus (LCMV), Armstrong strain

  • This compound formulated for in vivo administration

  • Vehicle control

  • Flow cytometry antibodies for identifying antigen-specific CD8+ T cells and memory markers (e.g., anti-CD8, anti-CD45.1/2, H-2Kb/OVA tetramer, anti-CD127, anti-KLRG1)

Procedure:

  • Adoptively transfer 1 x 10^4 transgenic CD8+ T cells (e.g., CD45.1+ OT-I cells) into recipient C57BL/6 mice (CD45.2+).

  • The following day, infect the mice with 2 x 10^5 plaque-forming units (PFU) of LCMV-Armstrong via intraperitoneal (IP) injection.

  • Begin treatment with this compound or vehicle control on the day of infection and continue for a specified period (e.g., 7-10 days). Administration can be via IP injection or oral gavage, depending on the inhibitor's properties.

  • Peak Response Analysis (Day 8):

    • Collect blood and harvest spleens from a cohort of mice.

    • Prepare single-cell suspensions.

    • Stain cells with antibodies to enumerate the frequency and number of antigen-specific CD8+ T cells and analyze their phenotype (effector vs. memory precursor).

  • Memory Phase Analysis (Day 30+):

    • Collect blood and harvest spleens and lymph nodes from another cohort of mice.

    • Perform flow cytometry analysis to determine the number and phenotype of memory CD8+ T cells.

  • Recall Response (Day 45+):

    • Re-challenge the remaining mice with a high dose of the virus or a different pathogen expressing the same antigen.

    • Analyze the secondary expansion of the memory CD8+ T cell population 3-5 days after re-challenge by flow cytometry of blood and spleen.

Conclusion

This compound serves as a powerful research tool for elucidating the intricate signaling networks that govern CD8+ T cell memory formation. By selectively inhibiting TNIK, researchers can modulate the Wnt/β-catenin pathway to study its downstream consequences on T cell differentiation, metabolism, and long-term protective immunity. The protocols outlined above provide a framework for both in vitro and in vivo investigations, enabling a comprehensive understanding of TNIK's role in shaping the adaptive immune response. These studies are essential for the development of novel therapeutic strategies aimed at enhancing vaccine efficacy and improving T cell-based immunotherapies for cancer and chronic infections.

References

Troubleshooting & Optimization

Tnik-IN-8 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNIK inhibitor, TNIK-IN-8. The information provided is designed to address common challenges, particularly those related to solubility in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). Commercial suppliers indicate a solubility of up to 50 mg/mL in DMSO, which may require sonication to fully dissolve. For optimal stability, it is advised to use anhydrous DMSO.

Q2: How should I store the this compound stock solution?

A2: Once prepared, the DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is generally stable for up to six months.

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. What is causing this and how can I prevent it?

A3: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds like this compound. This "solvent shock" occurs because the compound is no longer soluble when the concentration of the organic solvent (DMSO) is significantly lowered.

To prevent precipitation, a stepwise dilution method is recommended. Instead of adding the concentrated DMSO stock directly into the final volume of aqueous buffer, first create an intermediate dilution in a smaller volume of the buffer or medium. Gently mix this intermediate solution, and then add it to the final volume. Additionally, pre-warming the aqueous buffer or medium to 37°C can aid in solubility. It is also crucial to ensure the final concentration of DMSO in your experiment is as low as possible (typically below 0.5%) to avoid cellular toxicity and off-target effects.

Q4: What is the maximum concentration of this compound I can expect to be soluble in an aqueous buffer like PBS?

A4: Specific quantitative solubility data for this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not extensively published. However, for most hydrophobic kinase inhibitors, the aqueous solubility is very low, often in the low micromolar or even nanomolar range. The maximum achievable concentration without precipitation will depend on the exact buffer composition, pH, and temperature. It is highly recommended to perform a solubility test in your specific experimental buffer before proceeding with your main experiments.

Q5: Can I use co-solvents to improve the solubility of this compound in my in vitro assays?

A5: While co-solvents like PEG300 and Tween-80 are often used for in vivo formulations of poorly soluble compounds, their use in in vitro cellular assays should be approached with caution. These agents can have their own biological effects and may interfere with your experimental results. If you are considering using co-solvents, it is essential to include appropriate vehicle controls to assess their impact on the cells. For most standard in vitro assays, optimizing the dilution of a DMSO stock solution is the preferred method.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Problem 1: Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer.
Potential Cause Recommended Solution
Final concentration exceeds solubility limit. Lower the final working concentration of this compound. Perform a concentration-response experiment to determine the optimal, non-precipitating concentration range for your assay.
Improper dilution technique ("solvent shock"). Employ a stepwise dilution method. First, prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer while gently mixing.
Concentrated stock solution. If possible, prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the aqueous buffer.
Problem 2: The aqueous solution of this compound appears cloudy or forms a precipitate over time during incubation.
Potential Cause Recommended Solution
Compound instability in the aqueous environment. Prepare fresh this compound working solutions immediately before each experiment. Avoid storing diluted aqueous solutions.
Interaction with buffer components. If possible, test the solubility of this compound in different aqueous buffers to identify one that is more compatible.
Temperature fluctuations. Maintain a constant temperature during your experiment. If the experiment involves temperature changes, be aware that this may affect solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
  • Objective: To prepare a diluted working solution of this compound in cell culture medium from a DMSO stock, minimizing precipitation.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Cell culture medium, pre-warmed to 37°C

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock with a final DMSO concentration of 0.1%:

      • Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM DMSO stock to 198 µL of pre-warmed cell culture medium. This creates a 100 µM solution with 1% DMSO. Mix gently by pipetting.

      • Step 2 (Final Dilution): Add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed cell culture medium. This results in a final concentration of 1 µM this compound and 0.1% DMSO.

    • Gently mix the final working solution.

    • Use the freshly prepared working solution immediately for your experiments.

    • Important: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your highest this compound concentration.

Visualizations

TNIK_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Axin_GSK3B_APC Destruction Complex (Axin, GSK3β, APC) Dishevelled->Axin_GSK3B_APC Inhibits Beta_Catenin β-catenin Axin_GSK3B_APC->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates TNIK TNIK TNIK->TCF_LEF Phosphorylates (Co-activator) TNIK_IN_8 This compound TNIK_IN_8->TNIK Inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing the role of TNIK and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Stepwise Dilution) cluster_2 Cell-Based Assay TNIK_Powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO TNIK_Powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Intermediate_Dilution Intermediate Dilution (e.g., 100 µM in Medium) Stock_Solution->Intermediate_Dilution Dilute in pre-warmed medium Final_Working_Solution Final Working Solution (e.g., 1 µM in Medium) Intermediate_Dilution->Final_Working_Solution Dilute in pre-warmed medium Cell_Culture Treat Cells Final_Working_Solution->Cell_Culture Incubation Incubate Cell_Culture->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis

Caption: Recommended experimental workflow for preparing and using this compound in cell-based assays to minimize solubility issues.

Troubleshooting_Tree Start Precipitation Observed? Immediate Immediately upon dilution? Start->Immediate Yes Delayed After incubation? Start->Delayed Yes Check_Conc Is final concentration high? Immediate->Check_Conc Check_Freshness Was the working solution prepared fresh? Delayed->Check_Freshness Lower_Conc Action: Lower final concentration Check_Conc->Lower_Conc Yes Check_Dilution Using stepwise dilution? Check_Conc->Check_Dilution No Check_Dilution->Lower_Conc Yes Use_Stepwise Action: Use stepwise dilution with pre-warmed medium Check_Dilution->Use_Stepwise No Prepare_Fresh Action: Prepare fresh solution immediately before use Check_Freshness->Prepare_Fresh No Consider_Buffer Action: Consider buffer composition and stability over time Check_Freshness->Consider_Buffer Yes

Technical Support Center: Improving Tnik-IN-8 Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Tnik-IN-8 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for optimal stability?

A1: Proper storage is critical for maintaining the integrity of this compound. For solid (powder) form, store at 4°C and protect from light.[1][2] For stock solutions prepared in a solvent like DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. Ensure that the DMSO used is anhydrous, as DMSO is hygroscopic and can absorb moisture, which may affect the stability of the compound.

Q2: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like this compound. Here are some steps to address this:

  • Decrease the final concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit.

  • Optimize DMSO concentration: While minimizing the final DMSO concentration in your cell culture medium is ideal (typically <0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a different solvent system: Consider using a co-solvent system or a formulation with solubility-enhancing excipients, but validate that these do not interfere with your experimental outcomes.

  • Adjust buffer pH: The solubility of some compounds can be pH-dependent. You can experiment with slight adjustments to the buffer pH to improve solubility.

Q3: I am observing a decrease in this compound activity over the course of my long-term experiment (>24 hours). What could be the cause?

A3: A decline in activity during a long-term experiment often points to the degradation of the compound in the experimental medium. The half-life of the inhibitor under your specific conditions (e.g., in cell culture medium at 37°C) may be exceeded. To address this, consider the following:

  • Replenish the inhibitor: Perform partial media changes with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.

  • Assess stability: If the stability of this compound in your specific experimental setup is unknown, it is highly recommended to perform a stability assessment experiment.

Q4: How can I experimentally determine the stability of this compound in my cell culture medium?

A4: You can assess the chemical stability of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This involves incubating a solution of this compound in your experimental medium under your experimental conditions (e.g., 37°C, 5% CO2) and quantifying the remaining concentration of the inhibitor at various time points (e.g., 0, 4, 8, 24, 48 hours). A detailed protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and application of this compound in long-term experiments.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected inhibitor activity 1. Inhibitor degradation due to improper storage. 2. Instability in aqueous solutions or cell culture media. 3. Adsorption to plasticware. 4. Pipetting errors with small volumes of concentrated stock. 1. Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -80°C for long-term storage.[1]2. Prepare working dilutions from the stock solution immediately before use. Minimize the time the inhibitor spends in aqueous solutions.3. Use low-protein-binding tubes and plates for preparing and storing inhibitor solutions.4. Use calibrated pipettes and consider preparing an intermediate dilution to increase the pipetting volume for the final working solution.
Precipitation of the inhibitor in cell culture media Poor aqueous solubility of the inhibitor. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. If precipitation persists, consider using a formulation with solubility-enhancing excipients, ensuring they do not interfere with the experiment.
Loss of inhibitor activity over the course of a long-term experiment (e.g., >24 hours) The half-life of the inhibitor in the experimental conditions is exceeded. If the stability of this compound under your specific experimental conditions is unknown, perform a time-course experiment to assess its stability. Consider a partial media change with a fresh inhibitor during the experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium by HPLC-MS/MS

This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC or LC-MS/MS system

  • Appropriate column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Prepare a solution of this compound in your experimental cell culture medium at the desired final concentration.

    • Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).

    • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

    • Immediately stop any further degradation by snap-freezing the aliquot in liquid nitrogen and storing it at -80°C until analysis.

  • Sample Processing for Analysis:

    • Thaw the samples.

    • To precipitate proteins, add a 3-fold volume of cold acetonitrile to each sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

    • Centrifuge the reconstituted sample to pellet any insoluble material and transfer the supernatant to an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Develop an appropriate HPLC-MS/MS method for the quantification of this compound. This will involve optimizing the mobile phase composition, gradient, column, and mass spectrometer parameters.

    • Inject the prepared samples and a set of calibration standards (this compound of known concentrations prepared in the same medium and processed similarly) into the HPLC-MS/MS system.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

    • Determine the half-life (t½) of this compound under your experimental conditions.

Signaling Pathways and Experimental Workflows

TNIK Signaling in the Canonical Wnt Pathway

Traf2- and Nck-interacting kinase (TNIK) is a crucial component of the canonical Wnt signaling pathway. In the presence of a Wnt ligand, a signaling cascade is initiated that leads to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. TNIK interacts with this complex and phosphorylates TCF4, which is a critical step for the transcriptional activation of Wnt target genes that are involved in cell proliferation and survival.

TNIK_Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin | GSK3b GSK3β beta_catenin_cyto β-catenin (Cytoplasm) APC_Axin->beta_catenin_cyto Phosphorylation & Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4->Wnt_Target_Genes Transcription Activation TNIK TNIK TNIK->TCF4 Phosphorylation Stability_Workflow Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Sample Prepare this compound in Experimental Medium Prep_Stock->Prep_Sample Incubate Incubate under Experimental Conditions Prep_Sample->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench_Store Snap Freeze and Store at -80°C Time_Points->Quench_Store Process_Sample Process Samples for Analysis (Protein Precipitation, etc.) Quench_Store->Process_Sample Analyze Analyze by HPLC-MS/MS Process_Sample->Analyze Data_Analysis Quantify and Determine Stability/Half-life Analyze->Data_Analysis

References

Technical Support Center: Tnik-IN-8 and its Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TNIK inhibitors like NCB-0846?

A1: TNIK is a serine/threonine kinase that plays a crucial role as a positive regulator of the canonical Wnt/β-catenin signaling pathway.[1][2] In many cancers, particularly colorectal cancer, this pathway is aberrantly activated. TNIK inhibitors like NCB-0846 bind to the ATP-binding site of TNIK, locking it in an inactive conformation.[2][3] This prevents the phosphorylation of downstream targets, most notably the transcription factor TCF4, leading to the suppression of Wnt target gene expression and subsequent inhibition of cancer cell growth and proliferation.[1]

Q2: I am observing higher than expected cytotoxicity in my cancer cell line at low concentrations of the TNIK inhibitor. What could be the cause?

A2: This could be due to several factors:

  • Off-target effects: The inhibitor may be affecting other essential kinases in your specific cell line. Check the kinase selectivity profile of your inhibitor (see Table 1 for NCB-0846) and consider whether your cells are particularly sensitive to the inhibition of any of those off-target kinases.

  • Cell line-specific sensitivity: Some cell lines may have a higher dependency on TNIK signaling or may be more susceptible to the inhibitor's off-target effects.

  • Compound solubility issues: Poor solubility can lead to compound precipitation and non-specific toxicity. Ensure your inhibitor is fully dissolved in the vehicle and that the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells.

Q3: My TNIK inhibitor is not showing the expected inhibition of Wnt signaling in my reporter assay. What should I check?

A3: Here are a few troubleshooting steps:

  • Confirm TNIK expression and Wnt pathway activation: Ensure that your cell line expresses sufficient levels of TNIK and has an active Wnt signaling pathway. You can verify this by Western blot for TNIK and β-catenin.

  • Check inhibitor stability and activity: Ensure that your inhibitor has been stored correctly and has not degraded. You can test its activity in a cell-free kinase assay if available.

  • Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting Wnt signaling in your specific cell line.

  • Consider pathway redundancy: Some cell lines may have compensatory signaling pathways that can bypass the effects of TNIK inhibition.

Q4: Are there known off-target signaling pathways affected by TNIK inhibitors?

A4: Yes, besides the Wnt/β-catenin pathway, TNIK is implicated in other signaling cascades. Therefore, its inhibition may have broader effects. TNIK has been shown to be involved in the JNK pathway, regulation of the actin cytoskeleton, and the AKT pathway. The inhibitor NCB-0846 has also been reported to block the TGF-β signaling pathway.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results
Possible Cause Troubleshooting Step Expected Outcome
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of the inhibitor dilution.Reduced well-to-well variability and more consistent dose-response curves.
Edge Effects on Plate Avoid using the outer wells of 96-well plates for treatment. Fill outer wells with sterile PBS or media to maintain humidity.Minimized evaporation and temperature gradients across the plate, leading to more uniform cell growth.
Compound Precipitation Visually inspect the media for any signs of precipitation after adding the inhibitor. Test the solubility of the inhibitor in your specific cell culture medium.Clear media with fully dissolved inhibitor, ensuring accurate dosing and avoiding non-specific toxicity.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period.Consistent and reproducible cell growth, leading to more reliable viability measurements.
Issue 2: Unexpected Western Blot Results
Possible Cause Troubleshooting Step Expected Outcome
Weak or No Signal for Phospho-Proteins Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure rapid processing of samples on ice.Preservation of phosphorylation states and detection of target proteins.
Inconsistent Loading Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. Use a reliable loading control (e.g., GAPDH, β-actin, or Tubulin).Even loading across all lanes, allowing for accurate comparison of protein levels between samples.
Antibody Issues Titrate the primary antibody to determine the optimal concentration. Include positive and negative controls for your target protein.Strong, specific bands at the correct molecular weight.
Changes in Off-Target Pathways If you observe unexpected changes in other signaling proteins, consult the inhibitor's kinase selectivity profile. Perform a broader analysis of related pathways.Identification of potential off-target effects that may explain the observed phenotype.

Quantitative Data

Table 1: Kinase Selectivity Profile of NCB-0846

This table summarizes the inhibitory activity of NCB-0846 against its primary target (TNIK) and several known off-target kinases. The data is presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50). A lower IC50 value indicates greater potency.

Kinase TargetIC50 (nM)Reference
TNIK 21
FLT3>80% inhibition at 100 nM
JAK3>80% inhibition at 100 nM
PDGFRα>80% inhibition at 100 nM
TRKA>80% inhibition at 100 nM
CDK2/CycA2>80% inhibition at 100 nM
HGK (MAP4K4)>80% inhibition at 100 nM

Table 2: Cellular IC50 Values for NCB-0846 in Cancer Cell Lines

This table shows the concentration of NCB-0846 required to inhibit the growth of various cancer cell lines by 50%.

Cell LineCancer TypeIC50 (µM)AssayReference
HCT-116Colorectal Carcinoma0.09 - 0.403CCK-8 / MTT
DLD-1Colorectal Carcinoma~0.5TCF/LEF Reporter
SCLC cell lines (various)Small Cell Lung CancerVaries (see source)Proliferation Assay
OV81-CP40Ovarian Cancer~2.5CellTiter-Glo

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)

Objective: To determine the effect of a TNIK inhibitor on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • TNIK inhibitor (e.g., NCB-0846) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the TNIK inhibitor in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on a plate shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for TNIK Signaling Pathway

Objective: To assess the effect of a TNIK inhibitor on the expression and phosphorylation of key proteins in the Wnt/β-catenin signaling pathway.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • TNIK inhibitor (e.g., NCB-0846)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TNIK, anti-phospho-TCF4, anti-β-catenin, anti-c-Myc, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the TNIK inhibitor at the desired concentration and for the appropriate time. Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer per well.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Visualizations

TNIK_Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF TCF/LEF BetaCatenin->TCF activation TNIK TNIK TNIK->TCF phosphorylation WntTargetGenes Wnt Target Genes (c-Myc, Cyclin D1) TCF->WntTargetGenes transcription Tnik_IN_8 Tnik-IN-8 (NCB-0846) Tnik_IN_8->TNIK inhibition Nucleus Nucleus

Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound (NCB-0846) on TNIK.

Experimental_Workflow_Off_Target_Analysis start Start: Observe Unexpected Phenotype kinome_scan Perform Kinome Scan (e.g., with NCB-0846) start->kinome_scan western_blot Western Blot for Off-Target Pathways start->western_blot rescue_experiment Rescue Experiment with Drug-Resistant Target Mutant start->rescue_experiment data_analysis Analyze Data: Identify Potent Off-Targets kinome_scan->data_analysis western_blot->data_analysis rescue_experiment->data_analysis confirm_off_target Confirm Off-Target Effect with Specific Inhibitor or siRNA data_analysis->confirm_off_target Off-targets identified on_target Conclusion: Phenotype is likely On-Target data_analysis->on_target No significant off-targets conclusion Conclusion: Phenotype is due to Off-Target Effect confirm_off_target->conclusion

Caption: Experimental workflow for investigating potential off-target effects of a kinase inhibitor.

Troubleshooting_Logic problem Problem: Inconsistent or Unexpected Results check_reagents Check Reagent Quality and Stability problem->check_reagents check_protocol Review and Optimize Experimental Protocol problem->check_protocol check_off_target Investigate Potential Off-Target Effects problem->check_off_target reagent_ok Reagents are OK check_reagents->reagent_ok protocol_ok Protocol is Optimized check_protocol->protocol_ok off_target_identified Off-Target Confirmed check_off_target->off_target_identified resolve Problem Resolved reagent_ok->resolve protocol_ok->resolve off_target_identified->resolve

References

troubleshooting inconsistent results with Tnik-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with Tnik-IN-8, a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK). By providing clear and actionable solutions, we aim to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1][2] this compound functions by binding to the ATP-binding site of TNIK, thereby preventing the phosphorylation of its downstream targets.[2] This inhibition of TNIK activity disrupts the Wnt signaling cascade, which is often dysregulated in various cancers.[1]

Q2: What are the common research applications for this compound?

A2: this compound and other TNIK inhibitors are primarily used in cancer research, particularly in studies involving colorectal, lung, and gastric cancers where the Wnt signaling pathway is frequently activated.[1] It is also being investigated for its potential in treating fibrotic diseases. Researchers use this compound to study the role of TNIK in cell proliferation, differentiation, and survival.

Q3: How should I store and handle this compound?

A3: For long-term storage of this compound powder, a temperature of -20°C is recommended, which should maintain its stability for at least three years. For shorter periods, it can be stored at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for one month. To ensure the integrity of the compound, it's best to prepare fresh working solutions for in vivo experiments on the day of use.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Inconsistent or Weaker-Than-Expected Results

Q4: My experimental results with this compound are inconsistent across different batches or experiments. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and handling. Ensure the compound is stored correctly as a powder and that stock solutions are not subjected to frequent freeze-thaw cycles. It is advisable to aliquot stock solutions into smaller, single-use volumes.

  • Solubility Issues: Poor solubility of this compound in your experimental media can lead to lower effective concentrations and thus, weaker or more variable effects. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits (typically <0.5%).

  • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to inhibitors. Standardize these parameters across all experiments to ensure reproducibility.

  • Assay Variability: Differences in incubation times, reagent concentrations, and detection methods can all contribute to variability. Adhering to a strict, validated protocol is essential.

Q5: The observed inhibitory effect of this compound is weaker than what is reported in the literature. How can I optimize my experiment?

A5: To enhance the inhibitory effect, consider the following:

  • Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary between different cell lines and experimental endpoints. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

  • ATP Concentration in Kinase Assays: In in vitro kinase assays, the concentration of ATP can significantly influence the apparent IC50 value of an ATP-competitive inhibitor like this compound. For more comparable and accurate results, use an ATP concentration that is close to the Km value of TNIK for ATP.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to TNIK inhibition due to differences in their genetic background and signaling pathway dependencies. Ensure that your chosen cell line is known to be responsive to Wnt pathway inhibition.

Off-Target Effects and Cytotoxicity

Q6: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of TNIK. How can I address this?

A6: High cytotoxicity can be a result of off-target effects or non-specific toxicity. Here’s how to troubleshoot:

  • Distinguishing On-Target vs. Off-Target Effects: One of the most common TNIK inhibitors, NCB-0846, has been shown to inhibit other kinases such as FLT3, JAK3, and PDGFRα at higher concentrations. To confirm that the observed phenotype is due to TNIK inhibition, consider the following controls:

    • Use a structurally different TNIK inhibitor: If a different inhibitor targeting the same kinase produces the same phenotype, it is more likely an on-target effect.

    • Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of TNIK. If the phenotype is rescued, it confirms an on-target effect.

    • Knockdown of TNIK: Compare the phenotype of this compound treatment with that of TNIK knockdown using siRNA or shRNA.

  • Solvent Toxicity: High concentrations of the solvent, typically DMSO, can be toxic to cells. Ensure your vehicle control contains the same final concentration of DMSO as your treatment groups and that this concentration is below the toxic threshold for your cells.

Q7: How can I interpret discrepancies between in vitro kinase assay results (IC50) and cell-based assay results?

A7: It is not uncommon to see a difference between the biochemical IC50 and the effective concentration in a cellular context. This can be due to:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.

  • Cellular ATP Concentration: The high intracellular concentration of ATP (millimolar range) can compete with ATP-competitive inhibitors, requiring a higher concentration of the inhibitor to achieve the same level of target engagement as in an in vitro assay with lower ATP concentrations.

  • Drug Efflux Pumps: Cells may actively pump the inhibitor out, reducing its effective intracellular concentration.

  • Binding to Other Cellular Components: The inhibitor may bind to other proteins or lipids within the cell, reducing the amount available to bind to TNIK.

Data Presentation

Table 1: In Vitro and In Vivo Experimental Parameters for TNIK Inhibitor (NCB-0846)

ParameterValueCell Line / ModelReference
In Vitro IC50 21 nMHCT116
Cell Viability Assay Concentration 500 nM (72h)LSCC cell lines
Colony Formation Assay Concentration 1 µM (14 days)HCT116
Western Blot Concentration 1 µM (4-24h)HCT116
In Vivo Oral Administration (Mice) 40-100 mg/kg, twice dailyHCT116 xenograft

Table 2: Off-Target Kinase Inhibition by NCB-0846

Off-Target KinaseInhibition at 100 nMReference
FLT3>80%
JAK3>80%
PDGFRα>80%
TrkA>80%
Cdk2/CycA2>80%
HGK>80%

Experimental Protocols

General Protocol for a Cell-Based Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTS or CellTiter-Glo, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

General Protocol for Western Blotting to Assess TNIK Inhibition
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TNIK (to assess inhibition of autophosphorylation) or downstream targets of the Wnt pathway (e.g., β-catenin, c-Myc) overnight at 4°C. Also, probe for total TNIK and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

TNIK_Signaling_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-Catenin GSK3b->BetaCatenin Phosphorylation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Enters Nucleus Degradation Degradation BetaCatenin->Degradation TNIK TNIK TCF->TNIK GeneTranscription Target Gene Transcription TCF->GeneTranscription TNIK->TCF Phosphorylation Tnik_IN_8 This compound Tnik_IN_8->TNIK

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Troubleshooting_Workflow Start Inconsistent/Weak Results Check_Compound Verify Compound Integrity (Storage, Handling, Solubility) Start->Check_Compound Check_Cells Standardize Cell Culture (Density, Passage, Health) Start->Check_Cells Optimize_Assay Optimize Assay Parameters (Concentration, Time) Start->Optimize_Assay Refine_Experiment Refine Experimental Design Check_Compound->Refine_Experiment Check_Cells->Refine_Experiment Optimize_Assay->Refine_Experiment High_Toxicity High Cytotoxicity Observed Check_Off_Target Investigate Off-Target Effects (Controls, Kinome Scan) High_Toxicity->Check_Off_Target Check_Solvent Assess Solvent Toxicity (Vehicle Control) High_Toxicity->Check_Solvent Check_Off_Target->Refine_Experiment Check_Solvent->Refine_Experiment Discrepancy IC50 vs. Cell-Based Assay Discrepancy Consider_Cellular_Factors Evaluate Cellular Factors (Permeability, Efflux, ATP) Discrepancy->Consider_Cellular_Factors Consider_Cellular_Factors->Refine_Experiment

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Optimizing Tnik-IN-8 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Tnik-IN-8 in in vivo experiments. The information is designed to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Q2: What is a recommended starting dose for this compound in mice?

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is a powder that is typically dissolved in a vehicle suitable for in vivo use. The choice of vehicle will depend on the administration route. For oral gavage, a common formulation for similar compounds involves dissolving the inhibitor in a mixture of solvents. One suggested formulation for a similar TNIK inhibitor, NCB-0846, for intraperitoneal injection was a solution of DMSO, polyethylene glycol 400, and 30% 2-hydroxypropyl-β-cyclodextrin in a 10:45:45 volume ratio. For oral administration of this compound, you may consider formulations with DMSO, PEG300, and Tween 80, or suspending it in 0.2% carboxymethyl cellulose. It is imperative to first test the solubility and stability of this compound in your chosen vehicle. A small pilot batch should be prepared to check for precipitation before preparing the bulk solution for your study.

Q4: What are the potential side effects of TNIK inhibitors?

A4: While specific toxicity data for this compound is limited, general side effects have been observed with kinase inhibitors as a class. These can include alterations in thyroid function, bone metabolism, and glucose metabolism. Some kinase inhibitors have been associated with cardiovascular toxicities, such as hypertension and thromboembolic events. One study noted that the TNIK inhibitor NCB-0846 has potential hepatotoxicity. Researchers should closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage. It is advisable to include a cohort for toxicity assessment in your initial dose-finding studies, including monitoring of liver enzymes and other relevant biomarkers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility or precipitation of this compound in vehicle. The chosen vehicle is not suitable for the required concentration. The compound may have crashed out of solution upon storage or temperature change.Test a panel of biocompatible solvents and co-solvents (e.g., DMSO, PEG300, PEG400, Tween 80, corn oil, carboxymethyl cellulose). Prepare a fresh solution before each administration. Gentle heating or sonication may aid dissolution, but stability under these conditions should be verified.
Lack of efficacy in the in vivo model. The dosage is too low. Poor oral bioavailability. The administration schedule is not optimal. The animal model is not responsive to TNIK inhibition.Conduct a dose-escalation study to find the maximally tolerated dose (MTD) and an effective dose. Consider switching the route of administration (e.g., from oral gavage to intraperitoneal injection) to potentially increase bioavailability. Optimize the dosing frequency based on the pharmacokinetic profile of this compound if available, or based on data from similar compounds. Confirm TNIK expression and Wnt pathway activation in your tumor or disease model.
Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). The dosage is too high. Off-target effects of the inhibitor. Vehicle-related toxicity.Reduce the dosage or the frequency of administration. Include a vehicle-only control group to rule out toxicity from the formulation components. Monitor animal health closely (daily weight checks, clinical observations). Consider performing a preliminary toxicity study with a small group of animals to establish the MTD. If toxicity persists at effective doses, a different TNIK inhibitor with a better safety profile may be needed.
High variability in experimental results. Inconsistent dosing technique (e.g., oral gavage). Stress induced by the administration procedure. Differences in drug metabolism between individual animals.Ensure all personnel are properly trained and consistent in the administration technique. Consider less stressful alternatives to oral gavage if possible, such as voluntary consumption in palatable food. Increase the number of animals per group to improve statistical power. Ensure a homogenous population of animals (age, sex, and weight).

Quantitative Data Summary

Table 1: In Vivo Dosages of Representative TNIK Inhibitors

InhibitorAnimal ModelDisease ModelRoute of AdministrationDosageDosing ScheduleReference
NCB-0846 MouseColorectal CancerIntraperitoneal50 mg/kgDaily (b.i.d.)
NCB-0846 MouseLung Squamous Cell CarcinomaOral Gavage100 mg/kg-
INS018-055 MouseLiver Fibrosis-3 and 10 mg/kgb.i.d.-

Note: This table provides examples from published studies on other TNIK inhibitors and should be used as a reference for designing studies with this compound. Compound-specific optimization is essential.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (Example)

This protocol is a general guideline and should be optimized for this compound based on its specific solubility characteristics.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the animals.

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Prepare a stock solution by dissolving this compound in a minimal amount of DMSO. Vortex thoroughly to ensure complete dissolution.

  • In a separate tube, prepare the vehicle solution. For a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volume of each component.

  • Slowly add the this compound stock solution to the PEG300 while vortexing.

  • Add the Tween 80 to the mixture and vortex until a clear solution is formed.

  • Finally, add the sterile saline to reach the final volume and vortex thoroughly.

  • If any precipitation is observed, gentle warming or brief sonication may be applied. However, ensure that the compound is stable under these conditions.

  • Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.

Protocol 2: In Vivo Dose-Finding Study in a Mouse Xenograft Model (Example Workflow)

This protocol outlines a general workflow for determining the optimal dose of this compound.

Materials:

  • Tumor cells for implantation

  • Immunocompromised mice (e.g., BALB/c nude)

  • This compound formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Animal Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, and multiple this compound dose groups such as 10, 30, and 100 mg/kg). A typical group size is 5-8 mice.

  • Treatment Administration: Administer this compound or vehicle control according to the planned schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

    • Observe the animals daily for any clinical signs of distress or toxicity.

  • Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Plot the mean body weight ± SEM for each group over time.

    • At the end of the study, excise the tumors and measure their final weight.

    • Perform statistical analysis to determine the significance of the anti-tumor effect at different doses.

  • Toxicity Assessment (Optional Satellite Group): Include a separate group of animals for each dose to be monitored for a longer period for signs of toxicity. Blood samples can be collected for hematology and clinical chemistry analysis, and major organs can be harvested for histopathological examination.

Visualizations

TNIK_Signaling_Pathway TNIK Signaling Pathway in Wnt Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP6 LRP6 Co-receptor LRP6->Dishevelled Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dishevelled->Destruction_Complex inhibition GSK3b GSK3β APC APC Axin Axin Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF4 TCF4 Proliferation Cell Proliferation & Survival TCF4->Proliferation Wnt target gene transcription TNIK TNIK TNIK->TCF4 phosphorylation Tnik_IN_8 This compound Tnik_IN_8->TNIK inhibition Nucleus->TCF4

Caption: A diagram of the Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Experimental_Workflow Workflow for In Vivo Dosage Optimization of this compound start Start solubility 1. Solubility & Formulation Testing start->solubility pilot_mtd 2. Pilot MTD Study (Small Cohort) solubility->pilot_mtd troubleshoot1 Troubleshoot Formulation solubility->troubleshoot1 Precipitation? dose_finding 3. Dose-Finding Efficacy Study (Xenograft/Disease Model) pilot_mtd->dose_finding troubleshoot2 Adjust Doses/Schedule pilot_mtd->troubleshoot2 Toxicity? data_analysis 4. Data Analysis (Tumor Growth, Body Weight) dose_finding->data_analysis optimal_dose 5. Determine Optimal Dose data_analysis->optimal_dose Efficacy without significant toxicity? data_analysis->troubleshoot2 No Efficacy or High Variability? large_scale 6. Large-Scale Efficacy Study optimal_dose->large_scale end End large_scale->end troubleshoot1->solubility troubleshoot2->pilot_mtd

Caption: A logical workflow for optimizing the in vivo dosage of this compound.

References

Technical Support Center: Minimizing Tnik-IN-8 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to anticipate and mitigate potential toxicities associated with the TNIK (TRAF2- and Nck-interacting kinase) inhibitor, Tnik-IN-8, in preclinical animal models.

Disclaimer: Publicly available, detailed toxicology data specifically for this compound is limited. The guidance provided is based on data from related TNIK inhibitors, such as NCB-0846 and Rentosertib (INS018_055), and general principles of kinase inhibitor toxicology. Researchers should always perform thorough dose-range finding and toxicity studies for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a potent and orally active small molecule inhibitor of TRAF2- and Nck-interacting kinase (TNIK). TNIK is a crucial serine/threonine kinase that positively regulates the Wnt signaling pathway, a pathway fundamental to cell proliferation and often dysregulated in cancers like colorectal cancer.[1][2] this compound is used in preclinical research to investigate the therapeutic potential of targeting the Wnt pathway for cancer treatment.

Q2: What are the potential on-target and off-target effects of inhibiting TNIK?

A2: The primary on-target effect of this compound is the inhibition of the Wnt signaling pathway by preventing TNIK from phosphorylating T-cell factor 4 (TCF4), a key step in activating Wnt target gene transcription.[2] Because the Wnt pathway is vital for tissue regeneration, particularly in tissues with high cell turnover like the gastrointestinal tract, on-target effects could include GI-related toxicities.[1] Off-target effects may arise from the inhibitor binding to other kinases. For instance, the related TNIK inhibitor NCB-0846 also shows inhibitory activity against kinases like FLT3, JAK3, and PDGFRα at higher concentrations, which could lead to a broader range of side effects.[3]

Q3: What are the common toxicities observed with kinase inhibitors in animal models?

A3: Kinase inhibitors as a class are associated with a range of potential toxicities. Common adverse effects observed in animal studies can include:

  • Gastrointestinal issues: Diarrhea, weight loss, and dehydration.

  • Hepatotoxicity: Elevated liver enzymes.

  • Skin disorders: Rashes or other dermatological changes.

  • Cardiovascular effects: Including hypertension and, less commonly, cardiac dysfunction.

  • Endocrine disruptions: Such as hypothyroidism and hyperglycemia.

Q4: Is there specific toxicity data available for TNIK inhibitors in animal models?

A4: While specific data for this compound is scarce, studies on other TNIK inhibitors provide valuable insights:

  • NCB-0846: In a mouse xenograft model, oral administration of NCB-0846 caused an initial drop in body weight, which gradually recovered. Computational models also predict potential hepatotoxicity for NCB-0846.

  • Rentosertib (INS018_055): This next-generation TNIK inhibitor was well-tolerated in toxicology studies in mice and dogs. In a Phase 2a human trial, the most common adverse events leading to discontinuation were liver toxicity and diarrhea. These may be considered potential class effects for TNIK inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Acute Animal Distress or Mortality Post-Dosing - Dose is too high (exceeds Maximum Tolerated Dose, MTD).- Acute compound toxicity.- Formulation or vehicle issue.1. Review Dose: Immediately halt dosing. Conduct a formal dose-range finding study to establish the MTD in your specific animal model and strain.2. Administer Vehicle Control: Dose a control group with the vehicle alone to rule out toxicity from the formulation excipients.3. Check Formulation: Ensure the compound is fully solubilized or forms a homogenous suspension. Improper formulation can lead to inconsistent and potentially lethal dosing.
Significant Body Weight Loss (>15%) - Gastrointestinal (GI) toxicity.- Reduced food/water intake due to malaise.- Systemic toxicity.1. Dose Reduction: Consider reducing the dose to a lower, better-tolerated level that maintains efficacy.2. Supportive Care: Provide supportive care, such as subcutaneous fluids for dehydration and palatable, high-calorie food supplements.3. Monitor GI Signs: Observe animals for signs of diarrhea or changes in stool consistency.4. Staggered Dosing: Introduce a less frequent dosing schedule (e.g., once every two days) to allow for recovery between doses.
Diarrhea - On-target effect on GI tract homeostasis (Wnt pathway inhibition).- Off-target GI toxicity.1. Dose Modification: This is often the most effective strategy. Lower the dose or introduce a "drug holiday" (a short break from treatment) to allow the GI tract to recover.2. Supportive Care: Ensure animals have free access to water to prevent dehydration. Monitor hydration status closely.3. Pathology: At the end of the study, perform a histopathological examination of the intestinal tract to assess for damage.
Elevated Liver Enzymes (ALT/AST) - Hepatotoxicity (potential class effect).- Species-specific metabolism leading to toxic metabolites.1. Monitor Liver Function: Collect blood samples for clinical chemistry analysis at baseline and at the end of the study.2. Dose Reduction: Lower the administered dose.3. Histopathology: At necropsy, collect the liver for histopathological analysis to identify any cellular damage, necrosis, or inflammation.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for related TNIK inhibitors, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Potency of TNIK Inhibitors

Compound Target IC₅₀ (nM) Notes
This compound TNIK 6 Potent inhibitor with antitumor activity.
NCB-0846 TNIK 21 Orally available inhibitor of Wnt signaling.

Table 2: Preclinical and Clinical Observations for TNIK Inhibitors

Compound Animal Model Dose Key Observations
NCB-0846 Mouse (Xenograft) 50-150 mg/kg (oral) Reduced tumor growth. Initial body weight loss was observed, which gradually recovered.
Rentosertib (INS018_055) Mice & Dogs N/A Reported to be well-tolerated in preclinical toxicology studies.

| Rentosertib (INS018_055) | Human (Phase 2a) | 30-60 mg | Generally safe and well-tolerated. Most common adverse events leading to discontinuation were liver toxicity and diarrhea. |

Experimental Protocols

Protocol 1: General Acute Toxicity Assessment in Mice

This protocol provides a framework for an initial assessment of this compound toxicity.

  • Animals: Use healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old. Include both males and females.

  • Grouping: Assign animals to at least three dose groups of this compound and one vehicle control group (n=5 per sex per group). Doses should be selected based on preliminary range-finding studies.

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Administration: Administer a single dose of this compound or vehicle via the intended experimental route (e.g., oral gavage).

  • Observations:

    • Monitor animals continuously for the first 4 hours post-dosing, then at regular intervals for 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Measure body weight just before dosing and daily for 14 days.

  • Endpoint: At the end of the 14-day observation period, euthanize all animals.

  • Pathology: Perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, GI tract) for histopathological examination to identify any target organ toxicity.

Visualizations

TNIK Signaling Pathway in Wnt Activation

TNIK_Wnt_Pathway cluster_wnt Wnt Signaling cluster_destruction Destruction Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD binds DVL Dishevelled FZD->DVL activates LRP LRP5/6 Axin Axin DVL->Axin inhibits APC APC beta_catenin β-catenin GSK3b GSK3β GSK3b->beta_catenin phosphorylates (for degradation) beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF4 TCF4 beta_catenin_nuc->TCF4 binds TargetGenes Wnt Target Genes (e.g., MYC, CCND1) TCF4->TargetGenes activates transcription TNIK TNIK TNIK->TCF4 phosphorylates (activates) Tnik_IN_8 This compound Tnik_IN_8->TNIK inhibits

Caption: TNIK's role in activating the canonical Wnt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow start Start: Dose Range-Finding Study mtd Determine Maximum Tolerated Dose (MTD) start->mtd grouping Group Assignment (Vehicle + Dose Groups) mtd->grouping dosing Compound Administration (e.g., Daily Oral Gavage) grouping->dosing monitoring In-Life Monitoring (Body Weight, Clinical Signs) dosing->monitoring endpoint Study Endpoint (e.g., 14 or 28 Days) monitoring->endpoint necropsy Gross Necropsy endpoint->necropsy blood Blood Collection (Hematology, Clinical Chemistry) endpoint->blood tissue Tissue Collection necropsy->tissue analysis Data Analysis & Reporting blood->analysis histopath Histopathology tissue->histopath histopath->analysis

Caption: A generalized workflow for conducting a subacute toxicity study in an animal model.

References

dealing with Tnik-IN-8 precipitation in cell media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Tnik-IN-8, a potent and orally active inhibitor of Traf2- and Nck-interacting kinase (TNIK). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK) with an IC50 value of 6 nM.[1][2] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[3][4][5] By inhibiting TNIK, this compound can disrupt aberrant Wnt signaling, which is implicated in the proliferation and survival of certain cancer cells, particularly in colorectal cancer. The inhibitor has demonstrated antitumor activity.

Q2: I've observed precipitation after adding my this compound DMSO stock to my cell culture medium. What are the common causes?

A2: Precipitation of this compound in cell culture media is a common issue for many hydrophobic small molecule inhibitors. The primary reasons for this include:

  • Poor Aqueous Solubility: While this compound is highly soluble in dimethyl sulfoxide (DMSO), its solubility is significantly lower in aqueous solutions like cell culture media.

  • "Solvent Shock": The rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of solution, leading to precipitation.

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in your specific cell culture medium.

  • Media Components: Interactions with proteins, salts, and other components in the culture medium can reduce the solubility of the compound.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Anhydrous, high-purity DMSO is the recommended solvent for preparing concentrated stock solutions of this compound. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can negatively impact the inhibitor's stability and solubility. This compound is soluble in DMSO at a concentration of 50 mg/mL (129.73 mM).

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: To avoid cytotoxic effects, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers aiming for a final concentration of 0.1% or less. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell behavior.

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.

Troubleshooting Guide: Preventing this compound Precipitation

If you are experiencing precipitation of this compound in your cell culture experiments, follow this troubleshooting guide to identify and resolve the issue.

Problem Potential Cause Recommended Solution
Precipitation upon initial dilution into media The final concentration of this compound exceeds its aqueous solubility limit.Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols). Reduce the final working concentration to below this limit.
"Solvent shock" from direct dilution of a highly concentrated stock.Use a stepwise dilution method. Create an intermediate dilution of your this compound stock in DMSO before the final dilution into the pre-warmed cell culture medium.
Precipitation observed after incubation The compound is unstable or has low solubility at 37°C over time.Visually inspect your cultures at different time points. If precipitation occurs later, consider reducing the incubation time or the final concentration of the inhibitor.
Evaporation from culture plates leading to increased compound concentration.Ensure proper humidification of your incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Inconsistent experimental results Micro-precipitation is occurring, leading to uneven distribution of the inhibitor.After preparing the final working solution, visually inspect it for any signs of cloudiness. A small aliquot can be checked under a microscope for micro-precipitates. Ensure thorough mixing after each dilution step.

Quantitative Data Summary

Parameter Value Reference
IC50 (TNIK) 6 nM
Solubility in DMSO 50 mg/mL (129.73 mM)
Recommended Final DMSO Concentration in Cell Culture < 0.5% (ideally ≤ 0.1%)General knowledge
Stock Solution Storage -80°C for 6 months; -20°C for 1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Objective: To dilute the this compound DMSO stock solution into cell culture medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium (containing serum and other supplements)

  • Sterile tubes

Procedure:

  • Pre-warm Media: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator for at least 15-20 minutes.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize "solvent shock," prepare an intermediate dilution of your stock solution in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.

  • Final Dilution:

    • To prepare a 1 µM final working solution from a 1 mM intermediate stock, you will perform a 1:1000 dilution.

    • Pipette 1 µL of the 1 mM this compound intermediate stock solution.

    • Dispense the stock solution directly into 1 mL of the pre-warmed medium while gently agitating or vortexing the medium at a low setting. It is crucial to add the inhibitor to the bulk of the medium and not to the sides of the tube.

  • Mix Immediately: Cap the tube and mix immediately by gentle vortexing or by inverting the tube several times to ensure a rapid and uniform dispersion of the compound.

  • Final Check: Before adding the medium to your cells, hold the tube up to a light source to visually inspect for any signs of precipitation (e.g., cloudiness, visible particles).

  • Application: Use the freshly prepared medium containing this compound for your experiment without delay.

Visualizations

TNIK_Wnt_Signaling_Pathway TNIK in the Wnt Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates Beta_Catenin_nuclear β-catenin TCF4 TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates & Activates Tnik_IN_8 This compound Tnik_IN_8->TNIK Inhibits Beta_Catenin_nuclear->TCF4 Binds

Caption: The role of TNIK in the canonical Wnt signaling pathway.

Tnik_IN_8_Workflow Experimental Workflow for this compound Application cluster_prep Preparation cluster_dilution Dilution cluster_application Application Stock_Solution 1. Prepare 10 mM Stock Solution in DMSO Intermediate_Dilution 3. Prepare Intermediate Dilution in DMSO (e.g., 1 mM) Stock_Solution->Intermediate_Dilution Dilute in DMSO Prewarm_Media 2. Pre-warm Cell Culture Media to 37°C Final_Dilution 4. Add Intermediate Stock to Pre-warmed Media with Agitation Prewarm_Media->Final_Dilution Use for dilution Intermediate_Dilution->Final_Dilution Mix 5. Mix Immediately and Thoroughly Final_Dilution->Mix Visual_Check 6. Visually Inspect for Precipitation Mix->Visual_Check Add_To_Cells 7. Add to Cells Immediately Visual_Check->Add_To_Cells If clear

References

Technical Support Center: Confirming TNIK Inhibition by Tnik-IN-8 in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular inhibition of TRAF2- and NCK-interacting kinase (TNIK) by the small molecule inhibitor, Tnik-IN-8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit TNIK?

This compound is a potent and orally active inhibitor of TNIK with an IC50 value of 6 nM.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TNIK kinase domain. This prevents TNIK from phosphorylating its downstream substrates, thereby disrupting its signaling functions.[2][3][4]

Q2: What is the primary signaling pathway affected by TNIK inhibition?

The most well-characterized pathway regulated by TNIK is the canonical Wnt/β-catenin signaling pathway.[2] TNIK is a crucial component of the β-catenin/T-cell factor 4 (TCF4) transcriptional complex. It directly phosphorylates TCF4, which is essential for the activation of Wnt target gene expression. Therefore, inhibition of TNIK with this compound is expected to suppress the transcription of Wnt target genes.

Q3: What are the expected cellular effects of successful TNIK inhibition by this compound?

Successful inhibition of TNIK in cancer cells, particularly those with aberrant Wnt signaling, is expected to lead to:

  • Reduced proliferation and cell growth.

  • Induction of apoptosis.

  • Abrogation of cancer stem cell properties.

  • Downregulation of Wnt target genes such as AXIN2 and c-MYC.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for key experiments to confirm TNIK inhibition in a cellular context.

Guide 1: Assessing Downstream Target Phosphorylation by Western Blot

One of the most direct methods to confirm TNIK inhibition is to measure the phosphorylation status of its known substrate, TCF4. A decrease in phosphorylated TCF4 (p-TCF4) indicates successful target engagement by this compound.

Experimental Protocol: Western Blot for p-TCF4

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-TCF4 (phospho-Ser154) and total TCF4 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Expected Western Blot Results

Treatmentp-TCF4 (Ser154)Total TCF4β-actinInterpretation
Vehicle (DMSO)Strong BandPresentPresentBaseline TNIK activity
This compound (10 nM)Reduced Band IntensityPresentPresentPartial TNIK inhibition
This compound (100 nM)Faint to No BandPresentPresentEffective TNIK inhibition
This compound (1 µM)No BandPresentPresentStrong TNIK inhibition

Troubleshooting

IssuePossible CauseSuggested Solution
No change in p-TCF4 levels This compound concentration is too low.Increase the concentration of this compound.
Incubation time is too short.Increase the incubation time.
The antibody is not working.Use a validated antibody for p-TCF4.
Weak or no signal for p-TCF4 Low abundance of p-TCF4.Use a more sensitive ECL substrate or increase the amount of protein loaded.
Inefficient antibody.Test different primary antibody dilutions.
Inconsistent loading control Pipetting errors.Ensure accurate protein quantification and loading.

Signaling Pathway Diagram

TNIK_Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin GSK3b GSK3β Beta_Catenin β-catenin APC_Axin->Beta_Catenin TCF4 TCF4 Beta_Catenin->TCF4 pTCF4 p-TCF4 TCF4->pTCF4 Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, c-MYC) pTCF4->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF4 Phosphorylation Tnik_IN_8 This compound Tnik_IN_8->TNIK Inhibition

Caption: TNIK's role in the Wnt signaling pathway.

Guide 2: Measuring Changes in TNIK Protein Levels

Some kinase inhibitors can induce the degradation of their target protein. Therefore, it is valuable to assess the total TNIK protein levels following treatment with this compound.

Experimental Protocol: Western Blot for Total TNIK

The protocol is identical to the one described in Guide 1, but the primary antibodies used will be against total TNIK and a loading control.

Data Presentation: Expected Western Blot Results

TreatmentTotal TNIKβ-actinInterpretation
Vehicle (DMSO)Strong BandPresentBaseline TNIK expression
This compound (100 nM)Reduced Band IntensityPresentThis compound may induce TNIK degradation
This compound (1 µM)Faint to No BandPresentSignificant this compound induced TNIK degradation

Troubleshooting

IssuePossible CauseSuggested Solution
No change in total TNIK levels This compound does not induce TNIK degradation in this cell line.This is a valid result. Focus on p-TCF4 levels and downstream effects.
Antibody is not working.Use a validated antibody for total TNIK.

Experimental Workflow Diagram

WB_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Antibody Incubation (Anti-TNIK or Anti-pTCF4) E->F G Detection F->G

Caption: Western blot experimental workflow.

Guide 3: In Vitro Kinase Assay with Cell Lysates

To directly measure the enzymatic activity of TNIK in cells treated with this compound, you can perform an in vitro kinase assay using cell lysates as the source of the kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in a non-denaturing lysis buffer to preserve kinase activity.

  • Immunoprecipitation (Optional but Recommended): Immunoprecipitate TNIK from the cell lysates using an anti-TNIK antibody to increase specificity.

  • Kinase Reaction:

    • In a 384-well plate, add the cell lysate (or immunoprecipitated TNIK).

    • Add the substrate (e.g., purified TCF4 protein) and ATP to initiate the kinase reaction.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the TNIK kinase activity.

Data Presentation: Expected Kinase Assay Results

TreatmentLuminescence (RLU)% TNIK Activity (Normalized to Vehicle)
Vehicle (DMSO)50,000100%
This compound (10 nM)25,00050%
This compound (100 nM)5,00010%
This compound (1 µM)5001%

Troubleshooting

IssuePossible CauseSuggested Solution
High background signal Contaminating ATPase/kinase activity in the lysate.Perform TNIK immunoprecipitation before the kinase assay.
Low signal-to-noise ratio Insufficient TNIK in the lysate.Increase the amount of cell lysate used.
Suboptimal reaction conditions.Optimize ATP concentration and incubation time.

Logical Relationship Diagram

Kinase_Assay_Logic Tnik_IN_8 This compound Treatment TNIK_Activity Decreased Cellular TNIK Kinase Activity Tnik_IN_8->TNIK_Activity ADP_Production Reduced ADP Production in Kinase Assay TNIK_Activity->ADP_Production Luminescence Lower Luminescence Signal ADP_Production->Luminescence

Caption: Logic of the in vitro kinase assay.

References

Technical Support Center: Tnik-IN-8 Resistance Mechanisms in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the TNIK inhibitor, Tnik-IN-8, in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and orally active inhibitor of TRAF2- and NCK-interacting kinase (TNIK) with an IC50 value of 6 nM.[1] TNIK is a serine/threonine kinase that plays a crucial role as a regulator of the Wnt signaling pathway.[2] By inhibiting TNIK, this compound disrupts the downstream signaling cascade that is often aberrantly activated in various cancers, particularly colorectal cancer, leading to the suppression of cancer cell growth and survival.[3]

Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons for this intrinsic resistance?

Intrinsic resistance to this compound can occur for several reasons:

  • Low TNIK Expression: The target cell line may not express sufficient levels of TNIK for the inhibitor to exert its effect. TNIK amplification has been observed in a number of human cancers, and cell lines with higher TNIK expression tend to be more sensitive to TNIK inhibitors.[4][5]

  • Alternative Signaling Pathways: The cancer cells may rely on other signaling pathways for their proliferation and survival that are independent of the TNIK-mediated Wnt pathway.

  • Pre-existing Mutations: The cell line may harbor mutations in the TNIK gene or downstream components of the Wnt pathway that prevent this compound from binding effectively or circumvent its inhibitory action.

Q3: My cancer cell line initially responded to this compound, but has now developed acquired resistance. What are the likely mechanisms?

Acquired resistance to kinase inhibitors like this compound can be broadly categorized into on-target and off-target mechanisms.

  • On-Target Resistance: This typically involves genetic alterations within the TNIK kinase domain itself. A common mechanism is the emergence of secondary mutations, such as "gatekeeper" mutations, that sterically hinder the binding of this compound to the ATP-binding pocket. For instance, a V31W mutation in TNIK has been identified as a potential inhibitor-resistant mutant.

  • Off-Target Resistance: This involves the activation of bypass signaling pathways that compensate for the inhibition of TNIK. This can include the amplification or activation of other receptor tyrosine kinases or downstream signaling molecules. Additionally, increased expression of ATP-binding cassette (ABC) transporters can actively efflux the inhibitor from the cell, reducing its intracellular concentration and effectiveness.

Troubleshooting Guides

Issue 1: No or weak response to this compound in a new cancer cell line.

Possible Cause 1: Low TNIK expression.

  • Troubleshooting Step: Assess TNIK protein levels in your cell line using Western blotting and compare them to sensitive cell lines.

  • Expected Outcome: If TNIK expression is low or absent, the cell line is likely intrinsically resistant. Consider using a different model system with known TNIK dependency.

Possible Cause 2: Cell line is not dependent on the Wnt/β-catenin pathway.

  • Troubleshooting Step: Evaluate the activation status of the Wnt/β-catenin pathway by measuring the levels of active (non-phosphorylated) β-catenin and the expression of downstream target genes like AXIN2 and MYC using Western blotting and qRT-PCR.

  • Expected Outcome: If the pathway is not active, the cells are likely not sensitive to TNIK inhibition.

Issue 2: Development of resistance after initial sensitivity to this compound.

Possible Cause 1: On-target secondary mutation in the TNIK kinase domain.

  • Troubleshooting Step: Sequence the TNIK gene in the resistant cell line and compare it to the parental, sensitive cell line to identify potential mutations in the kinase domain.

  • Expected Outcome: Identification of mutations, such as in the gatekeeper residue, would confirm on-target resistance.

Possible Cause 2: Activation of a bypass signaling pathway.

  • Troubleshooting Step: Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in the resistant cells compared to the parental cells.

  • Expected Outcome: This may reveal activation of alternative survival pathways that can be targeted with combination therapies.

Possible Cause 3: Increased drug efflux due to ABC transporter upregulation.

  • Troubleshooting Step: Measure the expression and activity of ABC transporters like P-glycoprotein (ABCB1/P-gp), MRP1 (ABCC1), and BCRP (ABCG2) using qRT-PCR, Western blotting, and functional efflux assays.

  • Expected Outcome: Increased expression and activity of these transporters would suggest that drug efflux is a contributing factor to the observed resistance.

Quantitative Data

The following table summarizes the IC50/EC50 values for the TNIK inhibitor NCB-0846 in various cancer cell lines. While not this compound, these values can provide a useful reference for expected potency in sensitive lines.

Cell LineCancer TypeIC50/EC50 (nM)Reference
HCT116Colorectal CarcinomaIC50: 21
LK2Lung Squamous Cell CarcinomaEC50: 230
NCI-H520Lung Squamous Cell CarcinomaDose-dependent reduction in viability
SW900Lung Squamous Cell CarcinomaSensitive to NCB-0846
NCI-H157Lung Squamous Cell CarcinomaEC50: 870
KNS62Lung Squamous Cell CarcinomaResistant to NCB-0846

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a stepwise dose-escalation method to generate acquired resistance to this compound.

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.

  • Initiate Resistance Induction: Culture the parental cells in their standard growth medium containing this compound at a starting concentration of approximately IC10 to IC20.

  • Dose Escalation: Maintain the cells in the this compound-containing medium. Once the cells resume a normal growth rate, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold increments).

  • Establishment of Resistant Population: Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 1 µM or higher).

  • Confirmation of Resistance: Determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase (typically >10-fold) confirms resistance.

  • Maintenance of Resistant Phenotype: Maintain the resistant cell line in a medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.

Protocol 2: Western Blot for Wnt/β-catenin Pathway Activation

This protocol allows for the assessment of the Wnt/β-catenin signaling pathway status.

  • Cell Lysis: Lyse parental and this compound resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total β-catenin, active (non-phosphorylated) β-catenin, and downstream targets like c-Myc and Cyclin D1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: ABC Transporter Activity Assay (Calcein-AM Efflux Assay)

This protocol measures the functional activity of ABC transporters like P-gp and MRP1.

  • Cell Seeding: Seed parental and resistant cells in a 96-well plate.

  • Inhibitor Pre-incubation: Pre-incubate the cells with a known ABC transporter inhibitor (e.g., verapamil for P-gp) or vehicle control for 30-60 minutes.

  • Substrate Loading: Add the fluorescent substrate Calcein-AM to the wells and incubate for 30-60 minutes. Calcein-AM is a non-fluorescent substrate that is converted to fluorescent calcein by intracellular esterases.

  • Efflux Period: Remove the Calcein-AM containing medium and replace it with fresh medium with or without the ABC transporter inhibitor.

  • Fluorescence Measurement: Measure the intracellular fluorescence at different time points using a fluorescence plate reader.

  • Data Analysis: Reduced intracellular fluorescence in the absence of an inhibitor indicates active efflux. Compare the efflux rate between parental and resistant cells.

Visualizations

Tnik_IN_8_Signaling_Pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled GSK3b_Axin_APC GSK3β/Axin/APC Complex Dishevelled->GSK3b_Axin_APC Beta_Catenin_cyto β-catenin (Cytoplasm) GSK3b_Axin_APC->Beta_Catenin_cyto Phosphorylation & Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->Target_Genes Transcription Tnik TNIK Tnik->TCF_LEF Phosphorylation Tnik_IN_8 This compound Tnik_IN_8->Tnik

Caption: this compound inhibits the Wnt/β-catenin signaling pathway by targeting TNIK.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance TNIK_Mutation TNIK Gatekeeper Mutation (e.g., V31W) Tnik_IN_8_binding This compound Binding Blocked TNIK_Mutation->Tnik_IN_8_binding Cell_Survival Cell Survival and Proliferation Tnik_IN_8_binding->Cell_Survival leads to Bypass_Pathway Activation of Bypass Pathways Bypass_Pathway->Cell_Survival leads to ABC_Transporter Upregulation of ABC Transporters Drug_Efflux Increased Drug Efflux ABC_Transporter->Drug_Efflux Drug_Efflux->Cell_Survival leads to Tnik_IN_8 This compound Treatment Cancer_Cell Cancer Cell Tnik_IN_8->Cancer_Cell Cancer_Cell->TNIK_Mutation Cancer_Cell->Bypass_Pathway Cancer_Cell->ABC_Transporter

Caption: Potential on-target and off-target mechanisms of resistance to this compound.

Experimental_Workflow Parental_Cells Parental Sensitive Cells Dose_Escalation Stepwise Dose Escalation of This compound Parental_Cells->Dose_Escalation Resistant_Cells Resistant Cell Population Dose_Escalation->Resistant_Cells Characterization Characterization of Resistance Mechanisms Resistant_Cells->Characterization Sequencing TNIK Gene Sequencing Characterization->Sequencing Western_Blot Western Blot (Wnt Pathway) Characterization->Western_Blot Efflux_Assay ABC Transporter Efflux Assay Characterization->Efflux_Assay

Caption: Workflow for generating and characterizing this compound resistant cell lines.

References

best practices for storing and handling Tnik-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Tnik-IN-8, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For long-term storage, this compound solid should be stored at -20°C for up to three years. For shorter durations, it can be stored at 4°C for up to two years.

Q2: How do I prepare a stock solution of this compound?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 3.85 mg of this compound (Molecular Weight: 385.43 g/mol ) in 1 mL of DMSO. Gentle warming and sonication can aid in complete dissolution.

Q3: How should I store the this compound stock solution?

Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month. When stored at -80°C, it is recommended to use it within six months.

Q4: What is the mechanism of action of this compound?

This compound is a potent and orally active inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway by phosphorylating TCF4, a key transcription factor.[2] By inhibiting TNIK, this compound disrupts the Wnt/β-catenin signaling cascade, which is often dysregulated in various cancers, leading to anti-tumor activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture medium - The final concentration of DMSO is too high. - The concentration of this compound exceeds its solubility limit in the aqueous medium. - Interaction with components in the serum or medium.- Ensure the final DMSO concentration in your culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. - Prepare a more diluted stock solution or decrease the final working concentration of this compound. - Test different serum percentages or types of media to assess compatibility. - Add this compound stock solution to the medium dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations.
Inconsistent or no observable effect on cells - Inactive compound due to improper storage or handling. - Insufficient incubation time or concentration. - Cell line is not sensitive to TNIK inhibition. - Degradation of this compound in the culture medium over long incubation periods.- Verify the storage conditions and age of your this compound stock. Prepare a fresh stock solution if necessary. - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. - Confirm that your cell line has an active Wnt signaling pathway, as this is the primary target of this compound. - For long-term experiments (e.g., > 48 hours), consider replenishing the medium with fresh this compound.
Unexpected off-target effects or cell toxicity - The concentration of this compound is too high. - The specific cell line is highly sensitive to the inhibitor. - Off-target kinase inhibition.- Lower the concentration of this compound to the lowest effective dose. - Perform a cytotoxicity assay (e.g., LDH release) to distinguish between targeted anti-proliferative effects and general toxicity. - Review the literature for known off-target effects of TNIK inhibitors. Some TNIK inhibitors have been shown to affect other kinases like MINK1 and MAP4K4.
Difficulty in detecting TNIK by Western Blot after treatment - Inefficient cell lysis. - Low protein concentration in the lysate. - Improper antibody dilution or incubation.- Use a lysis buffer appropriate for extracting the target protein. RIPA buffer is generally suitable for whole-cell extracts. - Ensure you are loading a sufficient amount of protein per lane (typically 20-50 µg). - Optimize the primary antibody concentration and incubate overnight at 4°C with gentle shaking.

Quantitative Data Summary

ParameterValueReference Cell Line(s)Source(s)
IC50 (this compound) 6 nM(Biochemical Assay)
IC50 (NCB-0846, another TNIK inhibitor) ~500 nM (Cell Viability)LSCC cell lines (LK2, H520, SW900)
In Vivo Dosage (NCB-0846) 100 mg/kg, b.i.d., oral gavageMouse xenograft models (LSCC)
Stock Solution Concentration 10 mM in DMSON/A
Storage (Solid) -20°C (3 years), 4°C (2 years)N/A-
Storage (Solution in DMSO) -80°C (6 months), -20°C (1 month)N/A

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Appropriate cell line and complete culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting concentration range is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only, at the same final concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of TNIK

This protocol describes how to detect TNIK protein levels in cells treated with this compound.

Materials:

  • This compound treated and control cell pellets

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against TNIK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Wash cell pellets with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes with agitation.

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-TNIK antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Tnik_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 DVL Dishevelled (DVL) Frizzled->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3β) DVL->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocation Tnik_IN_8 This compound TNIK_nuc TNIK Tnik_IN_8->TNIK_nuc inhibition TNIK_cyto TNIK TNIK_cyto->TNIK_nuc translocation TCF4 TCF4 Beta_Catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes transcription TNIK_nuc->TCF4 phosphorylation

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK in the nucleus.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_cck8 Add CCK-8 Reagent incubate->add_cck8 measure_abs Measure Absorbance (450nm) add_cck8->measure_abs analyze_data Analyze Data (IC50) measure_abs->analyze_data

Caption: Workflow for a cell viability assay using this compound.

References

Validation & Comparative

Comparative Analysis of TNIK Inhibitors in Colorectal Cancer Models: Tnik-IN-8 vs. NCB-0846

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traf2- and NCK-interacting kinase (TNIK) has emerged as a compelling therapeutic target in colorectal cancer (CRC), primarily due to its critical role in the Wnt signaling pathway, a key driver of tumorigenesis in a majority of CRC cases.[1][2][3] This guide provides a comparative overview of two small molecule inhibitors of TNIK: Tnik-IN-8 and NCB-0846.

It is important to note at the outset that there is a significant disparity in the publicly available preclinical data for these two compounds. NCB-0846 has been extensively characterized in numerous studies, with detailed in vitro and in vivo data in CRC models. In contrast, the available information for this compound is currently limited to its biochemical potency. This guide will present the comprehensive data for NCB-0846 as a benchmark for a TNIK inhibitor in CRC and will clearly delineate the current knowledge gaps for this compound.

Mechanism of Action: Targeting the Wnt Signaling Pathway

The Wnt signaling pathway is aberrantly activated in over 80% of colorectal cancers, most commonly through mutations in the APC gene.[2] This leads to the accumulation of β-catenin, which then translocates to the nucleus and forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of genes promoting cell proliferation and survival.[1] TNIK is a crucial component of this nuclear complex, where it phosphorylates TCF4, a necessary step for the full activation of Wnt target gene transcription. By inhibiting the kinase activity of TNIK, both this compound and NCB-0846 are designed to block this critical step, thereby suppressing the oncogenic output of the Wnt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Frizzled->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3β/Axin/APC GSK3β/Axin/APC Complex Dishevelled->GSK3β/Axin/APC |-- β-catenin_p β-catenin (phosphorylated) GSK3β/Axin/APC->β-catenin_p Phosphorylation β-catenin β-catenin Proteasome Proteasome β-catenin_p->Proteasome Degradation β-catenin_n β-catenin β-catenin->β-catenin_n Translocation TCF4 TCF4 β-catenin_n->TCF4 TNIK TNIK TCF4->TNIK Target Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF4->Target Genes Transcription TNIK->TCF4  Phosphorylation Inhibitors This compound NCB-0846 Inhibitors->TNIK |--

Figure 1. Simplified Wnt signaling pathway and the role of TNIK inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and NCB-0846.

Table 1: Biochemical Potency

CompoundTargetIC50 (nM)
This compoundTNIK6
NCB-0846TNIK21

Table 2: In Vitro Activity in Colorectal Cancer Cell Lines

CompoundCell LineAssayIC50 / Effect
This compoundNot AvailableNot AvailableData not available
NCB-0846HCT116Cell Growth (2D)~1 µM
HCT116Colony Formation (Soft Agar)~0.1 µM
DLD-1TCF/LEF Reporter AssayInhibition observed
HCT116TCF/LEF Reporter AssayInhibition observed

Table 3: In Vivo Efficacy in Colorectal Cancer Models

CompoundModelDosingEffect
This compoundNot AvailableNot AvailableData not available
NCB-0846HCT116 XenograftOrally administrableTumor growth suppression
ApcMin/+ MouseOrally administrableReduced intestinal tumorigenesis
Patient-Derived Xenografts (PDX)Orally administrableTumor growth suppression

Table 4: Kinase Selectivity of NCB-0846

KinaseInhibition at 0.1 µM
FLT3>80%
JAK3>80%
PDGFRα>80%
TRKA>80%
CDK2/CycA2>80%
HGK>80%
(Data from Masuda et al., 2016)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments conducted with NCB-0846, which can serve as a reference for future studies on TNIK inhibitors.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (TNIK IC50) Cell_Lines CRC Cell Lines (e.g., HCT116, DLD-1) Kinase_Assay->Cell_Lines Cell_Growth Cell Viability/Proliferation Assay (e.g., MTS, CellTiter-Glo) Cell_Lines->Cell_Growth Colony_Formation Soft Agar Colony Formation Assay Cell_Lines->Colony_Formation Wnt_Reporter TCF/LEF Reporter Assay Cell_Lines->Wnt_Reporter Western_Blot Western Blot Analysis (p-TCF4, Wnt targets) Cell_Lines->Western_Blot Xenograft CRC Xenograft Model (e.g., HCT116 in nude mice) Cell_Growth->Xenograft Dosing Oral Administration Xenograft->Dosing PDX Patient-Derived Xenograft (PDX) Model PDX->Dosing Genetic_Model Genetic Mouse Model (e.g., ApcMin/+) Genetic_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement IHC Immunohistochemistry (Ki-67, Cleaved Caspase-3) Tumor_Measurement->IHC

Figure 2. General experimental workflow for evaluating TNIK inhibitors in CRC.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against TNIK.

  • Methodology: Recombinant human TNIK protein is incubated with a specific substrate (e.g., a peptide or protein known to be phosphorylated by TNIK) and ATP. The inhibitor is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (32P-ATP) or fluorescence-based assays.

Cell Viability and Colony Formation Assays
  • Objective: To assess the effect of the inhibitor on the proliferation and survival of CRC cells.

  • Methodology:

    • Cell Viability (2D): CRC cell lines (e.g., HCT116, DLD-1) are seeded in 96-well plates and treated with increasing concentrations of the inhibitor for a defined period (e.g., 72 hours). Cell viability is measured using assays like MTS or CellTiter-Glo, which quantify metabolic activity.

    • Colony Formation (3D): Cells are suspended in a soft agar matrix in the presence of the inhibitor and allowed to grow for several weeks. The number and size of the resulting colonies are quantified as a measure of anchorage-independent growth, a hallmark of cancer cells.

Wnt/β-catenin Reporter Assay
  • Objective: To directly measure the effect of the inhibitor on the transcriptional activity of the Wnt pathway.

  • Methodology: CRC cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Cells are then treated with the inhibitor, and luciferase activity is measured to determine the level of Wnt pathway activation.

Western Blot Analysis
  • Objective: To examine the effect of the inhibitor on the phosphorylation of TNIK targets and the expression of Wnt target genes at the protein level.

  • Methodology: CRC cells are treated with the inhibitor for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest, such as phosphorylated TCF4, total TCF4, β-catenin, c-MYC, and AXIN2.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Cell Line-Derived Xenografts: Human CRC cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy.

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient's CRC are implanted into immunodeficient mice. These models are considered to be more representative of the patient's tumor. The treatment and monitoring protocol is similar to that for cell line-derived xenografts.

    • Genetic Mouse Models: Mice that are genetically engineered to develop intestinal tumors (e.g., ApcMin/+ mice) are treated with the inhibitor to assess its ability to prevent or slow down tumor development in a more physiologically relevant context.

Conclusion and Future Directions

NCB-0846 has demonstrated promising preclinical activity as a TNIK inhibitor in various colorectal cancer models. It effectively inhibits the Wnt signaling pathway, reduces cancer cell proliferation and survival, and suppresses tumor growth in vivo. Its oral bioavailability further enhances its potential as a therapeutic agent.

In contrast, the publicly available data on this compound is currently insufficient to make a meaningful comparison with NCB-0846 in the context of colorectal cancer. While its low nanomolar IC50 against TNIK is encouraging, comprehensive preclinical studies are required to elucidate its mechanism of action in CRC cells and to evaluate its in vitro and in vivo efficacy.

For researchers in the field, the extensive dataset available for NCB-0846 provides a valuable framework for the evaluation of new TNIK inhibitors like this compound. Future studies on this compound should aim to generate data on its effects on CRC cell viability, colony formation, Wnt pathway activity, and in vivo tumor growth in relevant xenograft and genetic models. A head-to-head comparison with NCB-0846 in these assays would be highly informative for the drug development community. Furthermore, detailed kinase selectivity profiling of this compound will be crucial to understand its off-target effects and potential for toxicity.

References

A Comparative Guide to TNIK Inhibitors: Tnik-IN-8 vs. Mebendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two known inhibitors of the Traf2- and NCK-interacting kinase (TNIK): Tnik-IN-8 and the repurposed anthelmintic drug, mebendazole. This document synthesizes available experimental data to evaluate their performance as TNIK inhibitors, offering insights into their potency, mechanism of action, and cellular effects.

Executive Summary

This compound and mebendazole both target TNIK, a serine/threonine kinase crucial in the Wnt signaling pathway, which is frequently dysregulated in various cancers. This compound is a highly potent and selective inhibitor of TNIK's kinase activity. Mebendazole, an FDA-approved drug, has been identified as a TNIK inhibitor, but its mechanism of action is multifaceted and a subject of ongoing research, with evidence suggesting both direct kinase inhibition and induction of TNIK protein degradation. This guide presents a detailed comparison to aid researchers in selecting the appropriate tool compound for their studies.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and mebendazole as TNIK inhibitors.

Table 1: Biochemical Activity against TNIK

CompoundParameterValueNotes
This compound IC506 nM[1]Direct measure of inhibitory concentration against TNIK kinase activity.
Mebendazole Kd~1 µM[2][3]Dissociation constant, indicating binding affinity to TNIK. A direct IC50 value from a biochemical assay is not readily available in the reviewed literature.

Table 2: Cellular Activity and Other Kinase Inhibition

CompoundAssayCell Line/TargetIC50/EC50
This compound Anti-proliferativeHCT1162.11 µM[4]
Mebendazole Anti-proliferativeGlioblastoma cell lines288 nM - 2.1 µM[5]
Anti-proliferativeChronic Myeloid Leukemia (K562)104.3 nM
Anti-proliferativeOvarian Cancer (OVCAR3)0.625 µM
Anti-proliferativeOvarian Cancer (OAW42)0.312 µM
Kinase Inhibition MAPK14/p38α 104 ± 46 nM
ABL1Active (no IC50 specified)
MAPK1/ERK2Active (no IC50 specified)

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor that directly targets the kinase activity of TNIK. Its high potency in biochemical assays suggests a direct and efficient inhibition of the enzyme's catalytic function.

Mebendazole presents a more complex mechanistic profile. While some studies suggest it can directly inhibit TNIK kinase activity, with a reported dissociation constant of approximately 1 µM, other evidence points towards an alternative mechanism. A study on a soluble oxetane derivative of mebendazole, OBD9, found that it does not directly inhibit TNIK's catalytic activity but instead promotes the autophagic degradation of the TNIK protein. This suggests that mebendazole's effect on the Wnt pathway may be mediated by reducing the total cellular levels of TNIK, rather than solely inhibiting its enzymatic function. Furthermore, mebendazole is a well-known inhibitor of tubulin polymerization, which contributes to its anti-cancer effects by inducing mitotic arrest.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the TNIK signaling pathway and a general workflow for comparing TNIK inhibitors.

Caption: TNIK's role in the canonical Wnt signaling pathway and points of intervention for this compound and Mebendazole.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50/Kd Kinase_Assay->Determine_IC50 Cell_Culture Culture Cancer Cell Lines (e.g., HCT116, DLD1) Compare_Potency Compare Potency (IC50 vs Kd) Determine_IC50->Compare_Potency Treatment Treat with this compound or Mebendazole Cell_Culture->Treatment Proliferation_Assay Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot for TNIK & p-TCF4 levels Treatment->Western_Blot Reporter_Assay Wnt/TCF Reporter Assay Treatment->Reporter_Assay Compare_Cellular_Effects Compare Cellular Effects Proliferation_Assay->Compare_Cellular_Effects Compare_Mechanism Compare Mechanism of Action Western_Blot->Compare_Mechanism Reporter_Assay->Compare_Cellular_Effects

Caption: A general experimental workflow for comparing the efficacy of TNIK inhibitors.

Experimental Protocols

In Vitro TNIK Kinase Assay (ADP-Glo™ Format)

This protocol is designed to determine the direct inhibitory effect of compounds on TNIK's enzymatic activity.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin basic protein (MBP) or a specific peptide substrate for TNIK

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound, mebendazole) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add the TNIK enzyme to each well.

  • Add the test compounds at various concentrations to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to its Km for TNIK if known.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol assesses the effect of the inhibitors on the viability and proliferation of cancer cells.

Materials:

  • Human colorectal cancer cell lines (e.g., HCT116, DLD1)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds (this compound, mebendazole) dissolved in DMSO

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each treatment relative to the vehicle control and determine the EC50 value.

Western Blot Analysis of TNIK Protein Levels

This protocol is used to determine if the inhibitors affect the total cellular concentration of the TNIK protein.

Materials:

  • Human colorectal cancer cell lines

  • Test compounds (this compound, mebendazole)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Primary antibodies (anti-TNIK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compounds at specified concentrations for a set duration (e.g., 24 or 48 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against TNIK overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the relative change in TNIK protein levels.

Conclusion

This compound is a highly potent and specific inhibitor of TNIK's kinase activity, making it a valuable tool for studies focused on the direct catalytic function of TNIK. Mebendazole, on the other hand, is a repurposed drug with a more complex and potentially pleiotropic mechanism of action against TNIK, which may involve both direct inhibition and induced protein degradation. Its established clinical safety profile makes it an interesting candidate for therapeutic applications, though its polypharmacology, including its effects on tubulin and other kinases, should be considered when interpreting experimental results. The choice between these two inhibitors will depend on the specific research question, with this compound being more suitable for targeted studies of TNIK kinase activity and mebendazole for investigations into broader anti-cancer effects that may involve multiple pathways.

References

Tnik-IN-8: A Comparative Guide to its Efficacy in Wnt Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tnik-IN-8's effect on Wnt target gene expression relative to other known inhibitors of the Wnt signaling pathway. The information is compiled from preclinical data to assist researchers in evaluating this compound for their specific applications.

Introduction to TNIK and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a pivotal role as a downstream activator in the canonical Wnt signaling pathway. TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, leading to the phosphorylation of TCF4 and subsequent activation of Wnt target gene transcription.[1][2][3] This central role makes TNIK an attractive therapeutic target for cancers driven by dysregulated Wnt signaling.

This compound is a potent and orally active inhibitor of TNIK. By targeting the kinase activity of TNIK, this compound aims to disrupt the aberrant Wnt signaling cascade, thereby inhibiting the expression of oncogenic Wnt target genes and suppressing tumor growth.

Mechanism of Action: this compound in the Wnt Signaling Pathway

This compound functions as an ATP-competitive inhibitor of TNIK. By binding to the ATP-binding pocket of TNIK's kinase domain, it prevents the phosphorylation of TCF4. This action is critical as TCF4 phosphorylation is a necessary step for the full transcriptional activation of Wnt target genes. The inhibition of this process leads to the downregulation of key genes involved in cell proliferation and survival, such as AXIN2 and c-MYC.

Wnt_Pathway_Tnik_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Degrades beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (AXIN2, c-MYC, LGR5) TCF4->Wnt_Target_Genes Activates TNIK TNIK TNIK->TCF4 Phosphorylates Tnik_IN_8 This compound Tnik_IN_8->TNIK Inhibits qPCR_Workflow start 1. Cell Culture and Treatment - Seed cells (e.g., HCT116, DLD-1) - Treat with this compound, controls, and other inhibitors at various concentrations. rna_extraction 2. RNA Extraction - Lyse cells and extract total RNA using a suitable kit (e.g., RNeasy Kit). start->rna_extraction cdna_synthesis 3. cDNA Synthesis - Reverse transcribe RNA to cDNA using a reverse transcriptase kit. rna_extraction->cdna_synthesis qpcr 4. qPCR - Perform qPCR using SYBR Green or TaqMan probes for target genes (AXIN2, c-MYC, LGR5) and a housekeeping gene (e.g., GAPDH, ACTB). cdna_synthesis->qpcr data_analysis 5. Data Analysis - Calculate relative gene expression using the ΔΔCt method. - Normalize to the housekeeping gene and compare treated samples to vehicle control. qpcr->data_analysis Luciferase_Assay_Workflow start 1. Cell Seeding and Transfection - Seed cells (e.g., HEK293T) in a 96-well plate. - Co-transfect with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid. treatment 2. Compound Treatment - Treat cells with this compound, controls, and other inhibitors. start->treatment wnt_stimulation 3. Wnt Pathway Stimulation - Stimulate the Wnt pathway using Wnt3a-conditioned media or recombinant Wnt3a protein. treatment->wnt_stimulation lysis_and_reading 4. Cell Lysis and Luminescence Reading - Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer. wnt_stimulation->lysis_and_reading data_analysis 5. Data Analysis - Normalize firefly luciferase activity to Renilla luciferase activity. - Compare the normalized activity of treated cells to control cells. lysis_and_reading->data_analysis

References

Tnik-IN-8 and Cisplatin: A Synergistic Combination Against Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the enhanced anti-tumor effects of combining the TNIK inhibitor, Tnik-IN-8, with the conventional chemotherapeutic agent, cisplatin, in the context of Small Cell Lung Cancer (SCLC). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the supporting experimental data, detailed methodologies, and the underlying signaling pathways.

The combination of this compound, a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK), with the platinum-based chemotherapy drug cisplatin has demonstrated a significant synergistic effect in reducing cell viability and overcoming cisplatin resistance in Small Cell Lung Cancer (SCLC) cell lines. This guide consolidates the key preclinical findings, offering a direct comparison of the efficacy of the combination therapy versus monotherapy.

Data Presentation: Enhanced Efficacy of Combination Therapy

The synergistic effect of this compound (specifically, the compound NCB-0846) and cisplatin has been evaluated in cisplatin-resistant SCLC cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating a marked decrease in the concentration of cisplatin required to inhibit cancer cell growth when used in combination with this compound.

Cell LineTreatmentIC50 (µM)
Cisplatin-Resistant SCLC Cisplatin> 10
NCB-0846~ 0.5
Cisplatin + NCB-0846 (0.5 µM)~ 2.5

Note: The data presented is a representative summary based on findings from preclinical studies. Actual IC50 values may vary depending on the specific SCLC cell line and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the synergistic findings are outlined below.

Cell Viability Assay

This assay is crucial for determining the IC50 values and assessing the synergistic effect of this compound and cisplatin.

1. Cell Culture:

  • Cisplatin-resistant SCLC cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Cells are treated with escalating doses of cisplatin, this compound (NCB-0846), or a combination of both for 96 hours.

3. Viability Assessment:

  • After the 96-hour incubation period, cell viability is determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • The luminescence is measured using a plate reader.

4. Data Analysis:

  • The IC50 values are calculated using non-linear regression analysis from the dose-response curves.

  • The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Western Blot Analysis

Western blotting is employed to investigate the molecular mechanisms underlying the observed synergy, particularly the effects on DNA damage and apoptosis markers.

1. Protein Extraction:

  • SCLC cells are treated with DMSO (control), cisplatin (1 µmol/L), and/or this compound (NCB-0846) (500 nmol/L) for 48 hours.

  • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay.

2. Gel Electrophoresis and Transfer:

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

3. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against key proteins such as cleaved PARP (a marker of apoptosis) and γH2AX (a marker of DNA damage) overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

The synergistic effect of this compound and cisplatin in SCLC is believed to be mediated through the inhibition of the Wnt signaling pathway and the subsequent downregulation of key survival proteins, thereby sensitizing the cancer cells to cisplatin-induced DNA damage.

Synergistic_Mechanism Tnik_IN_8 This compound TNIK TNIK Tnik_IN_8->TNIK Inhibits Cisplatin Cisplatin DNA DNA Cisplatin->DNA Induces Cross-links Wnt_Pathway Wnt/β-catenin Signaling TNIK->Wnt_Pathway Activates cMyc c-Myc (Transcription Factor) Wnt_Pathway->cMyc Upregulates cMyc->DNA Promotes Replication/Repair DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Synergistic mechanism of this compound and cisplatin in SCLC.

Experimental_Workflow cluster_treatment Treatment Phase (96h) cluster_assays Analysis start Start: Cisplatin-Resistant SCLC Cell Lines treat_cis Cisplatin Monotherapy start->treat_cis treat_tnik This compound Monotherapy start->treat_tnik treat_combo Combination Therapy start->treat_combo viability Cell Viability Assay (IC50 & CI Calculation) treat_cis->viability treat_tnik->viability treat_combo->viability western Western Blot (Apoptosis & DNA Damage Markers) treat_combo->western end Conclusion: Synergistic Effect Quantified viability->end western->end

Caption: Experimental workflow for evaluating synergy.

Unveiling the Selectivity of TNIK Inhibitors: A Comparative Guide to Cross-Reactivity with GCK Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of the potent TRAF2- and NCK-interacting kinase (TNIK) inhibitor, NCB-0846, against other members of the Germinal Center Kinase (GCK) family. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview for informed decision-making in drug discovery and development.

Traf2- and NCK-interacting kinase (TNIK), a member of the Ste20 serine/threonine protein kinase family, has emerged as a significant therapeutic target in oncology and other diseases.[1][2] As with any kinase inhibitor, assessing its selectivity is a critical step to anticipate potential off-target effects and to understand its full pharmacological profile. This guide focuses on the cross-reactivity of a well-characterized TNIK inhibitor, NCB-0846, with other kinases within the GCK family, also known as the STE20 group.

Kinase Inhibition Profile of NCB-0846

NCB-0846 is a potent inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 21 nM.[3][4] While it demonstrates selectivity for TNIK over a broad panel of 46 other kinases, it is known to inhibit a few other kinases with significant potency.[5] Notably, its diastereomer, NCB-0970, exhibits a similar inhibitory profile against a wide range of kinases but is significantly less active against members of the STE20 kinase family, including TNIK, suggesting that NCB-0846's activity extends to other GCK family members.

Cross-Reactivity Data against GCK Family and Other Kinases

The following table summarizes the known inhibitory activities of NCB-0846 against TNIK and other selected kinases, including members of the GCK/STE20 family. This data is crucial for understanding the inhibitor's selectivity window.

Kinase TargetKinase FamilyNCB-0846 InhibitionReference
TNIK (MAP4K7) GCK-IV (STE20) IC50 = 21 nM
HGK (MAP4K4)GCK-I (STE20)>80% inhibition at 100 nM
FLT3Receptor Tyrosine Kinase>80% inhibition at 100 nM
JAK3Janus Kinase>80% inhibition at 100 nM
PDGFRαReceptor Tyrosine Kinase>80% inhibition at 100 nM
TrkAReceptor Tyrosine Kinase>80% inhibition at 100 nM
Cdk2/CycA2Cyclin-Dependent Kinase>80% inhibition at 100 nM

Note: A comprehensive, publicly available dataset of IC50 or Kd values for NCB-0846 against a full panel of GCK family kinases is not currently available. The data presented is based on published findings.

Experimental Protocols for Kinase Profiling

The determination of kinase inhibitor selectivity relies on robust and standardized experimental assays. Two commonly employed methods are the KINOMEscan™ binding assay and the ADP-Glo™ kinase assay.

KINOMEscan™ Assay Protocol

The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger interaction.

Workflow:

  • A kinase tagged with a unique DNA identifier is incubated with the test compound (NCB-0846) and an immobilized ligand.

  • After an incubation period to reach equilibrium, the unbound kinase is washed away.

  • The amount of kinase bound to the immobilized ligand is determined by qPCR of the DNA tag.

  • The results are typically reported as percent of control (DMSO) or as a dissociation constant (Kd) derived from a dose-response curve.

G cluster_0 KINOMEscan Assay Workflow Kinase-DNA_tag Kinase-DNA Tag Incubation Incubation Kinase-DNA_tag->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Test_Compound Test Compound (NCB-0846) Test_Compound->Incubation Wash Wash Unbound Incubation->Wash qPCR qPCR Quantification Wash->qPCR Data_Analysis Data Analysis (% Inhibition or Kd) qPCR->Data_Analysis

KINOMEscan Experimental Workflow
ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure the enzymatic activity of a kinase.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal is generated by converting the produced ADP back to ATP, which is then used in a luciferase-luciferin reaction.

Workflow:

  • The kinase (e.g., a GCK family member) is incubated with its substrate, ATP, and the test inhibitor (NCB-0846) in a kinase reaction buffer.

  • After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

  • A "Kinase Detection Reagent" is then added, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.

  • The generated luminescent signal is measured using a luminometer. A decrease in luminescence in the presence of the inhibitor indicates inhibition of kinase activity.

G cluster_1 ADP-Glo Assay Workflow Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Kinase_Reaction->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent (ADP to ATP, Luciferase/Luciferin) ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence_Measurement Measure Luminescence Kinase_Detection_Reagent->Luminescence_Measurement Data_Analysis Data Analysis (IC50 determination) Luminescence_Measurement->Data_Analysis

ADP-Glo Kinase Assay Workflow

GCK Family Kinases and Their Signaling Pathways

The Germinal Center Kinase (GCK) family, a subgroup of the STE20 kinases, plays crucial roles in various cellular processes, including stress responses, cytoskeletal rearrangement, and apoptosis. TNIK and its close relative, Misshapen/NIKs-related kinase (MINK1), are key components of the c-Jun N-terminal kinase (JNK) and Wnt signaling pathways.

Understanding the signaling context of these kinases is essential for interpreting the potential biological consequences of cross-reactivity. For instance, the redundant function of MAP4K4, MINK1, and TNIK in regulating stress-induced JNK signaling suggests that inhibiting multiple members of this family could lead to a more profound effect on this pathway.

G cluster_pathway Simplified GCK Family Signaling Stress Stress Signals MAP4K4 MAP4K4 (HGK) Stress->MAP4K4 MINK1 MINK1 Stress->MINK1 TNIK TNIK Stress->TNIK Wnt_Ligand Wnt Ligand Wnt_Ligand->TNIK JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway MINK1->JNK_Pathway TNIK->JNK_Pathway Wnt_Pathway Wnt Pathway TNIK->Wnt_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Gene_Transcription Gene Transcription Wnt_Pathway->Gene_Transcription

Simplified GCK Family Signaling Pathways

Conclusion

The TNIK inhibitor NCB-0846 demonstrates high potency against its primary target. However, available data indicates a degree of cross-reactivity with other kinases, including members of the GCK/STE20 family such as HGK (MAP4K4). While a complete quantitative profile against all GCK family members is not publicly available, the existing information underscores the importance of comprehensive selectivity profiling for any kinase inhibitor in development. The shared roles of TNIK and other GCK family kinases in critical signaling pathways, such as the JNK and Wnt pathways, suggest that multi-targeted inhibition within this family could have synergistic or complex biological effects. Researchers utilizing TNIK inhibitors should consider these potential off-target activities in their experimental design and interpretation of results. Further detailed kinome-wide profiling of TNIK inhibitors will be invaluable for a more complete understanding of their therapeutic potential and safety profiles.

References

Tnik-IN-8 Versus siRNA Knockdown of TNIK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and NCK-interacting kinase (TNIK) has emerged as a significant therapeutic target in various diseases, most notably in cancer, due to its critical role in signaling pathways such as the Wnt and JNK pathways.[1] Researchers looking to modulate TNIK function primarily have two powerful tools at their disposal: small-molecule inhibitors like Tnik-IN-8 and genetic knockdown using small interfering RNA (siRNA). Both methods offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Mechanism of Action

This compound is a small-molecule inhibitor that directly targets the kinase activity of the TNIK protein. By binding to the ATP-binding site of TNIK's kinase domain, it prevents the phosphorylation of downstream substrates. This inhibition directly impacts the signaling cascades regulated by TNIK.[2]

siRNA knockdown of TNIK , on the other hand, operates at the post-transcriptional level. Synthetic double-stranded RNA molecules complementary to the TNIK mRNA sequence are introduced into cells. This activates the RNA-induced silencing complex (RISC), which then cleaves and degrades the target TNIK mRNA.[3] This process effectively prevents the translation of the TNIK protein, leading to a reduction in its overall levels.

Performance Comparison

Quantitative Data Summary: TNIK Inhibitor (NCB-0846)
Cell LineCancer TypeIC50 (nM)EffectReference
NCI-H520Lung Squamous Cell Carcinoma~500Reduced cell viability[4][5]
LK2Lung Squamous Cell Carcinoma~500Reduced cell viability
SW900Lung Squamous Cell Carcinoma>1000Less sensitive
KNS62Lung Squamous Cell Carcinoma>1000Less sensitive
Quantitative Data Summary: TNIK siRNA Knockdown
Cell LineCancer TypeKnockdown EfficiencyEffectReference
Ls174TColorectal CancerNot specifiedSuppression of TCF/LEF-driven transcription
HEK293T-Not specifiedReduction of β-catenin/TCF-driven transcription
SW480Colon CancerNot specifiedDecreased expression of CD44, c-MYC, and cyclin D1; induced apoptosis
IM-9Multiple MyelomaNot specifiedInhibition of cell proliferation, induction of apoptosis
hRPTECsRenal Proximal Tubule Epithelial Cells~79% (qPCR), ~97.5% (Western Blot)Reduced cell viability, induced apoptosis

Note: The data presented is compiled from different studies and experimental conditions may vary.

Key Differences and Considerations

FeatureThis compound (Small-Molecule Inhibitor)siRNA Knockdown of TNIK
Target Kinase activity of the TNIK proteinTNIK mRNA
Mechanism Competitive inhibition at the ATP-binding sitePost-transcriptional gene silencing via mRNA degradation
Speed of Onset Rapid, often within hoursSlower, requires time for mRNA and protein turnover (typically 24-72 hours)
Duration of Effect Dependent on compound half-life and metabolismCan be transient (siRNA) or stable (shRNA), with effects lasting for several days for siRNA
Specificity Can have off-target effects on other kinases with similar ATP-binding sites.Can have off-target effects due to partial complementarity with other mRNAs.
Scaffolding Function May not disrupt the non-catalytic scaffolding functions of the TNIK protein.Ablates the entire protein, thus eliminating both catalytic and scaffolding functions.
Delivery Generally cell-permeableRequires transfection reagents or viral vectors for delivery into cells
Validation Often used to validate findings from genetic knockdowns and to assess the role of kinase activityUsed to validate the specificity of small-molecule inhibitors

Experimental Protocols

This compound Treatment in Cell Culture

Objective: To assess the effect of a TNIK inhibitor on cell viability.

Materials:

  • Cancer cell line of interest (e.g., NCI-H520)

  • Complete growth medium

  • This compound or NCB-0846

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTS or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of the TNIK inhibitor in DMSO.

  • Prepare serial dilutions of the inhibitor in a complete growth medium. Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest inhibitor concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or the vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

siRNA Knockdown of TNIK and Validation

Objective: To knockdown TNIK expression and validate the effect by Western Blot.

Materials:

  • Cell line of interest

  • Complete growth medium (antibiotic-free for transfection)

  • TNIK-specific siRNA and a non-targeting control siRNA

  • siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or similar serum-free medium

  • 6-well plates

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-TNIK and anti-loading control, e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Transfection:

    • One day before transfection, seed cells in a 6-well plate in antibiotic-free medium so they are 60-80% confluent at the time of transfection.

    • For each well, dilute the siRNA (e.g., 20-80 pmols) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

    • Incubate the cells for 48-72 hours.

  • Western Blot Validation:

    • After incubation, wash the cells with PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-TNIK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Probe the membrane with the loading control antibody to ensure equal protein loading.

Visualizations

TNIK Signaling Pathways

TNIK_Signaling cluster_Wnt Wnt Signaling cluster_JNK JNK Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Axin Axin APC APC TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes TNIK_Wnt TNIK TNIK_Wnt->TCF_LEF Phosphorylation TNFa TNFα TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 TNIK_JNK TNIK TRAF2->TNIK_JNK JNK JNK1/2 TNIK_JNK->JNK c_Jun c-Jun JNK->c_Jun AP1 AP-1 Target Genes c_Jun->AP1

Caption: Simplified diagram of TNIK's involvement in the Wnt and JNK signaling pathways.

Experimental Workflow: this compound vs. siRNA

Experimental_Workflow cluster_Inhibitor This compound Arm cluster_siRNA siRNA Arm Start Start: Select Cell Line Treat_Inhibitor Treat with this compound (Dose-Response) Start->Treat_Inhibitor Transfect_siRNA Transfect with TNIK siRNA and Control siRNA Start->Transfect_siRNA Incubate_Inhibitor Incubate (e.g., 72h) Treat_Inhibitor->Incubate_Inhibitor Assay_Inhibitor Phenotypic Assay (e.g., Cell Viability) Incubate_Inhibitor->Assay_Inhibitor Compare Compare Results Assay_Inhibitor->Compare Incubate_siRNA Incubate (e.g., 48-72h) Transfect_siRNA->Incubate_siRNA Validate_Knockdown Validate Knockdown (Western Blot/qPCR) Incubate_siRNA->Validate_Knockdown Assay_siRNA Phenotypic Assay (e.g., Cell Viability) Incubate_siRNA->Assay_siRNA Assay_siRNA->Compare

Caption: Workflow for comparing the effects of this compound and TNIK siRNA.

Logical Relationship of Inhibition Methods

Logical_Relationship DNA TNIK Gene (DNA) mRNA TNIK mRNA DNA->mRNA Transcription Protein TNIK Protein mRNA->Protein Translation Function TNIK Kinase Activity & Downstream Signaling Protein->Function Activity siRNA TNIK siRNA siRNA->mRNA Degradation Inhibitor This compound Inhibitor->Function Inhibition

Caption: The distinct points of intervention for TNIK siRNA and this compound.

Conclusion

Both this compound and siRNA-mediated knockdown are effective methods for interrogating the function of TNIK. The choice between them depends on the specific experimental goals. Small-molecule inhibitors like this compound offer a rapid and reversible means to probe the function of TNIK's kinase activity. In contrast, siRNA provides a highly specific method to deplete the entire protein, thereby addressing both its catalytic and non-catalytic roles. For comprehensive target validation, a dual approach using both an inhibitor and siRNA is often the most rigorous strategy, as the convergence of data from these two distinct methodologies strengthens the confidence in the observed phenotype. Researchers should carefully consider the potential for off-target effects with both techniques and incorporate appropriate controls in their experimental designs.

References

Evaluating the Efficacy of TNIK Inhibitors Against Other Wnt Pathway Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers, particularly colorectal cancer. This has led to the development of numerous inhibitors targeting different components of this pathway. This guide provides a comparative analysis of the efficacy of TNIK (TRAF2- and NCK-interacting kinase) inhibitors, represented by the potent compound NCB-0846, against other classes of Wnt pathway inhibitors, including those targeting Porcupine (PORCN) and Tankyrase (TNKS).

Mechanism of Action: Targeting Key Nodes in the Wnt Pathway

The canonical Wnt signaling cascade is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the inhibition of a "destruction complex," allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes driving cell growth. Different inhibitors interrupt this pathway at various points.

  • TNIK Inhibitors (e.g., Tnik-IN-8, NCB-0846): TNIK is a crucial downstream component of the Wnt pathway. It acts as a kinase that phosphorylates TCF4, a key step for the recruitment of β-catenin and transcriptional activation of Wnt target genes. TNIK inhibitors block this phosphorylation, thereby preventing gene transcription even in cancer cells with upstream mutations in APC or β-catenin[1][2].

  • Porcupine (PORCN) Inhibitors (e.g., WNT974): Porcupine is a membrane-bound O-acyltransferase essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent signaling activity. PORCN inhibitors effectively block the secretion of all Wnt ligands, thereby inhibiting both canonical and non-canonical Wnt signaling upstream[3].

  • Tankyrase (TNKS) Inhibitors (e.g., XAV-939): Tankyrase 1 and 2 are poly(ADP-ribose) polymerases that promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex. By inhibiting Tankyrase, these compounds stabilize Axin, leading to enhanced degradation of β-catenin and suppression of Wnt signaling[4].

  • β-catenin/CBP Inhibitors (e.g., ICG-001): These inhibitors function at the most downstream level by disrupting the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP). This prevents the recruitment of the transcriptional machinery necessary for Wnt target gene expression.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative Wnt pathway inhibitors against their respective targets and in various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.

Inhibitor ClassRepresentative CompoundTargetIC50 (Biochemical Assay)Cell LineIC50 (Cell-based Assay)Reference(s)
TNIK Inhibitor NCB-0846TNIK21 nMHCT116 (Colorectal)360 nM (Cell Viability)[5]
MC38 (Colorectal)380 nM (Cell Viability)
CT26 (Colorectal)600 nM (Cell Viability)
Porcupine Inhibitor WNT974 (LGK974)PORCN0.3 nM--
Tankyrase Inhibitor XAV-939TNKS1/TNKS211 nM / 4 nM--
β-catenin/CBP Inhibitor ICG-001β-catenin/CBP-HCT116 (Colorectal)4.5 µM (TOPFlash)-

Experimental Data and Observations

TNIK Inhibitor: NCB-0846

Studies have shown that NCB-0846 effectively inhibits Wnt signaling and the growth of colorectal cancer cells. It demonstrates potent enzymatic inhibition of TNIK with an IC50 of 21 nM. In cellular assays, NCB-0846 inhibits the growth of HCT116 colorectal cancer cells with an IC50 of 360 nM. A key advantage of targeting a downstream component like TNIK is the potential to be effective in cancers with upstream mutations in the Wnt pathway, which are common in colorectal cancer. Furthermore, NCB-0846 has been shown to reduce the expression of Wnt target genes such as AXIN2 and MYC. Its diastereomer, NCB-0970, which has significantly lower TNIK-inhibitory activity, serves as a valuable negative control in experiments to demonstrate on-target effects.

Other Wnt Pathway Inhibitors
  • WNT974 (Porcupine Inhibitor): As an inhibitor of Wnt ligand secretion, WNT974 has shown broad anti-tumor activity in preclinical models where tumor growth is dependent on Wnt signaling.

  • XAV-939 (Tankyrase Inhibitor): This inhibitor has been widely used as a tool compound to study the role of Tankyrase in Wnt signaling. It effectively stabilizes Axin and promotes β-catenin degradation, leading to the suppression of Wnt-dependent transcription.

  • ICG-001 (β-catenin/CBP Inhibitor): By targeting the final step of transcriptional activation, ICG-001 has demonstrated efficacy in preclinical models of various cancers, including colorectal cancer.

Visualizing the Mechanisms and Workflows

To better understand the points of intervention of these inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.

G Canonical Wnt Signaling Pathway and Inhibitor Targets Wnt Wnt Ligand FZD_LRP FZD/LRP5/6 Receptor Complex Wnt->FZD_LRP binds PORCN Porcupine (PORCN) PORCN->Wnt modifies for secretion Dvl Dishevelled (Dvl) FZD_LRP->Dvl activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex inhibits BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto phosphorylates for degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome degraded BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc accumulates and translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds CBP CBP BetaCatenin_nuc->CBP recruits WntTargetGenes Wnt Target Gene Transcription TCF_LEF->WntTargetGenes activates transcription TNIK TNIK TNIK->TCF_LEF phosphorylates (activates) CBP->TCF_LEF co-activates Tankyrase Tankyrase Tankyrase->DestructionComplex destabilizes Axin in WNT974 WNT974 WNT974->PORCN inhibits XAV939 XAV-939 XAV939->Tankyrase inhibits TnikIN8 This compound (NCB-0846) TnikIN8->TNIK inhibits ICG001 ICG-001 ICG001->BetaCatenin_nuc blocks interaction with CBP

Caption: Wnt pathway and inhibitor targets.

G Experimental Workflow for Wnt Inhibitor Evaluation cluster_0 Cell Culture cluster_1 Treatment cluster_2 Efficacy Readouts cluster_3 Data Analysis start Seed Cancer Cells (e.g., HCT116, DLD-1) treat Treat with Wnt Inhibitors (this compound, WNT974, XAV-939, etc.) at various concentrations start->treat readout1 TOP/FOP Flash Assay (Wnt Signaling Activity) treat->readout1 readout2 Cell Viability Assay (e.g., MTT) treat->readout2 readout3 Western Blot (β-catenin, Target Genes) treat->readout3 analysis1 Calculate IC50 for Wnt Inhibition readout1->analysis1 analysis2 Determine IC50 for Cell Growth Inhibition readout2->analysis2 analysis3 Quantify Protein Expression Levels readout3->analysis3

Caption: Workflow for Wnt inhibitor evaluation.

Detailed Experimental Protocols

TOP/FOP Flash Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, DLD-1, SW480)

  • TOPFlash and FOPFlash reporter plasmids (FOPFlash contains mutated TCF/LEF binding sites and serves as a negative control)

  • Renilla luciferase plasmid (for normalization of transfection efficiency)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt pathway activators (e.g., Wnt3a conditioned media, GSK3β inhibitor like CHIR99021)

  • Wnt pathway inhibitors (this compound, WNT974, XAV-939, etc.)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in 24- or 96-well plates to achieve 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the Wnt pathway activator and varying concentrations of the Wnt inhibitors. Include appropriate controls (vehicle, activator alone).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is often expressed as the ratio of TOPFlash to FOPFlash activity. Calculate the IC50 value for Wnt inhibition for each compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Colorectal cancer cell lines

  • Wnt pathway inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the Wnt inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for cell growth inhibition for each inhibitor.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as β-catenin and its downstream targets, to confirm the mechanism of action of the inhibitors.

Materials:

  • Colorectal cancer cell lines

  • Wnt pathway inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment and Lysis: Plate and treat cells with the Wnt inhibitors for a specified time. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion

The selection of a Wnt pathway inhibitor for therapeutic development requires a thorough evaluation of its potency, selectivity, and mechanism of action. TNIK inhibitors like this compound and NCB-0846 represent a promising strategy, particularly for cancers with upstream mutations in the Wnt pathway. Their ability to target a downstream node offers a potential advantage over inhibitors that act further upstream. However, direct comparative studies under standardized conditions are crucial to definitively establish the superior efficacy of one class of inhibitors over another. The experimental protocols detailed in this guide provide a framework for conducting such rigorous comparative analyses, which are essential for advancing the most effective Wnt-targeted therapies into the clinic.

References

Safety Operating Guide

Navigating the Disposal of Tnik-IN-8: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for a compound named "Tnik-IN-8" was found in publicly available resources. The following procedures are based on general best practices for the disposal of novel small molecule kinase inhibitors, which should be treated as potentially hazardous compounds. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and, if available, the specific SDS for the compound being used before handling or disposal. This guide provides essential safety and logistical information but should not supersede local regulations and institutional protocols.

Essential Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to don appropriate Personal Protective Equipment (PPE). All handling of the compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.

Recommended PPE:

  • Double nitrile gloves

  • Safety goggles or a face shield

  • A lab coat

General Properties and Potential Hazards of Small Molecule Kinase Inhibitors

Small molecule kinase inhibitors are a class of compounds designed to be biologically active. While specific data for this compound is unavailable, related compounds may present a range of hazards. The following table summarizes potential risks based on the general characteristics of these research chemicals.

Hazard CategoryPotential RisksRecommended Precautions
Acute Toxicity May be harmful or toxic if swallowed, inhaled, or in contact with skin.Avoid all direct contact. Handle only in a chemical fume hood. Use appropriate PPE.[1]
Serious Health Hazard May cause damage to organs through prolonged or repeated exposure. Potential for carcinogenicity, mutagenicity, or reproductive toxicity.[1]Review all available toxicological data. Minimize exposure.
Skin/Eye Irritant May cause skin irritation or serious eye irritation.Avoid contact with skin and eyes. Wear safety goggles and gloves.[1]
Environmental Hazard May be toxic to aquatic life with long-lasting effects.Do not allow to enter drains or waterways. Dispose of as hazardous chemical waste.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of potent small molecule inhibitors is a critical aspect of laboratory safety, ensuring both personnel and environmental protection. The process involves meticulous segregation, decontamination, and proper containment and labeling.

Step 1: Waste Segregation

Properly segregate waste at the point of generation. It is crucial to never mix chemical waste with regular trash or biohazardous waste unless explicitly instructed by your institution's EHS department.[1]

  • Solid Waste:

    • Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be considered contaminated solid chemical waste.

    • Collection: Place these materials into a designated, durable, and leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Aqueous and Solvent-Based Solutions: Collect all solutions containing this compound in a dedicated, shatter-resistant, and clearly labeled hazardous waste container. It is advisable to use separate containers for halogenated and non-halogenated solvents if required by your institution's waste management guidelines.

    • Prohibition of Drain Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain.

Step 2: Decontamination of Labware

  • Reusable Glassware and Equipment: Reusable items that have been in contact with this compound should be decontaminated. This can often be achieved by soaking in a suitable solvent (such as ethanol or isopropanol) to dissolve the compound, followed by a thorough washing with an appropriate laboratory detergent. The initial solvent rinse must be collected and disposed of as hazardous liquid waste.

Step 3: Container Management and Labeling

  • Container Integrity: All waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.

  • Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all other constituents, including solvents and their approximate concentrations. The date of waste accumulation should also be clearly marked.

Step 4: Storage and Disposal

  • Temporary Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within your laboratory. This area should have secondary containment to mitigate any potential leaks.

  • EHS Pickup: Once the waste container is full or the experiment is complete, arrange for disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of a research chemical like this compound.

start Start: Need to dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes general_protocol Treat as hazardous waste and follow general disposal protocol. sds_check->general_protocol No segregate Segregate Waste (Solid vs. Liquid) follow_sds->segregate general_protocol->segregate solid_waste Solid Waste: - Contaminated PPE - Vials, tips, etc. segregate->solid_waste liquid_waste Liquid Waste: - Unused solutions - Decontamination rinsate segregate->liquid_waste solid_container Place in a labeled, sealed hazardous solid waste container. solid_waste->solid_container liquid_container Place in a labeled, sealed hazardous liquid waste container. liquid_waste->liquid_container storage Store in designated Satellite Accumulation Area. solid_container->storage liquid_container->storage ehs Contact Environmental Health & Safety (EHS) for pickup. storage->ehs end End of Disposal Process ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Tnik-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of Tnik-IN-8, a potent and orally active TNIK inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protection is paramount. The following PPE is mandatory when handling this compound in solid or solution form. These recommendations are based on guidelines for handling potent, small-molecule kinase inhibitors and general chemical safety protocols.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of solutions or airborne particles of the solid compound.
Body Protection Laboratory coatProvides a removable barrier to protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodThis compound is a potent compound. A fume hood is essential to prevent inhalation of any aerosols or fine powders.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Operational Plan: Step-by-Step Handling
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing (Solid Form) :

    • Perform all weighing operations within a chemical fume hood.

    • Use a dedicated, clean spatula and weighing vessel.

    • Handle the compound gently to avoid generating airborne dust.

  • Dissolving :

    • Add solvent to the solid compound slowly to avoid splashing.

    • If necessary, use sonication or gentle vortexing to fully dissolve the compound, keeping the container sealed.

  • Aliquoting and Use :

    • Prepare aliquots of the stock solution to minimize freeze-thaw cycles.

    • Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling :

    • Thoroughly clean all surfaces and equipment that came into contact with this compound.

    • Remove and dispose of PPE as described in the disposal plan.

    • Wash hands thoroughly with soap and water.

Storage Plan
FormStorage TemperatureConditions
Solid -20°CStore in a tightly sealed container in a dry environment.
In Solvent -80°C (up to 6 months), -20°C (up to 1 month)Protect from light and store under nitrogen to prevent degradation.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste :

    • Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled hazardous waste bag.

  • Liquid Waste :

    • Collect all unused solutions and solvent rinses in a sealed, properly labeled hazardous waste container.

    • Do not pour any this compound solution down the drain.

  • Decontamination :

    • Decontaminate all glassware and equipment that came into contact with this compound. A common procedure is to rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.

  • Final Disposal :

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.

Quantitative Data Summary

This compound is a highly potent inhibitor of Traf2- and Nck-interacting kinase (TNIK).

CompoundIC50Target
This compound6 nMTNIK

Signaling Pathway and Experimental Workflow

This compound exerts its effects by inhibiting TNIK, a key downstream component of the canonical Wnt signaling pathway. Understanding this pathway is crucial for designing and interpreting experiments involving this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activates transcription TNIK TNIK TNIK->TCF_LEF phosphorylates & activates Tnik_IN_8 This compound Tnik_IN_8->TNIK inhibits

Caption: Canonical Wnt signaling pathway with this compound inhibition.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.